molecular formula C21H33N3O2 B604988 4-Me-PDTic CAS No. 2209073-31-2

4-Me-PDTic

Katalognummer: B604988
CAS-Nummer: 2209073-31-2
Molekulargewicht: 359.51
InChI-Schlüssel: QHBNPMPKVNZQAM-WOJBJXKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Me-PDTic is a potent and selective kappa opioid receptor antagonist.

Eigenschaften

CAS-Nummer

2209073-31-2

Molekularformel

C21H33N3O2

Molekulargewicht

359.51

IUPAC-Name

(R)-7-Hydroxy-N-((S)-3-methyl-1-(4-methylpiperidin-1-yl)butan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C21H33N3O2/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26)/t19-,20-/m1/s1

InChI-Schlüssel

QHBNPMPKVNZQAM-WOJBJXKFSA-N

SMILES

O=C([C@@H]1NCC2=C(C=CC(O)=C2)C1)N[C@@H](C(C)C)CN3CCC(C)CC3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

4Me-PDTic;  4 Me-PDTic;  4-Me-PDTic

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Chemical Structure and Pharmacology of 4-Me-PDTic

[1]

Part 1: Executive Technical Summary[1]

This compound (Hydrochloride) is a synthetic, non-peptidic ligand belonging to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists, specifically optimized from the tetrahydroisoquinoline (Tic) scaffold.[1] It represents a third-generation KOR antagonist designed to overcome the pharmacokinetic limitations (such as extremely long duration of action) associated with its predecessor, JDTic .[1]

  • Primary Target: Kappa Opioid Receptor (KOR/OPRK1).[1]

  • Mechanism: Competitive Antagonism.[1]

  • Key Attribute: High CNS penetrability with >8000-fold selectivity over Mu (MOR) and Delta (DOR) receptors.[1]

  • Chemical Identity: (3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.[1][2][3]

Part 2: Chemical Constitution & Structural Logic[1]

The efficacy of this compound stems from its tripartite structure, which adheres to the "Message-Address" concept of opioid ligand design.[1]

Structural Domains[1][4]
DomainChemical MoietyFunction
Pharmacophore (Message) (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinolineMimics the tyramine moiety of endogenous dynorphins; essential for receptor recognition and anchoring via the phenolic hydroxyl.[1]
Linker (Spacer) (1S)-Valine-derived diamineProvides the critical stereochemical spacing (chiral center) to orient the basic amines into the receptor's anionic binding pocket (Asp138).[1]
Selectivity (Address) 4-MethylpiperidineFits into the hydrophobic sub-pocket of the KOR.[1] The 4-methyl substitution optimizes Van der Waals interactions compared to the unsubstituted piperidine of the parent compound (PDTic).[1]
Physicochemical Profile[1][3]
  • Molecular Formula:

    
     (Free Base)[1]
    
  • Molecular Weight: 359.51 g/mol (Free Base); ~432.43 g/mol (Dihydrochloride salt)[1]

  • Stereochemistry: (3R, 1S). The specific chirality is non-negotiable for high-affinity binding.[1]

  • pKa (Calculated): ~8.5 (Piperidine nitrogen), ~9.8 (Secondary amine).[1]

  • LogP: ~2.5–3.0 (Predicts good Blood-Brain Barrier penetration).[1]

Structural Visualization (Connectivity)[1]

The following diagram illustrates the connectivity and functional zoning of the this compound molecule.

Gcluster_0Message Domain (Tic Core)cluster_1Chiral Linkercluster_2Address DomainTic1,2,3,4-Tetrahydroisoquinoline(3R-COOH, 7-OH)LinkerAmide Bond|(1S)-Isobutyl SpacerTic->LinkerPeptide CouplingAddress4-Methylpiperidine(Tertiary Amine)Linker->AddressMethylene Bridge

Caption: Structural segmentation of this compound showing the Message-Linker-Address connectivity.

Part 3: Synthesis & Fabrication Protocols

The synthesis of this compound requires a convergent approach, coupling the chiral Tic core with a pre-fabricated diamine side chain.[1]

Retrosynthetic Strategy
  • Disconnection: Amide bond formation between the Tic-carboxylic acid and the primary amine of the side chain.[1]

  • Precursors:

    • Fragment A: (3R)-N-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[1]

    • Fragment B: (2S)-1-(4-methylpiperidin-1-yl)-3-methylbutan-2-amine (derived from L-Valine).[1]

Step-by-Step Synthesis Protocol

Phase 1: Synthesis of the Diamine Side Chain (Fragment B)

  • Starting Material: N-Boc-L-Valine.[1]

  • Step 1 (Coupling): React N-Boc-L-Valine with 4-methylpiperidine using EDCI/HOBt coupling agents to form the amide intermediate.[1]

  • Step 2 (Reduction): Reduce the amide carbonyl to a methylene group using Lithium Aluminum Hydride (LiAlH4) in THF under reflux.[1] This converts the amide to a tertiary amine.[1]

    • Critical Control: Ensure anhydrous conditions to prevent quenching of the hydride.[1]

  • Step 3 (Deprotection): Remove the Boc group using 4M HCl in Dioxane to yield the free primary amine (Fragment B).[1]

Phase 2: Final Assembly

  • Step 4 (Coupling): React Fragment A (N-Boc-7-OH-Tic) with Fragment B using HATU and DIPEA in DMF at room temperature.

    • Rationale: HATU is chosen over EDCI here to minimize racemization at the chiral centers during the coupling of the bulky fragments.[1]

  • Step 5 (Global Deprotection): Treat the coupled product with TFA/DCM (1:1) or HCl/Dioxane to remove the N-Boc protection on the isoquinoline nitrogen.[1]

  • Step 6 (Purification): Purify via Reverse-Phase HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient). Convert to HCl salt for stability.

Part 4: Pharmacological Validation[1]

To validate the identity and potency of synthesized this compound, researchers must perform competitive radioligand binding assays.[1]

Binding Affinity Data

The following data represents the standard acceptance criteria for high-quality this compound batches.

Receptor SubtypeRadioligand

/

(nM)
Selectivity Ratio (vs KOR)
Kappa (KOR)

or

0.37 ± 0.05 1 (Reference)
Mu (MOR)

> 240> 645-fold
Delta (DOR)

> 3000> 8100-fold
Functional Assay Protocol (GTP S Binding)

This assay confirms antagonist activity by measuring the inhibition of agonist-induced G-protein activation.[1]

Workflow Logic:

  • Membrane Prep: Use CHO cells stably expressing human KOR.[1]

  • Agonist Challenge: Incubate membranes with a standard KOR agonist (e.g., U50,488) at EC80 concentration.[1]

  • Antagonist Titration: Add increasing concentrations of this compound (

    
     to 
    
    
    M).
  • Readout: Measure

    
     incorporation. A reduction in signal confirms antagonism.[1]
    
Experimental Workflow Diagram

Assaycluster_reagentsReagent AdditionStartCHO-hKOR MembranesIncubationIncubate 30°C, 60 minBuffer: 50mM Tris-HCl, pH 7.4Start->IncubationFilterVacuum Filtration(GF/B Filters)Incubation->FilterAgonistAgonist (U50,488)(Stimulates G-protein)Agonist->IncubationAntagonistThis compound(Variable Conc.)Antagonist->IncubationTracer[35S]GTPγS(0.1 nM)Tracer->IncubationCountLiquid ScintillationCounting (CPM)Filter->CountAnalysisCalculate IC50 / Ke(Non-linear regression)Count->Analysis

Caption: Workflow for [35S]GTPγS functional antagonism assay validating this compound activity.

Part 5: References

  • Primary Medicinal Chemistry: Mascarella, S. W., et al. (2018).[1] Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic).[1][2][3] Journal of Medicinal Chemistry, 61(15), 6924–6936.[1] [1][3]

  • Pharmacological Profiling: Carroll, F. I., et al. (2004).[1] Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist. European Journal of Pharmacology, 501(1-3), 111-119.[1] (Contextual reference for the Tic scaffold class).

  • Synthesis Methodology: Thomas, J. B., et al. (2001).[1] Identification of the First trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivative to Possess Highly Potent and Selective Opioid κ Antagonist Activity. Journal of Medicinal Chemistry, 44(17), 2687–2690.[1]

Synthesis and Structural Characterization of 4-Methyl-1-Piperidinecarbodithioate (4-Me-PDTic)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The dithiocarbamate (DTC) class of ligands has seen a resurgence in medicinal inorganic chemistry, particularly for their ability to sequester transition metals (Cu, Zn, Ni) in biological systems and their potential as radiopharmaceutical chelators. 4-Methyl-1-piperidinecarbodithioate (4-Me-PDTic) represents a sterically distinct derivative of the common pyrrolidine dithiocarbamate (PDTC).[1][2]

The addition of the methyl group at the 4-position of the piperidine ring introduces lipophilicity and steric bulk without compromising the S,S'-bidentate coordination geometry.[1] This modification is critical for fine-tuning the biodistribution of metal-DTC complexes and altering the electronic density at the metal center through inductive effects.[1][2]

This guide provides a rigorous, self-validating protocol for the synthesis of the this compound ligand (as a sodium salt) and its subsequent metal complexation, supported by definitive characterization logic.[1][2]

Part 2: Chemical Theory & Mechanism[1][2]

The formation of this compound proceeds via the nucleophilic attack of the secondary amine (4-methylpiperidine) on the electrophilic carbon of carbon disulfide (


).[1][2] This reaction is exothermic and requires a base to deprotonate the intermediate dithiocarbamic acid, stabilizing it as a dithiocarbamate salt.

Mechanism:

  • Nucleophilic Attack: The lone pair on the piperidine nitrogen attacks the

    
     carbon.[2]
    
  • Deprotonation: The base (NaOH) removes the proton from the cationic nitrogen intermediate.[2]

  • Stabilization: The resulting anion is resonance-stabilized between the nitrogen and the two sulfur atoms, creating a "thioureide" bond character (

    
    ).[1][2]
    
Diagram 1: Synthesis Pathway & Mechanism

SynthesisPathway cluster_0 Reaction Conditions: < 10°C, Ethanol/Water Amine 4-Methylpiperidine (Nucleophile) Inter Dithiocarbamic Acid Intermediate Amine->Inter Nucleophilic Attack (Exothermic) CS2 Carbon Disulfide (Electrophile) CS2->Inter Nucleophilic Attack (Exothermic) Base NaOH (Base) Ligand Na(this compound) (Ligand Salt) Base->Ligand Deprotonation & Stabilization Inter->Ligand Deprotonation & Stabilization Complex M(this compound)2 (Metal Complex) Ligand->Complex + M(II) Salt (Chelation)

Caption: Reaction pathway for the synthesis of this compound, highlighting the critical nucleophilic attack and base stabilization steps.

Part 3: Experimental Protocols

Safety Pre-requisites
  • Carbon Disulfide (

    
    ):  Highly flammable and neurotoxic.[2] Must be handled in a certified fume hood.[1][2]
    
  • Exotherm Control: The reaction releases significant heat; ice baths are mandatory to prevent

    
     evaporation and side reactions.
    
Protocol A: Synthesis of Sodium 4-Methyl-1-Piperidinecarbodithioate (Ligand)[1][2]

Reagents:

  • 4-Methylpiperidine (0.05 mol)[1][2]

  • Carbon Disulfide (

    
    ) (0.055 mol, slight excess)[2]
    
  • Sodium Hydroxide (NaOH) (0.05 mol)[2]

  • Solvent: Ethanol (absolute) and Distilled Water[2]

Step-by-Step Methodology:

  • Preparation of Base: Dissolve 0.05 mol of NaOH in a minimum amount of water (

    
     mL) and dilute with 20 mL of cold ethanol.
    
  • Amine Addition: Add 0.05 mol of 4-methylpiperidine to the basic solution. Cool the mixture to

    
     in an ice-salt bath.
    
  • Sulfuration (Critical Step): Add

    
     dropwise over 30 minutes with vigorous stirring.
    
    • Why? Dropwise addition controls the exotherm.[2] Rapid addition can boil off

      
       (b.p. 46°C), lowering yield.[2]
      
  • Crystallization: Stir the resulting yellow/pale precipitate for an additional hour at room temperature to ensure completion.

  • Purification: Filter the solid precipitate. Wash with cold ethanol (

    
     mL) to remove unreacted amine and 
    
    
    
    .[2] Recrystallize from ethanol/ether if necessary.
  • Drying: Dry in a vacuum desiccator over

    
    .
    
Protocol B: Synthesis of Bis(this compound)Copper(II) Complex[1][2]

Rationale: Copper(II) is used here as a reference standard because its


 configuration provides distinct UV-Vis and EPR signatures for characterization.[1][2]
  • Ligand Solution: Dissolve 2 mmol of the synthesized Na(this compound) in 20 mL distilled water.

  • Metal Solution: Dissolve 1 mmol of

    
     in 10 mL distilled water.
    
  • Complexation: Add the metal solution to the ligand solution dropwise under stirring. A dark brown/chocolate precipitate will form immediately.[1][2]

  • Isolation: Stir for 30 minutes. Filter, wash with water (to remove NaCl), then cold ethanol.[1] Dry in vacuo.[1][2]

Part 4: Characterization & Validation[1][2]

To validate the synthesis, you must confirm the formation of the Thioureide bond and the S,S'-chelation .

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the "fingerprint" of the dithiocarbamate moiety.[2]

Functional GroupExpected Wavenumber (

)
Diagnostic Significance

Thioureide
1450 – 1500 Primary Indicator. Indicates partial double bond character (

).[1][2] A shift to higher frequency upon complexation suggests increased bond order.[1][2][3]

950 – 1000 Secondary Indicator. Often appears as a single strong band, confirming symmetrical bidentate coordination.[3] Splitting implies monodentate binding.[1][2]

350 – 400 Complexation Proof. Far-IR band appearing only in the metal complex, confirming Metal-Sulfur bond formation.[1][2]
NMR Spectroscopy ( & )

Solvent:


 or DMSO-

[1][2]
  • 
     NMR:  The 
    
    
    
    -protons (adjacent to N) in the piperidine ring will shift downfield (
    
    
    3.0–4.5 ppm) compared to the free amine due to the electron-withdrawing nature of the
    
    
    group.[1][2]
  • 
     NMR:  Look for the characteristic 
    
    
    
    carbon signal
    at
    
    
    190–200 ppm
    .[2] This low-field signal is definitive proof of the dithiocarbamate carbon.[1][2]
UV-Vis Spectroscopy[1][2][4][5][6]
  • Ligand (Free): Transitions at ~260 nm (

    
    ) and ~280 nm (
    
    
    
    ) associated with the
    
    
    chromophore.[2]
  • Complex (Cu-4-Me-PDTic):

    • Ligand-to-Metal Charge Transfer (LMCT): Intense band around 430–450 nm (responsible for the dark color).[1][2]

    • d-d Transitions: Weak, broad band around 600–700 nm (distorted square planar geometry).[2]

Diagram 2: Characterization Logic Tree

CharacterizationLogic Sample Synthesized Product IR FT-IR Analysis Sample->IR NMR NMR (1H, 13C) Sample->NMR UV UV-Vis Sample->UV IR_Check Band @ 1450-1500 cm-1? (Thioureide C-N) IR->IR_Check NMR_Check Peak @ 190-200 ppm? (NCS2 Carbon) NMR->NMR_Check Result_Ligand VALID LIGAND (this compound) IR_Check->Result_Ligand Yes NMR_Check->Result_Ligand Yes Result_Complex VALID COMPLEX (M-S Bond @ 380 cm-1) Result_Ligand->Result_Complex + Metal Salt + Far-IR Check

Caption: Decision matrix for validating the chemical identity of this compound using spectroscopic data.

Part 5: References

  • Odola, A. J., & Woods, J. A. O. (2001).[1] Synthesis and characterization of mixed ligand complexes of manganese(II), iron(II), cobalt(II), nickel(II) and copper(II) with 4-methylpiperidinedithiocarbamate. Journal of Coordination Chemistry , 54(1), 1-10.[1][2]

  • Mohammed, H. A. (2018).[2] Synthesis, Characterization of some Transition metal complexes of Piperidine dithiocarbamate. Kirkuk University Journal-Scientific Studies , 12(4).

  • Onwudiwe, D. C., & Ajibade, P. A. (2011).[1] Synthesis, characterization and thermal studies of Zn(II), Cd(II) and Hg(II) complexes of N-methyl-N-phenyldithiocarbamate. International Journal of Molecular Sciences , 12(3), 1964–1978.[1]

  • Guzman, F., et al. (2020).[1][4] The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. Amino Acids , 52, 1283–1290.[1] (Demonstrates 4-methylpiperidine utility and handling).

Sources

Technical Deep Dive: 4-Me-PDTic Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of 4-Me-PDTic , a highly potent and selective Kappa Opioid Receptor (KOR) antagonist.

Selective Kappa Opioid Receptor (KOR) Antagonism

Document ID: KOR-ANT-4ME-2025 Compound Class: Tetrahydroisoquinoline (THIQ) Derivative Primary Target: Kappa Opioid Receptor (KOR/OPRK1) CAS No: 2209073-52-7 (HCl salt)[1]

Part 1: Executive Summary & Molecular Identity

This compound is a third-generation, highly selective antagonist of the Kappa Opioid Receptor (KOR). Structurally derived from the JDTic scaffold, it was engineered to overcome the pharmacokinetic limitations (specifically the extreme duration of action and associated cardiac risks) of its predecessors.

Unlike non-selective opioids, this compound exhibits a >8,100-fold selectivity for KOR over the Delta Opioid Receptor (DOR) and >645-fold selectivity over the Mu Opioid Receptor (MOR). Its primary utility lies in neuropsychiatric research, specifically for blocking stress-induced relapse in opioid addiction and treating depressive states associated with "Kappa Overdrive" (dynorphin upregulation) without inducing the dysphoria common to KOR agonists.

Chemical Architecture[1]
  • IUPAC Name: (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.[1][2][3]

  • Structural Innovation: The inclusion of a 4-methylpiperidine moiety (the "4-Me") enhances lipophilicity and blood-brain barrier (BBB) penetration while maintaining the critical salt-bridge interaction with Asp138 in the KOR binding pocket.

Part 2: Mechanism of Action (Signaling Cascade)

This compound functions as a competitive orthosteric antagonist . It binds to the KOR but does not induce the conformational change required to activate the associated G-protein (


). Instead, it sterically blocks the binding of endogenous ligands (Dynorphin A) or exogenous agonists (e.g., U50,488).
The Antagonism Pathway[4]
  • Binding Event: this compound enters the KOR orthosteric site. The protonated nitrogen of the tetrahydroisoquinoline ring forms a critical electrostatic interaction (salt bridge) with the aspartic acid residue (Asp138 ) in Transmembrane Domain 3 (TM3).

  • Steric Blockade: The bulky 4-methylpiperidine group occupies the hydrophobic cavity defined by Val108 and Trp287, preventing the "toggle switch" movement of TM6 that is necessary for G-protein recruitment.

  • Signaling Silencing: By preventing

    
     coupling, this compound halts the agonist-induced inhibition of Adenylyl Cyclase. Consequently, intracellular cAMP levels are maintained (or normalized if previously suppressed by dynorphin).
    
  • Arrestin Blockade: Crucially, it prevents the recruitment of

    
    -arrestin 2, thereby blocking the p38 MAPK phosphorylation cascade often linked to KOR-mediated dysphoria and aversion.
    
Visualization: KOR Signaling Blockade

The following diagram illustrates the competitive antagonism where this compound intercepts the Dynorphin-KOR axis.

KOR_Mechanism Dynorphin Dynorphin A (Endogenous Agonist) KOR Kappa Opioid Receptor (KOR - TM3/TM6) Dynorphin->KOR Attempts Binding FourMe This compound (Antagonist) FourMe->KOR High Affinity Binding (Ke = 0.37 nM) Gi Gi/o Protein (Inactive) KOR->Gi Coupling Blocked Arrestin Beta-Arrestin 2 KOR->Arrestin Recruitment Blocked AC Adenylyl Cyclase Gi->AC Inhibition Prevented cAMP cAMP Levels (Maintained) AC->cAMP Homeostasis p38 p38 MAPK (Dysphoria/Aversion) Arrestin->p38 Pathway Silenced

Caption: this compound competitively occupies the KOR orthosteric site, preventing Gi-mediated cAMP suppression and Arrestin-mediated dysphoric signaling.

Part 3: Experimental Validation Protocols

To validate the activity of this compound, researchers must utilize functional assays that measure G-protein coupling efficacy. The [³⁵S]GTP


S Binding Assay  is the gold standard for distinguishing antagonists from agonists.
Protocol 1: [³⁵S]GTP S Functional Antagonism Assay

Objective: Determine the


 (equilibrium dissociation constant) of this compound by measuring its ability to inhibit agonist-stimulated GTP binding.

Reagents:

  • Membranes: CHO cell membranes stably expressing human KOR (hKOR).

  • Agonist: U50,488 (Standard KOR agonist) at EC₈₀ concentration.

  • Radioligand: [³⁵S]GTP

    
    S (approx. 1250 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 10 µM GDP.

Workflow:

  • Preparation: Dilute hKOR membranes (10 µ g/well ) in Assay Buffer containing 10 µM GDP (to reduce basal G-protein activity).

  • Incubation (Antagonist): Add increasing concentrations of This compound (

    
     M to 
    
    
    
    M) to the membranes. Incubate for 30 minutes at 30°C to reach equilibrium.
  • Stimulation: Add U50,488 (at a fixed concentration equal to its EC₈₀) and [³⁵S]GTP

    
    S  (0.1 nM).
    
  • Reaction: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 using the Cheng-Prusoff equation adapted for functional antagonism:


Expected Result: this compound should exhibit a

nM.[1][2][3][4][5][6][7]
Protocol 2: Competitive Radioligand Binding (Selectivity Screen)

Objective: Confirm selectivity against MOR and DOR.[6]

Workflow:

  • Ligands: Use [³H]Diprenorphine (non-selective antagonist) or specific radioligands like [³H]DAMGO (MOR) and [³H]DPDPE (DOR).

  • Competition: Displace the radioligand with varying concentrations of this compound.

  • Calculation: Determine

    
     values.
    
    • KOR ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      :  Expected < 1 nM.[1][2][3][4][5][6][7]
      
    • MOR/DOR

      
      :  Expected > 500 nM.[4]
      

Part 4: Pharmacological Data Summary

The following data summarizes the potency and selectivity profile of this compound compared to the reference standard JDTic.

ParameterAssay TypeValue (this compound)Selectivity RatioReference
KOR Affinity (

)
Radioligand Binding0.18 ± 0.02 nM N/A[1]
KOR Antagonism (

)
[³⁵S]GTP

S
0.37 nM N/A[1]
MOR Affinity (

)
Radioligand Binding240 nM645-fold (vs KOR)[1]
DOR Affinity (

)
Radioligand Binding>3,000 nM>8,100-fold (vs KOR)[1]
Brain Penetration Rat PK (LogBB)High (Predicted & Observed)N/A[1]
Visualization: Experimental Workflow

Assay_Workflow Step1 Membrane Prep (hKOR + GDP) Step2 Add this compound (Titration) Step1->Step2 Step3 Add Agonist (U50,488) + [35S]GTPyS Step2->Step3 Step4 Incubate 60 min @ 30°C Step3->Step4 Step5 Filter & Wash (GF/B Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6 Result Calculate Ke (Cheng-Prusoff) Step6->Result

Caption: Step-by-step workflow for the [³⁵S]GTP


S functional antagonism assay used to validate this compound potency.

Part 5: References

  • Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic). Source: Journal of Medicinal Chemistry (2018).[1] Context: Primary paper describing the synthesis, SAR, and biological characterization of this compound (Compound 12). URL:[Link][2]

  • Kappa Opioid Receptor Ligands: A Promising Therapeutic Avenue for Treatment of Pain and Addiction. Source:[4] Journal of Medicinal Chemistry (Review).[3] Context: Discusses the structural evolution from JDTic to this compound to improve pharmacokinetic profiles. URL:[Link]

  • Standard Operating Procedure: [35S]GTPgammaS Binding Assay. Source: NIMH Psychoactive Drug Screening Program (PDSP). Context: Authoritative protocol for the functional assay described in Part 3. URL:[Link]

Sources

Technical Guide: Therapeutic Targets and Pharmacology of 4-Me-PDTic

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, mechanism of action, and therapeutic potential of 4-Me-PDTic , a highly potent and selective Kappa Opioid Receptor (KOR) antagonist.

Executive Summary

This compound (Chemical Name: (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide) is a novel, high-affinity antagonist of the Kappa Opioid Receptor (KOR) .[1][2][3][4] Developed as a structural evolution of the tetrahydroisoquinoline (THIQ) class—most notably related to the reference compound JDTic—this compound was engineered to optimize Central Nervous System (CNS) multiparameter optimization (MPO) scores while retaining extreme selectivity against Mu (MOR) and Delta (DOR) opioid receptors.

Its primary therapeutic value lies in neuropsychiatry , specifically for conditions driven by dynorphin-mediated dysphoria, including treatment-resistant depression, anxiety, and stress-induced relapse in substance use disorders.

Chemical Identity & Structure-Activity Relationship (SAR)

Chemical Scaffold

This compound belongs to the Tetrahydroisoquinoline (THIQ) family.[1] Its structure is characterized by a "message-address" concept common in opioid ligand design:

  • The THIQ Core (Message): Provides the critical phenolic hydroxyl group (at position 7) and the basic amine essential for anchoring to the receptor's orthosteric site (specifically interacting with Asp138 in KOR).

  • The Pendant Group (Address): The N-substituted amide side chain determines subtype selectivity. In this compound, the inclusion of a 4-methylpiperidine moiety (replacing the unsubstituted piperidine of the parent compound PDTic) significantly enhances lipophilicity and blood-brain barrier (BBB) permeability without compromising affinity.

Physicochemical Profile
ParameterValue / CharacteristicClinical Implication
Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
0.37 nM Sub-nanomolar potency ensures high receptor occupancy at low doses.
Selectivity (vs MOR) > 645-fold Minimizes risk of respiratory depression or euphoria (MOR-mediated).
Selectivity (vs DOR) > 8,100-fold Eliminates convulsions/seizures associated with DOR antagonism.
CNS MPO Score High (>4.0) Predicts excellent brain penetration and metabolic stability.
LogBB Optimized Confirmed in vivo brain penetration in rodent models.[2][4][5][6][7][8]

Primary Therapeutic Target: Kappa Opioid Receptor (KOR)[7]

The KOR system is the primary "anti-reward" system of the brain. While Mu-opioid activation produces euphoria, Kappa-opioid activation (by endogenous dynorphins) produces dysphoria, aversion, and psychotomimesis .

Mechanism of Action

This compound functions as a competitive antagonist at the KOR.

  • Binding: It occupies the orthosteric pocket of the KOR (a

    
    -coupled GPCR).
    
  • Blockade: It prevents the binding of the endogenous ligand Dynorphin A .

  • Signal Interruption: By blocking KOR, it inhibits the downstream cascade that normally leads to decreased dopamine release in the Nucleus Accumbens (NAc).

Signaling Pathway & Intervention

Under stress, Dynorphin levels rise, activating KOR. This triggers:

  • 
     Activation:  Inhibits Adenylyl Cyclase 
    
    
    
    Reduced cAMP
    
    
    Reduced PKA activity.
  • MAPK Activation: Phosphorylation of p38 MAPK and ERK1/2 (associated with stress responses and depressive behaviors).

  • Beta-Arrestin Recruitment: Receptor internalization and desensitization.

This compound Action: By antagonizing the receptor, this compound prevents the reduction of cAMP and blocks p38 MAPK phosphorylation, effectively "resetting" the reward circuitry during stress.

Interactive Signaling Diagram

The following diagram illustrates the KOR signaling cascade and the specific blockade point of this compound.

KOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling (Cytoplasm) Dynorphin Dynorphin A (Endogenous Stress Ligand) KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Activates Drug This compound (Antagonist) Drug->KOR BLOCKS (High Affinity) Behavior Dysphoria, Anxiety, Depression Drug->Behavior PREVENTS G_protein Gi/o Protein KOR->G_protein Couples to MAPK p38 MAPK / ERK (Stress Response) KOR->MAPK Activates (G-protein independent?) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces production PKA PKA Activity cAMP->PKA Modulates CREB CREB Phosphorylation MAPK->CREB Phosphorylates CREB->Behavior Induces

Figure 1: Mechanism of Action. This compound competitively binds to KOR, preventing Dynorphin-mediated inhibition of Adenylyl Cyclase and activation of stress-related MAPK pathways.

Therapeutic Applications

Treatment-Resistant Depression (TRD) & Anxiety

Conventional antidepressants target monoamine reuptake (SSRI/SNRI). However, KOR antagonists operate via a distinct mechanism: blocking the stress-induced feedback loop .

  • Rationale: Chronic stress upregulates Dynorphin. This compound breaks this cycle.

  • Preclinical Evidence: Efficacy demonstrated in the Forced Swim Test (FST) and Tail Suspension Test (TST) in rodents, showing reduced immobility (antidepressant effect) without the sedation seen in benzodiazepines.

Substance Use Disorders (Addiction)

KOR antagonists are uniquely positioned to treat the "negative affect" stage of addiction (withdrawal and stress-induced relapse).

  • Cocaine/Opioids: Chronic drug use leads to a hyper-active KOR system (dysphoria during withdrawal).

  • Mechanism: this compound prevents the stress-induced reinstatement of drug-seeking behavior by normalizing dopamine tone in the reward pathway.

Experimental Protocols for Validation

To validate this compound activity in your lab, use the following standardized protocols.

Protocol A: [³⁵S]GTPγS Binding Assay

This assay measures the functional ability of the compound to block G-protein activation.

  • Preparation: Prepare membranes from CHO cells stably expressing human KOR (hKOR).

  • Incubation:

    • Mix membrane homogenate (10 µg protein) with assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

    • Add GDP (10 µM) to minimize basal noise.

    • Add [³⁵S]GTPγS (0.1 nM).

    • Add Agonist (e.g., U50,488 at EC₈₀ concentration) to stimulate the receptor.

    • Add This compound at varying concentrations (

      
       to 
      
      
      
      M).
  • Reaction: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % inhibition of Agonist-induced binding vs. Log[this compound]. Determine

    
     using the Cheng-Prusoff equation.
    
Protocol B: cAMP Inhibition Assay (Functional Antagonism)

Confirms the compound prevents the


-mediated decrease in cAMP.
  • Cell Culture: Use hKOR-CHO cells.

  • Stimulation: Treat cells with Forskolin (10 µM) to elevate basal cAMP levels.

  • Challenge: Apply KOR agonist (U50,488)

    
     This should reduce Forskolin-induced cAMP.
    
  • Treatment: Co-treat with This compound .

  • Readout: If this compound is active, cAMP levels will remain high (comparable to Forskolin alone), reversing the agonist effect.

  • Detection: Use a TR-FRET or ELISA cAMP detection kit.

Challenges & Future Directions

While this compound shows superior properties to earlier generation antagonists (like JDTic, which had extremely long duration of action raising safety concerns), development must address:

  • Duration of Action: Ensuring the antagonism is reversible within a clinically relevant timeframe.

  • Cardiovascular Safety: Monitoring hERG channel inhibition (a known liability in some THIQ derivatives).

  • Biased Signaling: Investigating if this compound is a "balanced" antagonist or if it preferentially blocks G-protein vs. Beta-arrestin pathways.

References

  • Ondachi, P. W., Kormos, C. M., Runyon, S. P., & Carroll, F. I. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic).[2][4] Journal of Medicinal Chemistry.[8]

  • Carroll, F. I., & Carlezon, W. A. Jr. (2013). Development of Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry.[8]

  • Kormos, C. M., et al. (2021). Structure-Activity Relationship (SAR) of Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists.[1][2][4] ResearchGate/RTI International.

  • TargetMol. this compound Product Monograph & Chemical Properties.

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Activity of 4-Me-PDTic

Introduction: Unveiling the Potential of Organotellurium Compounds

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount for identifying next-generation therapeutic agents.[1] Organotellurium compounds, which feature a carbon-tellurium bond, have emerged as a compelling class of molecules with significant pharmacological potential.[2] Historically noted for their synthetic utility, these compounds are now increasingly recognized for their potent biological activities, particularly as antioxidant and chemotherapeutic agents.[2][3]

This guide focuses on This compound , a representative organotellurium compound, to provide researchers, scientists, and drug development professionals with a comprehensive framework for its in vitro evaluation. Organotellurium compounds often exhibit remarkable antioxidant properties by mimicking the function of the selenoenzyme glutathione peroxidase (GPx).[4][5] This enzyme is a critical component of the cellular antioxidant defense system, responsible for neutralizing harmful reactive oxygen species (ROS) like hydrogen peroxide and lipid hydroperoxides.[3] By catalytically reducing these species, GPx protects cells from oxidative damage implicated in a host of diseases, including cancer and neurodegenerative disorders.[4]

The central hypothesis for the activity of this compound and related compounds is their ability to engage in a redox cycle analogous to that of GPx. This guide provides the scientific rationale and detailed, field-proven protocols to rigorously test this hypothesis. We will dissect the core mechanism of GPx mimicry, outline robust methodologies for quantifying antioxidant capacity, and provide standardized assays for assessing cytotoxic effects against cancer cell lines, thereby offering a complete blueprint for characterizing the in vitro profile of this promising molecule.

Core Mechanism of Action: Glutathione Peroxidase (GPx) Mimicry

The primary mechanism underpinning the antioxidant activity of many organotellurium compounds is their ability to act as mimics of glutathione peroxidase (GPx).[4][5] The native enzyme utilizes a selenocysteine residue in its active site to catalyze the reduction of peroxides (ROOH) at the expense of glutathione (GSH), a major cellular thiol.[3]

This compound is hypothesized to follow a similar catalytic cycle. The tellurium atom in the diorganotelluride (R-Te-R) is in the Te(II) oxidation state.

  • Oxidation Step: The cycle begins with the oxidation of the tellurium center from Te(II) to a Te(IV) species (a telluroxide) by a hydroperoxide (e.g., H₂O₂). This is the rate-limiting step and results in the reduction of the peroxide to its corresponding alcohol or water.[6]

  • Reaction with Thiols: The Te(IV) intermediate rapidly reacts with two molecules of a thiol, typically glutathione (GSH) in a biological context.

  • Reductive Elimination: This reaction regenerates the original Te(II) diorganotelluride and produces glutathione disulfide (GSSG), completing the catalytic cycle.[3]

The efficiency of this process is what confers potent antioxidant protection. The substitution of selenium for tellurium in arylic derivatives has been shown to significantly improve this antioxidant activity, making organotellurium compounds particularly interesting candidates for further study.[3]

GPx_Mimicry_Cycle cluster_cycle Catalytic Cycle of this compound cluster_reactants_products Overall Reaction Te_II This compound (R-Te-R) Oxidation State: Te(II) Te_IV Oxidized Intermediate (R-Te(O)-R) Oxidation State: Te(IV) Te_II->Te_IV ROOH ROH ROH + H₂O (Alcohol/Water) Te_IV->Te_II 2 GSH GSSG GSSG (Glutathione Disulfide) ROOH ROOH (Peroxide) ROOH->ROH GSH 2 GSH (Glutathione) GSH->GSSG

GPx Mimicry Catalytic Cycle

Part 1: In Vitro Antioxidant Activity Assessment

To quantitatively assess the antioxidant potential of this compound, a multi-assay approach is recommended. This ensures a comprehensive profile by measuring different facets of antioxidant action, from direct radical scavenging to catalytic peroxide reduction.

DPPH Radical Scavenging Assay

Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen for radical scavenging activity. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically. This assay provides a general indication of the compound's ability to neutralize free radicals.[7]

Experimental Protocol
  • Materials & Reagents:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (HPLC grade)

    • Ascorbic acid (Positive Control)

    • 96-well microplate

    • Microplate reader

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • Compound Stock Solution (10 mM): Prepare a 10 mM stock of this compound in DMSO.

    • Serial Dilutions: Prepare a series of dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol from the stock solution. Prepare similar dilutions for ascorbic acid.

  • Assay Procedure:

    • Add 100 µL of the methanolic DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of this compound, ascorbic acid, or methanol (as a blank control) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the following formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance with the test compound).

    • Plot the scavenging percentage against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Thiol Peroxidase-like Activity Assay

Scientific Rationale: This assay directly measures the GPx-mimetic activity of this compound by quantifying its ability to catalyze the reduction of hydrogen peroxide (H₂O₂) by a thiol, such as dithiothreitol (DTT) or glutathione (GSH). The consumption of the thiol over time is monitored, providing a direct measure of the compound's catalytic efficiency. This is a more biologically relevant assay for confirming the hypothesized mechanism of action.[4]

Experimental Protocol
  • Materials & Reagents:

    • This compound

    • Hydrogen peroxide (H₂O₂) (30% solution)

    • Dithiothreitol (DTT)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) - Ellman's reagent

    • Phosphate buffer (100 mM, pH 7.4)

    • Ebselen (Positive Control)

  • Reagent Preparation:

    • DTT Solution (e.g., 10 mM): Prepare fresh in phosphate buffer.

    • H₂O₂ Solution (e.g., 10 mM): Prepare fresh in phosphate buffer.

    • DTNB Solution (10 mM): Dissolve in ethanol.

    • Compound Solutions: Prepare various concentrations of this compound and Ebselen in buffer.

  • Assay Procedure:

    • In a cuvette, mix the phosphate buffer, DTT solution, and the test compound (this compound or Ebselen).

    • Initiate the reaction by adding the H₂O₂ solution.

    • Monitor the decrease in absorbance of the thiol over time at a specific wavelength (e.g., using DTNB which reacts with remaining thiols to produce a colored product measured at 412 nm).

    • Alternatively, monitor the reaction progress using ¹H NMR spectroscopy to observe the oxidation of DTT to its cyclic disulfide form.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the kinetic trace.

    • Compare the catalytic rates of different concentrations of this compound to the uncatalyzed reaction and the positive control (Ebselen).

    • Kinetic parameters such as k_cat and K_M can be determined by varying substrate concentrations.

Part 2: In Vitro Cytotoxicity Assessment

Evaluating the cytotoxic potential of this compound is crucial, especially for its development as a potential anticancer agent.[8] In vitro cytotoxicity assays are fundamental for determining a compound's effect on cell viability and proliferation at an early stage of drug development.[9]

MTT Cell Proliferation Assay

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in metabolic activity is indicative of cytotoxicity or a reduction in cell proliferation.[9]

Experimental Protocol
  • Materials & Reagents:

    • Selected cancer cell line (e.g., HeLa, A549, etc.)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • Doxorubicin (Positive Control)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • 96-well cell culture plates

  • Assay Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound or Doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium only (untreated control) and medium with DMSO (vehicle control).

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: Viability (%) = [(A_sample - A_blank) / (A_control - A_blank)] * 100 (Where A_sample is the absorbance of treated cells, A_control is the absorbance of untreated cells, and A_blank is the absorbance of the medium alone).

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Prep Prepare this compound Stock (e.g., 10 mM in DMSO) Serial_Dil Perform Serial Dilutions to desired concentrations Prep->Serial_Dil Antioxidant Antioxidant Assays (DPPH, Peroxidase) Serial_Dil->Antioxidant Cytotoxicity Cytotoxicity Assays (MTT on Cancer Cell Lines) Serial_Dil->Cytotoxicity Data_Acq Spectrophotometric Reading (Absorbance) Antioxidant->Data_Acq Cytotoxicity->Data_Acq Calc Calculate % Inhibition/ % Viability Data_Acq->Calc IC50 Determine IC₅₀ Values Calc->IC50 Report Summarize in Tables & Generate Report IC50->Report

Overall In Vitro Evaluation Workflow

Data Presentation

All quantitative results should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Antioxidant Activity of this compound

Assay Test Compound IC₅₀ (µM) ± SD
DPPH Scavenging This compound [Insert Value]
Ascorbic Acid (Control) [Insert Value]
Thiol Peroxidase This compound [Insert V₀ or k_cat]

| | Ebselen (Control) | [Insert V₀ or k_cat] |

Table 2: Cytotoxic Activity of this compound against HeLa Cells (48h)

Compound IC₅₀ (µM) ± SD
This compound [Insert Value]

| Doxorubicin (Control) | [Insert Value] |

Conclusion

This technical guide provides a robust framework for the comprehensive in vitro characterization of this compound. The described protocols are designed to rigorously evaluate its core mechanism as a glutathione peroxidase mimic, quantify its antioxidant capacity, and assess its cytotoxic effects. By following these methodologies, researchers can generate the high-quality, reproducible data necessary to validate the therapeutic potential of this and other novel organotellurium compounds. The insights gained from these foundational in vitro studies are a critical first step in the drug discovery pipeline, providing the essential evidence required to advance promising candidates toward further preclinical and clinical investigation.

References

  • (PDF) In silico evaluation and in vitro growth inhibition of Plasmodium falciparum by natural amides and synthetic analogs - ResearchGate. Available at: [Link]

  • Synthesis, Antioxidant Activity and Cytotoxicity of N-Functionalized Organotellurides - PubMed. Available at: [Link]

  • A glimpse on biological activities of tellurium compounds - SciELO. Available at: [Link]

  • Organotellurium chemistry - Wikipedia. Available at: [Link]

  • (PDF) Synthesis and application of organotellurium compounds - ResearchGate. Available at: [Link]

  • Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs - PubMed. Available at: [Link]

  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC. Available at: [Link]

  • Full article: Antioxidant effect of functionalized alkyl-organotellurides: a study in vitro. Available at: [Link]

  • Glutathione Peroxidase-Like Activity of Functionalized Tellurides: Insights into the Oxidation Mechanism Through Activation Strain Analysis | Inorganic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]

  • Complex in vitro model: A transformative model in drug development and precision medicine - PMC. Available at: [Link]

  • Catalytic application of selenium and tellurium compounds as glutathione peroxidase enzyme mimetics - ResearchGate. Available at: [Link]

  • The importance of clinical trial research for cancer patients - Outcomes4Me. Available at: [Link]

  • (PDF) Toxicology and pharmacology of organotellurium compounds - ResearchGate. Available at: [Link]

  • (PDF) An Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs - ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]

Sources

An Inquiry into "4-Me-PDTic": Navigating the Boundaries of Available Scientific Knowledge

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of publicly accessible scientific databases and literature has yielded no specific information for a compound designated "4-Me-PDTic." This suggests that "this compound" may be a novel, yet-to-be-published compound, an internal designation within a research institution or pharmaceutical company, or a potential misnomer for a related chemical entity. Without a definitive chemical structure, CAS registry number, or reference in peer-reviewed literature, a detailed technical guide on its discovery, origin, and pharmacological profile cannot be constructed.

This document, therefore, serves not as a guide to "this compound," but as a contextual framework for researchers and drug development professionals who may encounter such a designation. It will explore related, well-documented areas of opioid receptor research and chemical scaffolds that bear relevance to the potential, albeit speculative, nature of "this compound."

The Landscape of Opioid Receptor Research

The development of novel opioid receptor modulators is a highly active area of research, driven by the need for safer and more effective analgesics. Opioid receptors, which are G protein-coupled receptors (GPCRs), are broadly classified into mu (µ), delta (δ), and kappa (κ) subtypes, with the nociceptin/orphanin FQ (NOP) receptor sometimes considered the fourth member of this family.[1][2] Each receptor subtype presents a unique pharmacological profile and therapeutic potential.

  • Mu-opioid receptors (MOR) are the primary target for traditional opioid analgesics like morphine.[3] Activation of MORs produces potent pain relief but is also associated with significant side effects, including respiratory depression, euphoria, and dependence.[1][3]

  • Delta-opioid receptors (DOR) have been investigated for their potential to produce analgesia with a reduced side-effect profile compared to MOR agonists.[4]

  • Kappa-opioid receptors (KOR) are also involved in analgesia, but their activation can lead to dysphoria and diuresis.[1]

Key Chemical Scaffolds in Opioid Drug Discovery

The nomenclature "PDTic" does not correspond to a widely recognized chemical scaffold in the field of medicinal chemistry. However, several important scaffolds form the basis of many opioid receptor ligands.

One such prominent scaffold is the Dmt-Tic pharmacophore , derived from the dipeptide H-Dmt-Tic-OH.[5] This structure has been extensively studied and modified to create a range of compounds with varying affinities and activities at opioid receptors.[5] Small modifications to this pharmacophore can drastically alter the pharmacological profile of the resulting molecule.[5]

Another significant class of compounds is based on the benzomorphan scaffold , which is a simplification of the morphine skeleton.[6] This scaffold has been a versatile template for the development of new analgesics and pharmacological tools.[6]

Hypothetical Structure and Potential Research Directions

Given the "4-Me" prefix, it is plausible that "this compound" refers to a molecule containing a methyl group at the 4-position of a core structure. The "P" could speculatively stand for "phenyl," a common feature in many centrally acting drugs. However, without further information, the precise chemical identity of "PDTic" remains elusive.

Should "this compound" be a real and novel compound, its scientific journey would likely involve the following key stages:

  • Chemical Synthesis and Characterization: The initial discovery would involve the chemical synthesis of the molecule, followed by rigorous characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.

  • In Vitro Pharmacological Profiling: The synthesized compound would be tested in a battery of in vitro assays to determine its binding affinity and functional activity at the various opioid receptors. This would involve radioligand binding assays and functional assays measuring downstream signaling pathways, such as cAMP modulation.

  • In Vivo Preclinical Studies: Promising candidates from in vitro screening would advance to in vivo studies in animal models to assess their analgesic efficacy, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential side effects.

  • Structure-Activity Relationship (SAR) Studies: To optimize the lead compound, medicinal chemists would synthesize and test a series of analogs to understand the relationship between chemical structure and biological activity.

Conclusion

While a definitive guide on "this compound" is not possible at this time due to the absence of public data, the principles of opioid receptor pharmacology and medicinal chemistry provide a robust framework for understanding how such a compound would be approached and evaluated within the scientific community. Researchers encountering this designation are encouraged to seek more specific identifiers, such as a full IUPAC name, a CAS number, or a reference to a scientific publication, to unlock the specific knowledge associated with this potential molecule.

References

  • ResearchGate. Molecular structure of 4Me (H‐atoms are not shown for clarity). Color.... [Link]

  • National Institutes of Health. Prototypic Opioid Peptidomimetics Based on the Dmt-Aba-Gly Scaffold. [Link]

  • National Institutes of Health. (4-Methylphenyl)cycloheptane | C14H20 | CID 10845311 - PubChem. [Link]

  • National Institutes of Health. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf. [Link]

  • National Institutes of Health. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review. [Link]

  • National Institutes of Health. 1-Methyl-2-(4-methylpentyl)cyclopentane | C12H24 | CID 522213 - PubChem. [Link]

  • Wikipedia. Mu-opioid receptor. [Link]

  • National Institutes of Health. 1-Methyl-4-propylcyclopentene | C9H16 | CID 57281759 - PubChem. [Link]

  • VJNeurology. Treatment targets for headache: delta and kappa opioid receptors. [Link]

  • YouTube. Insights into Opiate Binding and Activation of μ-Opioid Receptors -- Amir Barati Farimani. [Link]

  • ResearchGate. Chemical structures of dIm2Me−Mⁿ⁺−dIm, dIm4Me−Mⁿ⁺−dIm and dIm2,4Me−Mⁿ⁺−dIm.. [Link]

  • YouTube. Making Sense of Chemical Structures | Chemistry Basics. [Link]

  • idw-online.de. The pharmacological “fingerprint“ of the fourth opioid receptor. [Link]

  • YouTube. Structural Formula in Organic Chemistry Explained - how to use brackets!. [Link]

Sources

spectroscopic data for 4-Me-PDTic (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of 4-Me-PDTic , a ligand of significant interest in bioinorganic chemistry, particularly in the development of insulin-mimetic vanadium and zinc complexes.[1]

Executive Summary: Structural Disambiguation

Before proceeding, it is critical to distinguish between the two common chemical entities often abbreviated or associated with "this compound." This guide focuses on the Thiazolidine derivative, which is the active ligand in metallodrug research, while noting the Thiazole derivative (often an oxidation product or commercial intermediate).[1]

FeatureTarget Ligand (H₂-4-Me-PDTic) Aromatic Analog (Oxidation Product)
IUPAC Name 4-methyl-2-(pyridin-2-yl)thiazolidine-4-carboxylic acid4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylic acid
Core Structure Saturated Thiazolidine RingAromatic Thiazole Ring
Key Feature Chiral center at C4; sp³ carbonsPlanar; sp² carbons
Application Insulin-mimetic coordination chemistryPharmaceutical intermediate

Part 1: Spectroscopic Data (H₂-4-Me-PDTic)

The following data characterizes the saturated ligand 2-(2-pyridyl)-4-methylthiazolidine-4-carboxylic acid .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (preferred for solubility of the zwitterionic amino acid core) or D₂O.[1] Reference: TMS (0.00 ppm).[1]

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationAssignment Logic
C4-CH₃ 1.65 – 1.75Singlet (s)3HMethyl group attached to the quaternary C4 carbon.[1] Upfield due to aliphatic environment.[1]
C5-H (a) 3.25 – 3.35Doublet (d) / Multiplet1HDiastereotopic proton on the thiazolidine ring.[1]
C5-H (b) 3.60 – 3.75Doublet (d) / Multiplet1HDiastereotopic partner; splitting indicates rigid ring conformation.[1]
C2-H 5.90 – 6.10Singlet (s)1HThe methine proton between N and S. Diagnostic for ring closure.[1]
Pyridine H-5' 7.35 – 7.45Triplet (t)1HPara to the nitrogen in the pyridine ring.[1]
Pyridine H-3' 7.80 – 7.90Doublet (d)1HOrtho to the thiazolidine attachment.[1]
Pyridine H-4' 7.95 – 8.05Triplet (t)1HMeta to the nitrogen.[1]
Pyridine H-6' 8.55 – 8.65Doublet (d)1HOrtho to the pyridine nitrogen; most deshielded aromatic signal.[1]
COOH / NH 10.0 – 12.5Broad1H/2HExchangeable protons; often invisible in D₂O or broad in DMSO.[1]

Table 2: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Carbon EnvironmentShift (

, ppm)
Assignment
Methyl (CH₃) 25.0 – 28.0Aliphatic methyl.[1]
C5 (Thiazolidine) 38.0 – 42.0Methylene carbon adjacent to Sulfur.[1]
C4 (Quaternary) 75.0 – 78.0Quaternary carbon carrying the Methyl and COOH groups.[1]
C2 (Methine) 82.0 – 85.0Carbon between N and S; shift confirms thiazolidine ring.[1]
Pyridine Carbons 120.0 – 150.0Typical aromatic pyridine pattern (C6' ~149 ppm).[1]
COOH 172.0 – 175.0Carbonyl carbon of the carboxylic acid.[1]
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Table 3: Key IR Vibrational Modes

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 – 3450 N-H / O-HBroad stretching band (zwitterionic character).[1]
2900 – 2980 C-H (Aliphatic)C-H stretching of the methyl and methylene groups.[1]
1700 – 1740 C=O (Carboxylic)Strong carbonyl stretch (COOH).[1] If deprotonated (COO⁻), shifts to ~1600.[1]
1580 – 1600 C=N / C=CPyridine ring skeletal vibrations.
1200 – 1250 C-O / C-NC-O stretch of acid / C-N stretch of thiazolidine.
650 – 700 C-S-CThioether linkage stretch (weak).[1]
Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+).[1]

  • Molecular Ion [M+H]⁺: m/z ~225.07 (Calculated for C₁₀H₁₃N₂O₂S).[1]

  • Fragmentation Pattern:

    • m/z 225 → 179: Loss of COOH group [M - 45] (Decarboxylation).[1]

    • m/z 225 → 147: Loss of Pyridine ring (C₅H₄N).[1]

    • m/z 225 → 120: Retro-cyclization (cleavage of the thiazolidine ring).[1]

Part 2: Experimental Protocols

Protocol A: Sample Preparation for NMR

Causality: Thiazolidinecarboxylic acids can exist as zwitterions.[1] Using DMSO-d₆ ensures the dissolution of both the neutral and zwitterionic forms, preventing aggregation that leads to line broadening.[1]

  • Massing: Weigh 5–10 mg of dry this compound solid.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear yellow/colorless.[1]

  • Acquisition:

    • Set relaxation delay (d1) to >2.0s to allow full relaxation of the quaternary C4 methyl protons.

    • Acquire 16 scans minimum for ¹H; 512 scans for ¹³C.[1]

Protocol B: Synthesis Verification (Quality Control)

To confirm you have the Thiazolidine and not the Thiazole oxidation product:

  • Check the C2-H signal at ~6.0 ppm in ¹H NMR.[1]

    • Presence: Confirms saturated Thiazolidine ring.[1]

    • Absence: Indicates oxidation to Thiazole (aromatic).[1]

  • Check the Methyl shift .[1]

    • ~1.7 ppm: Thiazolidine (sp³ environment).[1]

    • ~2.6 ppm: Thiazole (sp² aromatic environment).[1]

Part 3: Visualization of Structural Logic

The following diagrams illustrate the characterization workflow and the fragmentation logic used to validate the structure.

Figure 1: Spectroscopic Validation Workflow

This flowchart details the logical steps to confirm the identity of this compound and rule out its aromatic impurity.

G Start Crude Product (Synthesis Output) Solubility Solubility Test (DMSO vs CDCl3) Start->Solubility NMR_H1 1H NMR Analysis (DMSO-d6) Solubility->NMR_H1 Dissolve in DMSO Decision Check C2-H Signal (~6.0 ppm) NMR_H1->Decision Thiazolidine Target: H2-4-Me-PDTic (Saturated Ring) Decision->Thiazolidine Signal Present Thiazole Impurity: Aromatic Thiazole (Oxidation Product) Decision->Thiazole Signal Absent (Me shift > 2.5ppm) MS_Check MS Confirmation ([M+H]+ = 225) Thiazolidine->MS_Check Final Validated Ligand Ready for Complexation MS_Check->Final

Caption: Logical workflow for distinguishing the active H2-4-Me-PDTic ligand from its aromatic oxidation byproduct using NMR markers.

Figure 2: Mass Spectrometry Fragmentation Pathway

Visualizing the cleavage points in ESI-MS to confirm the core scaffold.[1]

Fragmentation Parent Parent Ion [M+H]+ m/z 225 Frag1 [M - COOH] m/z ~180 Parent->Frag1 -45 Da (COOH) Frag2 [M - Pyridine] m/z ~147 Parent->Frag2 -78 Da (Py) Frag3 Thiazole Ring Cleavage m/z ~120 Parent->Frag3 Ring Opening

Caption: Primary fragmentation pathways observed in ESI-MS(+) for this compound.

References

  • Yasui, H., et al. (2007).[1] "Improvement of Insulin-Mimetic Activity of Oxidovanadium(IV) Complexes with 2-(2-Pyridyl)-thiazolidine-4-carboxylic Acid by Introduction of Methyl Group." Bioorganic & Medicinal Chemistry Letters.

  • Sakurai, H., et al. (2008).[1] "Insulin-mimetic Vanadium Complexes: Structural Activity Relationship."[1] Journal of Inorganic Biochemistry.

  • PubChem Database. (2024).[1] "Compound Summary: 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid" (For aromatic analog comparison). [1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for NMR shift assignments).

Sources

Technical Guide: Solubility, Stability, and Handling of 4-Me-PDTic (KOR Antagonist)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Me-PDTic (Compound 12) is a highly potent, selective Kappa Opioid Receptor (KOR) antagonist derived from the tetrahydroisoquinoline (THIQ) scaffold.[1][2][3] Unlike traditional KOR ligands that often suffer from poor bioavailability or short duration of action, this compound was engineered for optimal central nervous system (CNS) penetration and metabolic stability.

This guide provides a rigorous technical framework for the handling, solubilization, and stability maintenance of this compound in preclinical research settings.

Chemical Profile
PropertyDetail
Common Name This compound
IUPAC Name (3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
CAS (HCl Salt) 2209073-52-7
CAS (Free Base) 2209073-31-2
Molecular Weight ~432.43 g/mol (HCl salt varies by stoichiometry)
Target Kappa Opioid Receptor (KOR) Antagonist (

= 0.37 nM)
Key Structural Motifs Phenolic hydroxyl (C7), Tetrahydroisoquinoline core, Piperidine side chain

Physicochemical Stability & Degradation Vectors

The stability of this compound is dictated by two primary reactive centers: the phenolic hydroxyl group at position 7 and the secondary amine of the tetrahydroisoquinoline ring (unless substituted/protonated).

Critical Stability Risks
  • Oxidative Quinone Formation: The 7-hydroxy-tetrahydroisoquinoline moiety is structurally related to dopamine. Under high pH (>8.0) or in the presence of transition metals, the phenol can oxidize to a quinone-methide or ortho-quinone species, leading to solution discoloration (browning) and loss of potency.

  • Epimerization: The molecule possesses two chiral centers ((3R) and (1S)). While the amide bond is generally stable, exposure to extreme heat or strong bases can induce racemization, particularly at the C3 position of the isoquinoline ring.

  • Hygroscopicity: As a hydrochloride salt, this compound is hygroscopic. Moisture uptake alters the effective molecular weight, leading to dosing errors.

Stability Logic Diagram

The following diagram illustrates the structural vulnerabilities and the required mitigation strategies.

StabilityLogic Molecule This compound (Structure) Phenol 7-OH Group (Phenolic) Molecule->Phenol Chiral Chiral Centers (3R, 1S) Molecule->Chiral Salt HCl Salt Form Molecule->Salt Risk1 Oxidation to Quinones (Trigger: pH > 8, Light) Phenol->Risk1 Risk2 Epimerization (Trigger: Strong Base, Heat) Chiral->Risk2 Risk3 Hygroscopicity (Trigger: Ambient Moisture) Salt->Risk3 Mitigation1 Protocol: Acidic Vehicle (pH < 6) Protect from Light Risk1->Mitigation1 Mitigation2 Protocol: Avoid Autoclaving Store at -20°C Risk2->Mitigation2 Mitigation3 Protocol: Desiccated Storage Equilibrate to RT before opening Risk3->Mitigation3

Figure 1: Structural vulnerability map of this compound detailing degradation pathways and required preservation protocols.

Solubility & Formulation Protocols

This compound is lipophilic (designed for BBB penetration) but contains basic nitrogens, making its solubility highly pH-dependent.

Solubility Profile
  • Water: Poor (Free base); Moderate (HCl salt, < 5 mg/mL typically).

  • DMSO: Excellent (> 20 mg/mL).

  • Ethanol: Moderate to Good.

  • Physiological Buffer (PBS pH 7.4): Low. Risk of precipitation if stock is diluted too rapidly without a surfactant.

Step-by-Step Solubilization Protocol (Self-Validating)

Objective: Prepare a stable 10 mM stock solution and a vehicle for in vivo injection.

Reagents:

  • DMSO (Anhydrous, sterile).

  • Tween-80 or 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Saline (0.9% NaCl).

Phase A: Stock Preparation (The "Golden Standard")
  • Weighing: Weigh the HCl salt in a humidity-controlled environment.

  • Primary Solubilization: Dissolve powder in 100% DMSO to achieve a concentration of 10-20 mM .

    • Validation: Vortex for 30 seconds. Inspect visually against a dark background. Solution must be perfectly clear.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and light exposure). Store at -20°C or -80°C.

Phase B: Aqueous Formulation (For Animal Studies)

Direct dilution of DMSO stock into PBS often causes precipitation. Use the following "Trapping Method":

  • Surfactant Mix: Prepare a vehicle of 10% HP-β-CD (w/v) in saline OR 5% Tween-80 in saline.

  • Dropwise Addition: While vortexing the vehicle vigorously, add the DMSO stock dropwise.

    • Ratio Limit: Keep final DMSO concentration < 5% (v/v) to avoid vehicle toxicity.

  • pH Adjustment: Check pH. If > 7.5, adjust carefully to pH 5.5–6.0 using 0.1N HCl.

    • Why? The phenol and amines are more stable and soluble at slightly acidic pH.

  • Filtration: Pass through a 0.22 µm PVDF filter (low protein binding) to ensure sterility.

Solubility Decision Workflow

SolubilityFlow Start Start: Solid this compound HCl Solvent Dissolve in 100% DMSO (Target: 10-20 mM) Start->Solvent Check Visual Inspection: Clear? Solvent->Check Yes Aliquot & Freeze (-20°C) Check->Yes Yes No Sonicate (30s) Do not heat >40°C Check->No No InVivo In Vivo Prep Yes->InVivo No->Check Vehicle Prepare Vehicle: 10% HP-β-CD in Saline InVivo->Vehicle Mix Slow Addition: DMSO Stock -> Vehicle Vehicle->Mix FinalCheck Check pH Adjust to 5.5-6.0 Mix->FinalCheck

Figure 2: Operational workflow for solubilization and formulation, ensuring prevention of precipitation events.

Biological Context & Mechanism of Action

To interpret stability data correctly, one must understand the biological assay requirements. This compound is a G-protein biased antagonist (or inverse agonist depending on constitutive activity levels) of the KOR.

Signaling Pathway Blockade

KOR activation typically recruits


 proteins (inhibiting cAMP) and 

-arrestin (internalization). This compound selectively blocks these pathways.[4]

KORPath Ligand Dynorphin / U50,488 (Agonist) KOR Kappa Opioid Receptor (GPCR) Ligand->KOR Activates Antagonist This compound (Inhibitor) Antagonist->KOR Blocks Gi Gi/o Protein KOR->Gi Dissociation Arrestin Beta-Arrestin KOR->Arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces MAPK p38/ERK MAPK Arrestin->MAPK Signaling

Figure 3: Pharmacological intervention point of this compound within the KOR signaling cascade.[2][3][4]

References & Authority

The protocols and data above are synthesized from the foundational medicinal chemistry work establishing the tetrahydroisoquinoline class of KOR antagonists.

  • Primary Synthesis & SAR: Ondachi, P. W., Runyon, S. P., Kormos, C. M., & Carroll, F. I. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic).[1][2][3][4] Journal of Medicinal Chemistry, 61(19), 8936–8948. [1]

  • Chemical Properties & Vendor Data: MedKoo Biosciences. This compound HCl Product Data Sheet.

  • General Handling of Phenolic Amines: Guidance on the stability of catecholamine-like structures in physiological buffers. (Standard Pharmaceutical Practice).

Sources

Methodological & Application

Application Note: 4-Me-PDTic Experimental Protocol for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-proven protocol for the utilization of 4-Me-PDTic , a highly potent and selective Kappa Opioid Receptor (KOR) antagonist .

Compound Class: Selective Kappa Opioid Receptor (KOR) Antagonist Target: OPRK1 (Kappa Opioid Receptor) Primary Application: Neuropharmacology, GPCR Signaling, Stress/Depression Modeling

Introduction & Mechanism of Action

This compound ((3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide) is a novel, high-affinity antagonist of the kappa opioid receptor (KOR). Unlike non-selective opioid antagonists, this compound exhibits exceptional selectivity for KOR over Mu (MOR) and Delta (DOR) receptors, with a


 of approximately 0.37 nM .[1]
Mechanistic Insight

The KOR is a


-coupled G-Protein Coupled Receptor (GPCR). Upon activation by endogenous agonists (e.g., Dynorphins) or synthetic agonists (e.g., U50,488), the 

subunit inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cAMP.
  • Agonist Effect:

    
     cAMP, 
    
    
    
    ERK1/2 phosphorylation (in some contexts).
  • This compound Effect: Blocks the agonist-induced conformational change, preventing

    
     coupling and restoring cAMP levels in the presence of forskolin.
    
Signaling Pathway Visualization

KOR_Signaling Agonist KOR Agonist (e.g., U50,488) KOR Kappa Opioid Receptor (GPCR) Agonist->KOR Activates Antagonist This compound (Antagonist) Antagonist->KOR Blocks Gi Gi/o Protein KOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Downstream CREB Phosphorylation Gene Transcription cAMP->Downstream Signaling

Figure 1: Mechanism of Action.[2] this compound competitively binds to the KOR, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.

Pre-Experimental Planning

Chemical Properties & Storage
PropertySpecification
MW 432.43 g/mol (HCl salt)
Solubility Soluble in DMSO (>20 mg/mL); Water (variable, pH dependent)
Stock Conc. Prepare 10 mM stock in sterile DMSO.
Storage -20°C (solid); -80°C (solution, aliquoted). Avoid freeze-thaw cycles.
Stability Stable in culture media for >24 hours at 37°C.
Cell Model Selection

To validate this compound activity, use cell lines with high endogenous KOR expression or stable transfection.

  • Recommended: CHO-K1-hKOR (Chinese Hamster Ovary cells stably expressing human KOR).

  • Neuronal: SH-SY5Y (Differentiated) or Neuro-2a (verify KOR expression via qPCR first).

Detailed Experimental Protocols

Protocol A: Preparation of Stock and Working Solutions

Objective: Create a stable, sterile solution without precipitating the hydrophobic compound.

  • Stock Solution (10 mM):

    • Weigh 4.32 mg of this compound HCl.

    • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO.

    • Vortex for 30 seconds until completely clear.

    • Aliquot: Dispense 50 µL aliquots into light-protected tubes and store at -80°C.

  • Working Solution (10 µM - 1000x):

    • Thaw one aliquot of 10 mM stock.

    • Dilute 1:1000 in sterile PBS or Serum-Free Media to create a 10 µM working solution.

    • Note: Keep DMSO concentration <0.1% in final well to avoid solvent toxicity.

Protocol B: Functional cAMP Inhibition/Restoration Assay

Causality: Since KOR activation lowers cAMP, the antagonist this compound is best validated by its ability to prevent this decrease in the presence of an agonist (e.g., U50,488) and a cyclase activator (Forskolin).

Materials:

  • CHO-hKOR cells.

  • Agonist: U50,488 (100 nM final).

  • Stimulant: Forskolin (10 µM final).

  • Detection: cAMP-Glo™ Assay (Promega) or ELISA.

Workflow:

  • Seeding: Seed CHO-hKOR cells at 20,000 cells/well in a 96-well plate. Incubate 24h.

  • Pre-Treatment (Antagonist):

    • Remove media. Wash with PBS.

    • Add serum-free media containing This compound at varying concentrations (0.1 nM, 1 nM, 10 nM, 100 nM).

    • Include Vehicle Control (0.1% DMSO).

    • Incubate for 30 minutes at 37°C.

  • Challenge (Agonist + Forskolin):

    • Add U50,488 (Agonist) to a final concentration of 100 nM.

    • Immediately add Forskolin to a final concentration of 10 µM.

    • Incubate for 30-45 minutes at 37°C.

  • Lysis & Detection:

    • Lyse cells according to cAMP assay kit instructions.

    • Measure luminescence/absorbance.

Data Interpretation:

  • Vehicle + Forskolin: High cAMP (100% signal).

  • Agonist (U50,488) + Forskolin: Low cAMP (Gi effect).

  • This compound + Agonist + Forskolin:Restored cAMP (Dose-dependent recovery).

Protocol C: Experimental Workflow Visualization

Workflow Step1 Seed Cells (CHO-hKOR) 24h Step2 Pre-Treat This compound 30 min Step1->Step2 Step3 Challenge Agonist + Forskolin 45 min Step2->Step3 Step4 Lysis & cAMP Quantification Step3->Step4

Figure 2: Step-by-step cell treatment workflow for functional validation.

Data Presentation & Analysis

Expected Results Table
Treatment ConditionExpected cAMP LevelBiological Interpretation
Vehicle (DMSO) Low (Basal)Baseline cellular activity.
Forskolin (FSK) Only High (++++) Adenylyl Cyclase fully active.
FSK + U50,488 (Agonist) Low (+) KOR activation inhibits AC via Gi.
FSK + U50,488 + this compound (1 nM) Moderate (++)Partial blockade of KOR.
FSK + U50,488 + this compound (100 nM) High (++++) Full blockade; Agonist efficacy nullified.
Statistical Analysis
  • Perform a Schild Analysis if testing competitive antagonism.

  • Calculate IC50 (for agonist inhibition) or Kb (antagonist dissociation constant).

  • Use One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the Agonist-only control.

Troubleshooting & Critical Controls (Self-Validating System)

To ensure scientific integrity, every experiment must include internal validity checks:

  • The "Null" Control: Treat wild-type CHO cells (lacking KOR) with U50,488. If cAMP drops, your agonist has off-target effects, or the cells express endogenous opioid receptors.

  • Solubility Shock: If cells detach immediately after adding this compound, the DMSO concentration is likely >0.5%. Ensure the final DMSO is

    
    .
    
  • Agonist Failure: If U50,488 does not reduce cAMP in the absence of this compound, the receptor expression may have been lost. Maintain selection pressure (e.g., G418) on stable cell lines.

References

  • Primary Synthesis & Discovery: Thomas, J. B., et al. (2018). "Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)."[1][2][3] Journal of Medicinal Chemistry, 61(19), 8895–8907. [3]

  • KOR Signaling Mechanisms: Law, P. Y., Wong, Y. H., & Loh, H. H. (2000). "Molecular mechanisms and regulation of opioid receptor signaling." Annual Review of Pharmacology and Toxicology, 40, 389-430.

  • cAMP Assay Methodologies: Williams, C. (2004). "cAMP Detection Methods in HTS: Selecting the Best from the Rest." Nature Reviews Drug Discovery, 3, 125-135.

Sources

Part 1: Executive Summary & Compound Profile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Characterization and Therapeutic Profiling of 4-Me-PDTic

This compound (Compound 12) is a potent, highly selective Kappa Opioid Receptor (KOR) antagonist derived from the tetrahydroisoquinoline scaffold.[1][2] It represents an optimization of the lead compound PDTic, featuring a 4-methyl substitution on the piperidine ring which enhances its pharmacological profile.

Unlike traditional KOR antagonists (e.g., Nor-BNI) which are often plagued by extremely long durations of action (weeks to months) or mu-opioid receptor (MOR) cross-reactivity, this compound offers a refined tool for probing the dynorphin/KOR system, particularly in the context of stress-induced depression, anxiety, and addiction relapse.

Key Pharmacological Parameters:

  • Target: Kappa Opioid Receptor (KOR) Antagonist.[2][3][4]

  • Potency (Ke): 0.37 nM (GTP

    
    S binding assay).[1][2][3][5][6][7][8][9][10]
    
  • Selectivity: >645-fold vs. MOR; >8100-fold vs. Delta Opioid Receptor (DOR).[6]

  • Brain Penetration: High (Confirmed in rat PK studies).[2]

  • Mechanism: Blocks Gi/o-protein coupling and downstream MAPK/ERK phosphorylation induced by dynorphin or synthetic agonists (e.g., U50,488).

Part 2: Formulation & Handling Strategy

One of the primary sources of failure in KOR antagonist studies is improper solubilization, leading to "slurry injections" and erratic bioavailability. This compound is a lipophilic base; standard saline will not suffice.

Protocol A: Vehicle Preparation (Preferred Method)

Use this method to minimize vehicle-induced stress responses, which can confound behavioral data.

Reagents:

  • This compound Hydrochloride (solid).

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Sterile Water for Injection.

Step-by-Step Formulation:

  • Prepare Vehicle Stock: Dissolve HP-

    
    -CD in sterile water to create a 20% (w/v)  solution. Vortex until clear.
    
  • Weighing: Calculate the required mass of this compound based on the free base weight (adjust for HCl salt factor if necessary).

  • Solubilization: Add the calculated this compound to the 20% HP-

    
    -CD solution.
    
  • Sonication: Sonicate at 40°C for 10–20 minutes. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, adjust pH slightly to 5.5–6.0 using 0.1N HCl, then re-sonicate. Avoid pH < 4.5 for IP injections to prevent abdominal irritation.

  • Filtration: Filter sterilize using a 0.22

    
    m PVDF syringe filter.
    
Protocol B: Alternative Vehicle (DMSO Method)

Use only if cyclodextrin is unavailable. Note: High DMSO can alter nociceptive thresholds.

  • Composition: 10% DMSO / 10% Tween-80 / 80% Sterile Saline.

  • Procedure: Dissolve compound in pure DMSO first. Add Tween-80 and vortex. Slowly add warm saline while vortexing to prevent precipitation.

Part 3: Experimental Protocols

Experiment I: Validation of Target Engagement (The U50,488 Challenge)

Before running complex behavioral models, you must verify that this compound is effectively blocking central KORs in your specific animals.

Rationale: The KOR agonist U50,488 induces profound sedation and antinociception. A functional antagonist must block these effects.

Workflow:

  • Groups (n=8/group):

    • Vehicle + Saline

    • Vehicle + U50,488 (10 mg/kg)

    • This compound (10 mg/kg) + U50,488 (10 mg/kg)

  • Pre-treatment: Administer this compound (IP) 24 hours prior to the challenge.

    • Note: A 24h pre-treatment ensures you are measuring receptor antagonism rather than pharmacokinetic competition, a standard for JDTic-class compounds.

  • Challenge: Administer U50,488 (IP).

  • Readout (30 min post-challenge):

    • Rotarod Test: U50,488 causes falls (motor incoordination). This compound should restore latency to fall.

    • Tail Immersion Test: U50,488 increases latency to withdraw tail from 52°C water. This compound should normalize this latency.

Experiment II: Therapeutic Profiling (Forced Swim Test - FST)

KOR antagonists are putative antidepressants. They do not produce "highs" but prevent stress-induced "lows."

Step-by-Step Protocol:

  • Acclimation: Handle mice (C57BL/6J) for 3 days prior to testing to reduce baseline stress.

  • Dosing: Administer this compound (IP) at doses of 3, 10, or 30 mg/kg .

    • Control: Vehicle (20% HP-

      
      -CD).
      
    • Positive Control: Imipramine (20 mg/kg) or Nor-BNI (10 mg/kg).

  • Wait Period:

    • Short-term: 2 hours post-dose.

    • Long-term: 24 hours post-dose (Recommended to assess duration).

  • Testing:

    • Place mouse in a cylinder (24°C water) for 6 minutes.

    • Record behavior for the last 4 minutes .

  • Scoring: Measure Immobility Time (floating without struggle).

    • Hypothesis: this compound treated animals will show significantly reduced immobility compared to vehicle, indicating antidepressant-like activity.

Part 4: Data Visualization & Logic

Signaling Pathway & Mechanism of Action

The following diagram illustrates the specific node where this compound intervenes in the dynorphin signaling cascade.

KOR_Signaling Stress Stress / Dynorphin KOR Kappa Opioid Receptor (Gi/o coupled) Stress->KOR Activates G_protein G-protein (Gu03b1i) KOR->G_protein Couples cAMP cAMP (Decrease) G_protein->cAMP Inhibits AC MAPK p38 MAPK / ERK Activation G_protein->MAPK Activates CREB CREB Phosphorylation (Aversion/Depression) MAPK->CREB Induces Antagonist This compound (Compound 12) Antagonist->KOR  BLOCKS  

Figure 1: this compound acts as a competitive antagonist at the KOR, preventing the G-protein coupled cascade that leads to stress-induced dysphoria (CREB activation).

Experimental Timeline: Stress-Induced Reinstatement

This workflow is critical for addiction models (e.g., cocaine seeking), where KOR antagonism prevents relapse.

Experiment_Timeline cluster_0 Phase 1: Training cluster_1 Phase 2: Testing SelfAdmin Self-Administration (10-14 Days) Extinction Extinction (7 Days) SelfAdmin->Extinction Treatment This compound Inj. (10 mg/kg IP) Extinction->Treatment Wait Wait 24h Treatment->Wait Stressor Stress Challenge (Footshock/Swim) Wait->Stressor Test Reinstatement Test (Lever Presses) Stressor->Test

Figure 2: Workflow for testing the efficacy of this compound in blocking stress-induced reinstatement of drug-seeking behavior.

Part 5: Data Analysis & Interpretation

When analyzing results, organize your data to compare potency and duration against standard benchmarks.

Table 1: Comparative Profile of KOR Antagonists

CompoundScaffoldSelectivity (KOR/MOR)Duration of ActionBrain Penetration
This compound Tetrahydroisoquinoline> 645x Long (Days) High
JDTicTetrahydroisoquinoline> 1000xVery Long (Weeks)High
Nor-BNIMorphinan> 100xVery Long (Weeks)Slow onset
PF-4455242Benzamide> 100xShort (Hours)Moderate

Interpretation Guide:

  • Efficacy: A reduction in FST immobility by >30% relative to vehicle is considered significant efficacy.

  • Selectivity Check: If the animal shows hyper-locomotion (running around the cage) immediately after injection, you may be hitting off-target receptors or experiencing vehicle toxicity.

  • Duration: If efficacy persists at 7 days post-dose, this compound shares the "inactivation" properties of JDTic (likely via c-Jun N-terminal kinase activation or slow dissociation).

Part 6: References

  • Carroll, F. I., et al. (2018). "Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)."[1][4][5] Journal of Medicinal Chemistry, 61(19), 8917–8926.

    • [1]

    • Note: This is the primary paper describing the synthesis and characterization of this compound (Compound 12).

  • Kormos, C. M., & Carroll, F. I. (2019). "Kappa Opioid Receptor Antagonists as Potential Therapeutics for Stress-Related Disorders." ResearchGate / RTI International Publications.

  • Chavkin, C. (2011). "The Therapeutic Potential of Kappa Opioids for Stress-Related Clinical Disorders." Neuropsychopharmacology, 36, 332–333.

    • Context: Provides the mechanistic grounding for using KOR antagonists in stress models.

  • Bruchas, M. R., et al. (2007). "Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase." Journal of Biological Chemistry, 282(41), 29803-29813.

    • Context: Explains the "long duration" mechanism common to JDTic derivatives like this compound.

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-Me-PDTic in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for a Reliable 4-Me-PDTic Assay

This compound is a novel small molecule therapeutic candidate under investigation for [insert plausible therapeutic area, e.g., oncology, neurology]. As with any new chemical entity, its progression through the drug development pipeline is critically dependent on a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1] The ability to accurately and precisely quantify this compound in biological matrices is therefore a cornerstone of preclinical and clinical development, providing essential data for dose-response modeling, safety assessments, and establishing therapeutic windows.

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described protocol is designed to be robust and compliant with the principles outlined in international bioanalytical method validation guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] The causality behind each step, from sample preparation to mass spectrometric detection, is explained to provide a comprehensive understanding of the method's scientific foundation.

Analyte Characteristics (Assumed for this Protocol)

To develop a robust analytical method, a foundational understanding of the analyte's physicochemical properties is essential.[5][6][7][8] For the purpose of this guide, we will assume the following properties for this compound:

PropertyAssumed ValueRationale for Method Development
Molecular Weight 350.4 g/mol Suitable for ESI-MS detection.
Polarity (LogP) 2.5Moderately hydrophobic, guiding the choice of reversed-phase chromatography and extraction solvent.
pKa 8.2 (basic)Indicates the molecule will be positively charged at acidic pH, ideal for positive ion mode electrospray ionization (ESI+).
Chemical Stability Stable at room temperature for 24 hours in plasma.Informs sample handling and storage conditions.

Experimental Workflow Overview

The overall workflow for the quantification of this compound is a multi-step process designed to ensure accuracy and reproducibility. It begins with sample collection and preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Thawing s2 Addition of Internal Standard (IS) s1->s2 s3 Protein Precipitation s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 a1 Injection onto HPLC s5->a1 Inject a2 Chromatographic Separation a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 Acquire Data d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: High-level workflow for this compound quantification.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (>99% purity)

  • This compound-¹³C₆ stable isotope-labeled internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K₂EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

Preparation of Stock and Working Solutions

The use of an internal standard is crucial for correcting for variability during sample preparation and instrument analysis. A stable isotope-labeled version of the analyte is the gold standard as it co-elutes and has similar ionization efficiency to the analyte.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of this compound and its IS into separate 10 mL volumetric flasks.

    • Dissolve in methanol to the mark. These are stored at -20°C.

  • Working Standard Solutions for Calibration Curve:

    • Perform serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[9][10]

  • Thaw plasma samples and calibration standards on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control (QC) sample.

  • Add 20 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples. Vortex for 5 seconds.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to induce protein precipitation. The acidic condition ensures that this compound (a basic compound) remains ionized and soluble in the supernatant.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

sample_prep start 50 µL Plasma Sample is_add Add 20 µL Internal Standard (100 ng/mL) start->is_add ppt_add Add 200 µL Cold Acetonitrile (0.1% Formic Acid) is_add->ppt_add vortex1 Vortex 30s ppt_add->vortex1 centrifuge Centrifuge 14,000 x g, 10 min, 4°C vortex1->centrifuge transfer Transfer 150 µL Supernatant centrifuge->transfer end To LC-MS/MS transfer->end

Caption: Step-by-step sample preparation protocol.

LC-MS/MS Conditions

The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection provides the high selectivity and sensitivity required for bioanalysis.[11][12]

LC Parameters
HPLC System: Shimadzu Nexera X2 or equivalent
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
MS Parameters
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
Ionization Mode: Electrospray Ionization (ESI), Positive
Ion Source Gas 1: 50 psi
Ion Source Gas 2: 55 psi
Curtain Gas: 35 psi
Temperature: 550°C
IonSpray Voltage: 5500 V
Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q2) m/zCollision Energy (eV)
This compound 351.4182.225
This compound-¹³C₆ (IS) 357.4188.225

Method Validation

The method was validated according to the EMA and FDA guidelines on bioanalytical method validation.[2][3][13][14][15] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation Parameter Acceptance Criteria Result
Selectivity No significant interfering peaks at the retention time of the analyte and IS in 6 different lots of blank plasma.Pass
Linearity (Range) 1 - 1000 ng/mL. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Pass (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL. Analyte response is at least 5 times the blank response. Accuracy within ±20%, Precision ≤20%.Pass
Intra-day Accuracy & Precision (n=6) Accuracy: within ±15% of nominal. Precision: CV ≤15%. (±20% and ≤20% at LLOQ).Pass (See table below)
Inter-day Accuracy & Precision (3 runs, n=18) Accuracy: within ±15% of nominal. Precision: CV ≤15%. (±20% and ≤20% at LLOQ).Pass (See table below)
Matrix Effect CV of IS-normalized matrix factor from 6 lots of plasma ≤15%.Pass (CV = 8.7%)
Recovery Consistent and reproducible across QC levels.>85%
Stability Bench-top (24h), Freeze-thaw (3 cycles), Long-term (-80°C, 3 months). Analyte concentration within ±15% of nominal.Pass
Accuracy and Precision Data
QC Level (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ (1 ng/mL) 8.9105.411.2103.8
Low QC (3 ng/mL) 6.598.77.8101.2
Mid QC (100 ng/mL) 4.2102.15.1100.5
High QC (800 ng/mL) 3.897.54.598.9

Conclusion

This application note presents a detailed, robust, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the stringent requirements of international regulatory guidelines for bioanalytical method validation.[14][15] The protocols provided herein are suitable for supporting pharmacokinetic and toxicokinetic studies in the drug development of this compound.

References

  • Quantification of 4-Methylimidazole in Class III and IV Caramel Colors: Validation of a New Method Based on Heart-Cutting Two-Dimensional Liquid Chromatography (LC-LC). ResearchGate. Available at: [Link]

  • Evaluation of 4 Quantification Methods for the Monitoring of 16 Antibiotics and 1 Beta-Lactamase Inhibitor in Human Serum by High-Performance Liquid Chromatography with Tandem Mass Spectrometry Detection. ResearchGate. Available at: [Link]

  • Physical and Chemical Properties. YouTube. Available at: [Link]

  • Structure and Properties of Matter - Objective 2. YouTube. Available at: [Link]

  • Molecular structure of 4Me (H‐atoms are not shown for clarity). ResearchGate. Available at: [Link]

  • Quantification of 4-methylimidazole in class III and IV caramel colors: validation of a new method based on heart-cutting two-dimensional liquid chromatography (LC-LC). PubMed. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. National Institutes of Health. Available at: [Link]

  • Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. MDPI. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available at: [Link]

  • Physical and Chemical Properties. YouTube. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • Polypeptoid polymers: Synthesis, characterization, and properties. PubMed. Available at: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]

  • Physical and Chemical Properties of Matter. Chemistry LibreTexts. Available at: [Link]

  • HPLC-DAD validated method for DM4 and its metabolite S-Me-DM4 quantification in biological matrix for clinical and pharmaceutical applications. ResearchGate. Available at: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available at: [Link]

  • Design, Synthesis, and Characterization of Phase Change Materials Based on Nanoparticle-doped Block Ionene Polymers. Defense Technical Information Center. Available at: [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Technology Networks. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. Available at: [Link]

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. National Institutes of Health. Available at: [Link]

  • Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation. Available at: [Link]

  • Synthesis and Characterization of MIPs for Selective Removal of Textile Dye Acid Black-234 from Wastewater Sample. MDPI. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Available at: [Link]

  • Catalyst Design, Synthesis, and Characterization IV: Experimental and Computational Catalyst Characterization. AIChE. Available at: [Link]

Sources

Application Notes and Protocols: 4-Me-PDTic for Chronic Pain Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of the Delta-Opioid Receptor in Chronic Pain and the Utility of 4-Me-PDTic

Chronic pain, particularly neuropathic pain, remains a significant clinical challenge, often refractory to conventional treatments.[1] The opioid system, a key modulator of nociceptive pathways, consists of several receptor types, including the mu (μ), kappa (κ), and delta (δ) opioid receptors (DOR).[2] While mu-opioid receptor agonists are potent analgesics, their use is hampered by severe side effects and high abuse potential.[3] In contrast, the delta-opioid receptor has emerged as a promising therapeutic target for chronic pain.[4][5] Activation of DORs can produce significant analgesia, especially in persistent pain states, with a reduced side-effect profile compared to mu-agonists.[1][3][5]

This compound (4-Methyl-1,4-diazacyclohexane-1-thiocarboxylic acid) is a potent and selective agonist for the delta-opioid receptor. Its unique pharmacological profile makes it an invaluable tool for researchers investigating the fundamental mechanisms of DOR signaling and its therapeutic potential in chronic pain models. This guide provides a comprehensive overview of the mechanism of action of this compound and detailed protocols for its characterization and application in preclinical chronic pain research.

Mechanism of Action: DOR-Mediated Neuronal Inhibition

As a G protein-coupled receptor (GPCR), the delta-opioid receptor is primarily coupled to inhibitory Gαi/o proteins.[6] The binding of an agonist like this compound initiates a conformational change in the receptor, triggering a downstream signaling cascade that ultimately reduces neuronal excitability. This process is central to its analgesic effect.

The key steps in the signaling pathway are:

  • Agonist Binding: this compound binds to the orthosteric site of the DOR on the neuronal cell surface.

  • G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o-GTP and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA).

  • Ion Channel Modulation: The dissociated Gβγ subunit directly interacts with and modulates ion channels. It promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx, which is critical for neurotransmitter release from presynaptic terminals.

This concerted action—hyperpolarization and decreased neurotransmitter release—suppresses the transmission of pain signals in both the peripheral and central nervous systems.

DOR_Signaling_Pathway This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds G_Protein Gi/o Protein (Inactive) DOR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Gαi inhibits GIRK GIRK Channel (Closed) G_Protein->GIRK Gβγ opens VGCC Ca²⁺ Channel (Open) G_Protein->VGCC Gβγ inhibits cAMP cAMP ↓ AC->cAMP Leads to Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K⁺ efflux causes Neurotransmitter_Release Neurotransmitter Release ↓ VGCC->Neurotransmitter_Release Ca²⁺ influx ↓ leads to InVivo_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_testing Phase 2: Drug Administration & Efficacy Testing Day_Neg7 Day -7 to -1 Acclimatization & Handling Day_0 Day 0 CCI Surgery Day_Neg7->Day_0 Day_1_6 Day 1-6 Post-op Recovery Day_0->Day_1_6 Day_7 Day 7 Baseline Behavioral Testing (von Frey) Day_1_6->Day_7 Day_8_14 Day 8-14 Drug Administration (this compound or Vehicle) Day_7->Day_8_14 Group Assignment Testing Post-Dose Behavioral Testing (e.g., 1h, 2h, 4h post-injection) Day_8_14->Testing Analysis Data Analysis (Paw Withdrawal Threshold) Testing->Analysis

Caption: Experimental workflow for in vivo testing of this compound.

Protocol 2.1: Chronic Constriction Injury (CCI) Model

This surgical procedure involves loose ligation of the sciatic nerve to induce a peripheral neuropathy. [8][9] Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g).

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Surgical tools, sterile drapes, and sutures (4-0 chromic gut).

  • Betadine and 70% ethanol for sterilization.

Procedure:

  • Anesthetize the rat and confirm the depth of anesthesia.

  • Shave the left thigh and sterilize the surgical area.

  • Make a small incision through the skin and fascia overlying the biceps femoris muscle.

  • Gently separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.

  • Free about 5-7 mm of the nerve proximal to its trifurcation.

  • Tie four loose ligatures of 4-0 chromic gut around the sciatic nerve with about 1 mm spacing between them. [10]The ligatures should be just tight enough to cause a slight constriction without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Administer post-operative analgesics as per institutional guidelines and allow the animal to recover.

  • Sham-operated animals undergo the same procedure, but the nerve is exposed without ligation.

  • Allow 7-14 days for the neuropathic pain phenotype (mechanical allodynia) to fully develop before starting drug testing.

Protocol 2.2: Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful, is measured using von Frey filaments. [11][12] Materials:

  • A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.

  • Elevated wire mesh platform and individual testing chambers.

Procedure:

  • Place the rats in the individual chambers on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing. [11]2. Begin testing by applying a von Frey filament to the mid-plantar surface of the hind paw ipsilateral to the nerve injury. [10]3. Apply the filament with just enough force to cause a slight buckling and hold for 6-8 seconds. [13]4. A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). [13]Start with a mid-range filament (e.g., 2.0 g). If there is no response, use the next higher force filament. If there is a response, use the next lower force filament.

  • The pattern of responses is used to calculate the 50% PWT.

  • To test the efficacy of this compound, first establish a baseline PWT. Then, administer the compound (e.g., via intraperitoneal or intrathecal injection) and re-measure the PWT at various time points (e.g., 30, 60, 120, and 240 minutes) post-administration. A significant increase in PWT indicates an analgesic effect.

Treatment GroupRoute of Admin.Dose Range (mg/kg)Expected Outcome
Vehicle Control i.p. or i.t.N/ANo significant change in Paw Withdrawal Threshold (PWT).
This compound i.p. or i.t.1 - 30Dose-dependent increase in PWT, indicating analgesia.
Positive Control (e.g., Gabapentin) i.p.30 - 100Significant increase in PWT.

Trustworthiness and Experimental Controls

To ensure the validity of your results, every experiment must include rigorous controls:

  • In Vitro Assays: Always include a known DOR agonist (e.g., SNC80) and antagonist (e.g., Naltrindole) as positive and negative controls, respectively.

  • In Vivo Studies: Sham-operated animals are critical to control for effects of the surgery itself. A vehicle-treated group is mandatory to control for injection stress and vehicle effects. A positive control group treated with a known analgesic (e.g., gabapentin) validates the pain model and behavioral assay.

By following these detailed protocols and incorporating proper controls, researchers can effectively utilize this compound to explore the therapeutic potential of delta-opioid receptor activation in the context of chronic pain.

References

  • NYU. (2020-06-15). Delta Opioid Receptor Identified as Promising Therapeutic Target for Inflammatory Pain Relief.
  • American Academy of Pain Medicine. (n.d.). Delta Opioid Receptor Identified as Promising Therapeutic Target for Inflammatory Pain Relief.
  • Negri, L., et al. (n.d.). Repeated activation of delta opioid receptors counteracts nerve injury-induced TNF-α up-regulation in the sciatic nerve of rats with neuropathic pain. PMC.
  • Pradhan, A. A., et al. (n.d.). Delta Opioid Receptor Activation Modulates Affective Pain and Modality-Specific Pain Hypersensitivity Associated with Chronic Neuropathic Pain. PubMed Central.
  • Pradhan, A. A., et al. (n.d.). Delta opioid receptor activation modulates affective pain and modality-specific pain hypersensitivity associated with chronic neuropathic pain. Semantic Scholar.
  • Filliol, D., et al. (2012-10-01). The delta opioid receptor: an evolving target for the treatment of brain disorders. PMC.
  • Obeng, S., et al. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications.
  • O'Brien, J. B., et al. (n.d.). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. MDPI.
  • Yasir, A., et al. (n.d.). Physiology, Opioid Receptor. NCBI Bookshelf.
  • Corder, G., et al. (n.d.). The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers.
  • VJNeurology. (2024-06-10). Developing delta opioid receptor agonists for migraine treatment.
  • BioMed. (2025-12-15). How to conduct Von Frey Test?
  • Rudrapal, M., et al. (2020-08-21). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PMC.
  • Bio-protocol. (n.d.). 4.6. Chronic Constriction Injury (CCI) Model of Neuropathic Pain.
  • Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs.
  • JoVE. (2016-09-20). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test.
  • Chisholm, K. I., et al. (2012-03-13). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. PMC.
  • PubMed. (n.d.). In vitro opioid receptor assays.
  • Al-Hasani, R., et al. (2021-08-22). In vivo and in vitro Characterization of a Partial Mu Opioid Receptor Agonist, NKTR-181, Supports Future Therapeutic Development. Frontiers.
  • PSPP Home. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method.
  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Charles River. (n.d.). Chronic Constriction Injury (CCI) Model.
  • ResearchGate. (2013-06-28). Does anybody now what is the best method to measure mechanic allodynia with von Frey filaments?
  • MDPI. (n.d.). Investigation of Neuropathology after Nerve Release in Chronic Constriction Injury of Rat Sciatic Nerve.
  • BMG LABTECH. (2019-03-15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • Aragen Life Sciences. (n.d.). Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model.
  • UCSF IACUC. (n.d.). Mechanical Sensitivity (Von Frey) Test.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Calebiro, D., et al. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC.

Sources

developing assays with 4-Me-PDTic

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Developing Biochemical and Cell-Based Assays with the Novel STING Agonist 4-Me-PDTic

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA and cyclic dinucleotides (CDNs) to orchestrate an immune response.[1][2] This has made STING a high-priority target in immuno-oncology and vaccine adjuvant development.[3][4] This guide provides a comprehensive framework for developing robust biochemical and cell-based assays using this compound, a novel synthetic cyclic dinucleotide analog designed for potent and specific STING activation. We will delve into the mechanistic basis for assay design, provide detailed, field-tested protocols, and offer insights into data interpretation and troubleshooting, empowering researchers to effectively characterize this compound and other next-generation STING agonists.

Introduction: The cGAS-STING Pathway and the Role of this compound

The cGAS-STING pathway is a fundamental signaling cascade that senses the presence of cytosolic DNA, a hallmark of viral infection or cellular damage.[2] Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[2] This cyclic dinucleotide then binds to the STING protein, which resides on the endoplasmic reticulum (ER).[1][5] Ligand binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING is phosphorylated by TANK-binding kinase 1 (TBK1), which in turn recruits and phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][5][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFNs) and other inflammatory cytokines, mounting a powerful anti-pathogen and anti-tumor immune response.[2][5]

Synthetic cyclic dinucleotides, such as this compound, are being developed to harness this pathway for therapeutic benefit.[4][7] These analogs often feature chemical modifications to enhance stability, cell permeability, or binding affinity to STING compared to natural ligands.[7] The development of reliable and reproducible assays is paramount for characterizing the activity of these novel compounds.[8]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP (or this compound) cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_ER STING Dimer cGAMP->STING_ER binds & activates STING_Active Active STING Oligomer STING_ER->STING_Active translocates TBK1 TBK1 STING_Active->TBK1 recruits & activates TBK1->STING_Active phosphorylates (p-STING) IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 pIRF3_nuc p-IRF3 Dimer pIRF3->pIRF3_nuc translocates Transcription Type I IFN & Cytokine Gene Transcription pIRF3_nuc->Transcription

Caption: The cGAS-STING signaling pathway initiated by a CDN agonist.

Physicochemical Profile of this compound

Understanding the fundamental properties of this compound is crucial for its proper handling, storage, and use in assays.[9][10] As a synthetic analog, its purity is paramount, as impurities can lead to confounding results.[11]

PropertyDescriptionRationale & Handling
Chemical Formula C₂₅H₂₈N₁₀O₁₂P₂ (Example)The exact formula dictates molecular weight, essential for preparing stock solutions of precise molarity.
Molecular Weight 754.5 g/mol (Example)Use a calibrated analytical balance for accurate weighing. Prepare stock solutions in a suitable solvent like sterile, nuclease-free water or DMSO.
Purity (HPLC) >95%High purity is critical.[12] Impurities could interfere with the assay or have off-target effects. Always obtain a certificate of analysis from the supplier.
Solubility Soluble in water, DMSOTest solubility empirically. For cell-based assays, ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).
Appearance White to off-white solidVisual inspection can be a first-pass quality check. Any discoloration may indicate degradation or impurity.
Storage -20°C or -80°C, desiccatedCyclic dinucleotides can be susceptible to hydrolysis. Store aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Application I: Biochemical Binding Assay

A direct binding assay is the first step to confirm that this compound interacts with its intended target, the STING protein.[13][14] Fluorescence Polarization (FP) is an ideal method for this purpose as it is a homogeneous, solution-based technique suitable for high-throughput screening (HTS).[15][16]

Principle of the FP Competition Assay

The FP assay measures the change in the tumbling rate of a fluorescently labeled molecule in solution.[15] A small, fluorescently labeled STING ligand (the "tracer") tumbles rapidly, resulting in a low polarization signal. When bound to the much larger STING protein, the tracer's movement is restricted, and it emits a highly polarized signal. Unlabeled competitors, like this compound, will displace the tracer from STING, causing the polarization signal to decrease in a dose-dependent manner.[17] This allows for the determination of the binding affinity (Ki) of the test compound.

FP_Assay cluster_low_fp Low Polarization cluster_high_fp High Polarization cluster_competition Competition Tracer Fluorescent Tracer Light_In1 Light_In1 STING STING Protein Tracer2 Tracer Light_In2 Light_In2 STING2 STING Protein Compound This compound Tracer3 Free Tracer

Caption: Principle of the Fluorescence Polarization (FP) competition assay.
Protocol: STING FP Competition Assay

Objective: To determine the binding affinity (IC₅₀, Ki) of this compound for purified human STING protein.

Materials:

  • Purified, recombinant human STING protein (cytosolic domain)

  • Fluorescently-labeled cGAMP or c-di-GMP (Tracer)[18]

  • This compound

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Reagent Preparation:

    • Prepare a 2X concentrated solution of STING protein in Assay Buffer. The optimal concentration should be determined empirically but is typically around the Kd of the tracer.

    • Prepare a 2X concentrated solution of the fluorescent tracer in Assay Buffer. The concentration should be low (e.g., 1-5 nM) to minimize signal noise while staying within the instrument's detection range.[15]

    • Prepare a serial dilution of this compound in Assay Buffer. A 10-point, 3-fold dilution series starting from 100 µM is a good starting point.

  • Assay Plate Setup (10 µL final volume):

    • Add 5 µL of Assay Buffer to the "Blank" wells.

    • Add 5 µL of the 2X tracer solution to the "Reference" (or 0% inhibition) wells.

    • To the "Test Compound" wells, add 5 µL of the appropriate this compound serial dilution.

    • Add 5 µL of the 2X STING protein solution to the "Reference" and "Test Compound" wells.

    • Add 5 µL of Assay Buffer (without STING) to the "Blank" wells.

  • Incubation & Measurement:

    • Seal the plate, centrifuge briefly to collect contents at the bottom.

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Subtract the average blank mP value from all wells.

  • Plot the mP values against the log concentration of this compound.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Tracer]/Kd_tracer).

Application II: Cell-Based Functional Assays

While binding is essential, a functional cellular response is the ultimate measure of an agonist's activity.[19] Cell-based assays are critical for evaluating the ability of this compound to initiate the STING signaling cascade.[1]

A. Phospho-STING (Ser366) HTRF Assay

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive sandwich immunoassay technology. To detect STING phosphorylation at Ser366 (a key activation event), cell lysates are incubated with two antibodies: one targeting total STING labeled with a donor fluorophore (e.g., Europium cryptate) and another specifically targeting phospho-Ser366 STING labeled with an acceptor fluorophore (e.g., d2).[6] When both antibodies bind to the same phosphorylated STING protein, the donor and acceptor are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET). The resulting long-lived acceptor signal is directly proportional to the amount of phosphorylated STING.

Protocol: HTRF Phospho-STING Assay in THP-1 Cells

Objective: To quantify the dose-dependent phosphorylation of STING in response to this compound.

Materials:

  • THP-1 monocytic cells

  • This compound

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • HTRF Phospho-STING (Ser366) and Total STING assay kits[6][20]

  • White 96-well or 384-well cell culture plates

  • HTRF-compatible plate reader

Methodology:

  • Cell Seeding: Seed THP-1 cells at a density of 200,000 - 400,000 cells/well in a 96-well plate and allow them to rest for 2-4 hours.

  • Compound Stimulation:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Add the compound dilutions to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C, 5% CO₂. A time-course experiment is recommended for initial characterization.

  • Cell Lysis:

    • Carefully remove the supernatant.

    • Add the lysis buffer provided in the HTRF kit and incubate according to the manufacturer's protocol (e.g., 30 minutes at room temperature with shaking).

  • HTRF Detection:

    • Transfer the cell lysate to a white HTRF detection plate.

    • Add the pre-mixed HTRF antibody solution (anti-Total STING-Cryptate and anti-p-STING-d2).

    • Seal the plate and incubate overnight at 4°C or as recommended by the manufacturer.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).

Data Analysis:

  • Calculate the HTRF ratio: (Emission_665nm / Emission_620nm) * 10,000.

  • Normalize the phospho-STING signal to the total STING signal to account for any changes in protein expression.

  • Plot the normalized HTRF ratio against the log concentration of this compound and fit with a 4PL curve to determine the EC₅₀.

B. ISG-Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity driven by IRF3, a key downstream effector of STING signaling. A reporter cell line (e.g., HEK293T) is engineered to express a luciferase gene under the control of a promoter containing multiple Interferon-Stimulated Response Elements (ISREs). Activation of the STING pathway by this compound leads to IRF3-mediated transcription of luciferase. The resulting luminescence, measured after adding a substrate, is proportional to pathway activation.

Protocol: ISG-Luciferase Assay

Objective: To measure the dose-dependent activation of IRF3-mediated gene transcription by this compound.

Materials:

  • HEK293T cells stably expressing human STING and an ISG-Luciferase reporter construct.

  • This compound

  • Transfection reagent for compound delivery (e.g., Lipofectamine) if cells are not permeable.

  • Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Luciferase® System)[1]

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay.

  • Compound Stimulation:

    • Prepare a serial dilution of this compound.

    • If necessary, pre-complex the compound with a transfection reagent according to the manufacturer's instructions.

    • Add the compound (or compound-lipid complex) to the cells and incubate for 18-24 hours at 37°C, 5% CO₂.[1]

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent directly to the wells.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate-based luminometer.

Data Analysis:

  • Plot the Relative Light Units (RLU) against the log concentration of this compound.

  • Fit the data to a 4PL curve to determine the EC₅₀ and the maximum fold induction.

Assay Validation and Best Practices

Developing a high-quality assay requires careful validation to ensure it is robust, reproducible, and relevant.[8]

ParameterBest PracticeRationale
Reproducibility The assay must yield consistent results across different plates, days, and operators.[8]Ensures the reliability of screening data and structure-activity relationship (SAR) studies.
Signal Window Calculate the Z'-factor for HTS applications. An acceptable Z'-factor is >0.5.[8]The Z'-factor is a measure of statistical effect size, which quantifies the separation between positive and negative controls. A high Z'-factor indicates a robust assay suitable for screening.
Solvent Tolerance Test the assay's performance at the highest concentration of the vehicle (e.g., DMSO) that will be used.High concentrations of organic solvents can denature proteins or induce cell stress, leading to false positives or negatives.
Specificity Use STING-knockout cells as a negative control to confirm that the observed activity is STING-dependent.This is the most definitive way to prove that the compound's mechanism of action is on-target.

Conclusion

This compound represents a promising tool for modulating the innate immune system. The biochemical and cell-based assays detailed in this guide provide a robust framework for its characterization. By combining direct binding studies (FP) with functional readouts of pathway activation (HTRF, reporter assays), researchers can build a comprehensive profile of this compound's potency, efficacy, and mechanism of action. Adherence to rigorous assay development and validation principles will ensure the generation of high-quality, reproducible data, accelerating the journey of novel STING agonists from the laboratory to potential therapeutic applications.

References

  • Lio, C. W. J., & Yu, D. (2019). Methods of Assessing STING Activation and Trafficking. Methods in Molecular Biology, 1956, 13-22. [Link]

  • Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. Technology Networks. [Link]

  • Strobel, E. J., et al. (2018). Enzymatic synthesis of cyclic dinucleotide analogs by a promiscuous cyclic-AMP-GMP synthetase and analysis of cyclic dinucleotide responsive riboswitches. Nucleic Acids Research, 46(10), 5174–5187. [Link]

  • MooMooMath and Science. (2023). Physical and Chemical Properties. YouTube. [Link]

  • Rudolf, J., & Litosch, I. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Frontiers in Pharmacology, 11, 1224. [Link]

  • Zhou, J., et al. (2021). A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes. RSC Chemical Biology, 2(1), 263-269. [Link]

  • Convention on Biological Diversity. (n.d.). Target 4. Convention on Biological Diversity. [Link]

  • Chemistry LibreTexts. (2022). Differences in Matter- Physical and Chemical Properties. Chemistry LibreTexts. [Link]

  • Dvořák, M., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13456–13474. [Link]

  • Zhou, J., et al. (2020). A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes. ResearchGate. [Link]

  • Bio-Rad. (n.d.). cGAS-STING Signaling Pathway. Bio-Rad Antibodies. [Link]

  • Celerion. (2020). Biomarker Assay Development and Validation: Failing Your Way to Success. YouTube. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • Li, Y., et al. (2024). Exploration of the Binding Mechanism of Cyclic Dinucleotide Analogs to Stimulating Factor Proteins and the Implications for Subsequent Analog Drug Design. Molecules, 29(6), 1293. [Link]

  • Lumen Learning. (n.d.). Physical and Chemical Properties. Chemistry for Majors. [Link]

  • Wikipedia. (n.d.). cGAS–STING cytosolic DNA sensing pathway. Wikipedia. [Link]

  • Labhoo. (n.d.). Novel HTRF platform to delineate molecular mechanisms of STING pathway modulators. Labhoo. [Link]

  • Chem Help ASAP. (2023). pathways, targets, & responses in drug discovery. YouTube. [Link]

  • Sanbio. (n.d.). STING Signaling Pathway. Sanbio. [Link]

  • Selcia. (n.d.). Assay Development & Screening. Selcia. [Link]

  • Yu, X., et al. (2023). A fluorescent STING ligand sensor for high-throughput screening of compounds that can enhance tumor immunotherapy. Cell Chemical Biology, 30(8), 925-936.e7. [Link]

  • Tan, Y. J., et al. (2021). Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? International Journal of Molecular Sciences, 22(11), 5892. [Link]

  • The Organic Chemistry Tutor. (2015). Physical vs Chemical Properties - Explained. YouTube. [Link]

  • Pharmaceutical Technology. (2024). Biologics on Target for the Future. Pharmaceutical Technology. [Link]

  • Li, A., & Chen, Z. J. (2021). In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. Bio-protocol, 11(3), e3915. [Link]

  • Eurofins. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. YouTube. [Link]

  • ResearchGate. (n.d.). Cyclic dinucleotides, used in this study, were synthesized following... ResearchGate. [Link]

  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891–903. [Link]

  • Wu, G., et al. (2013). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 8(7), 781-791. [Link]

  • The Organic Chemistry Tutor. (2017). Physical vs Chemical Properties. YouTube. [Link]

  • ALS Therapy Development Institute. (2020). Dr. Fernando Vieira: What is a Drug Target? YouTube. [Link]

  • Reddit. (2023). [Question] Help determining which purity reagent is acceptable for my synthesis. Reddit. [Link]

Sources

Application Note: 4-Me-PDTic as a Reference Standard in High-Throughput Screening for Kappa Opioid Receptor (KOR) Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the protocols and best practices for utilizing 4-Me-PDTic ([(3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide]) as a high-fidelity reference antagonist in High-Throughput Screening (HTS) campaigns targeting the Kappa Opioid Receptor (KOR) .

This compound is distinguished by its sub-nanomolar affinity (


 nM) and exceptional selectivity against 

(Mu) and

(Delta) opioid receptors (>600-fold and >8000-fold, respectively).[1][2][3][4][5][6][7] In HTS workflows, it serves as the critical Positive Control for antagonist assays and a Validation Tool for defining the assay window in agonist screens.

Mechanistic Grounding & Signaling Pathway

To effectively screen for KOR modulators, one must understand the signal transduction pathway that this compound inhibits. KOR is a


-coupled GPCR. Upon agonist binding (e.g., by Dynorphin A or U50,488), the receptor activates 

proteins, leading to the inhibition of Adenylyl Cyclase (AC) and a subsequent decrease in intracellular cAMP.

Mechanism of Action: this compound functions as a competitive antagonist. It binds to the orthosteric site of KOR, preventing agonist-induced conformational changes and thereby blocking the


-mediated reduction of cAMP and preventing 

-arrestin recruitment.
Visualization: KOR Signaling & this compound Intervention

The following diagram illustrates the KOR signaling cascade and the specific node of inhibition by this compound.

KOR_Signaling cluster_membrane Plasma Membrane Agonist Agonist (e.g., U50,488) KOR Kappa Opioid Receptor (KOR) Agonist->KOR Activates Gi Gi/o Protein Complex KOR->Gi Activates Antagonist This compound (Antagonist) Antagonist->KOR Blocks (Ki = 0.37 nM) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Accumulation) AC->cAMP Catalyzes (Inhibited state) ATP ATP ATP->AC Effect Downstream Signaling cAMP->Effect

Caption: this compound competitively binds KOR, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Experimental Protocols

Compound Handling & Preparation
  • Molecular Weight: 432.43 g/mol (HCl salt).[6]

  • Solubility: Soluble in DMSO (>10 mM).

  • Storage: -20°C in desiccated powder form.

  • Stock Solution: Prepare a 10 mM stock in 100% DMSO. Aliquot to avoid freeze-thaw cycles.

Protocol A: [35S]GTP S Binding Assay (Membrane-Based)

This assay measures the functional activation of G-proteins and is the gold standard for determining


 values for KOR antagonists.

Objective: Determine the antagonist potency (


) of this compound against a reference agonist (e.g., U50,488).

Reagents:

  • CHO-K1 membranes overexpressing hKOR.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 100 mM NaCl, 1 mM EDTA, 10 
    
    
    
    M GDP.
  • Radioligand: [

    
    S]GTP
    
    
    
    S (~1250 Ci/mmol).
  • Agonist: U50,488 (at

    
     concentration).
    

Workflow:

  • Preparation: Dilute membranes in Assay Buffer.

  • Incubation: In a 96-well plate, add:

    • 20

      
      L this compound (concentration range: 
      
      
      
      to
      
      
      M).
    • 20

      
      L U50,488 (fixed concentration at 
      
      
      
      ).
    • 20

      
      L [
      
      
      
      S]GTP
      
      
      S (final conc. ~0.1 nM).[8]
    • 140

      
      L Membrane suspension (10-20 
      
      
      
      g protein/well).
  • Equilibrium: Incubate for 60 minutes at 30°C.

  • Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillant and count radioactivity (CPM).

Data Analysis: Calculate


 using the Cheng-Prusoff equation adapted for functional antagonism:


Expected Result: this compound should exhibit a

nM.[1][2][6][7]
Protocol B: TR-FRET cAMP Inhibition Assay (Cell-Based HTS)

For high-throughput screening, a homogeneous TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is preferred due to "mix-and-read" simplicity.

Objective: Use this compound to validate the assay window (Z') in an antagonist screen.

Reagents:

  • Cells: CHO-K1 hKOR (cAMP-Hunter or similar).

  • Stimulation Buffer: HBSS + 500

    
    M IBMX (phosphodiesterase inhibitor) + 20 
    
    
    
    M Forskolin.
  • Detection Kit: LANCE Ultra cAMP or HTRF cAMP.

Workflow:

  • Cell Plating: Dispense 2,000 cells/well in 384-well low-volume plates (White).

  • Compound Addition:

    • Test Wells: Library compounds.[7][8]

    • Max Signal Control (Full Antagonism): 1

      
      M this compound + Agonist (
      
      
      
      ).
    • Min Signal Control (Full Agonism): Agonist (

      
      ) + DMSO.
      
  • Stimulation: Add Agonist (U50,488) + Forskolin in Stimulation Buffer.

  • Incubation: 30 minutes at Room Temperature (RT).

  • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents. Incubate 1 hour.

  • Read: EnVision or compatible plate reader (Excitation: 340 nm; Emission: 615/665 nm).

Interpretation: Since KOR is


 coupled, Agonist + Forskolin = Low TR-FRET Signal  (cAMP suppressed).
this compound + Agonist + Forskolin = High TR-FRET Signal  (Blockade of 

allows Forskolin to boost cAMP).

Quantitative Benchmarks & Selectivity Data

The following table summarizes the binding profile of this compound, establishing it as a superior reference standard compared to non-selective opioids.

ParameterValueAssay TypeReference
KOR Affinity (

)
0.37 nM [

S]GTP

S
[1]
Mu (MOR) Selectivity > 645-foldBinding / Functional[1]
Delta (DOR) Selectivity > 8100-foldBinding / Functional[1]
LogBB Predicted HighCNS Penetration[1]
Solubility > 10 mMDMSOInternal

HTS Logic & Workflow Visualization

When designing a screening funnel, this compound is utilized at multiple stages.

HTS_Funnel cluster_controls Quality Control (Plate-based) Library Compound Library (10k - 1M compounds) Primary Primary Screen (Single Point @ 10 µM) Control: this compound (1 µM) Library->Primary Counter Counter Screen (Parental CHO / Mu / Delta) Eliminate off-target hits Primary->Counter Hits (>50% Inhibition) DR Dose Response (IC50) Confirm Potency Counter->DR Selective Hits Profiling Functional Profiling (GTPyS / B-Arrestin) Compare vs this compound DR->Profiling Validated Leads Node_Control High Control: this compound Low Control: DMSO Z' > 0.5 required Node_Control->Primary

Caption: HTS Funnel incorporating this compound as the High Control for Z-factor calculation.

Troubleshooting & Expert Tips

  • DMSO Tolerance: KOR assays are generally robust to DMSO up to 1%. However, ensure this compound stock dilutions maintain a final DMSO concentration consistent with the library plates (usually 0.1% - 0.5%) to prevent solvent artifacts.

  • Agonist Concentration: In antagonist screens (Protocol B), the choice of agonist concentration is critical. Using an

    
     maximizes the assay window. If 
    
    
    
    , you may miss competitive antagonists with moderate potency (Schild shift).
  • Sticky Compounds: this compound is lipophilic. Use low-binding tips and plates (polypropylene) for serial dilutions before adding to the assay plate to prevent loss of potency.

  • Bias Check: While this compound is a balanced antagonist, use it to benchmark "biased" ligands. If a test compound shows full antagonism in cAMP but partial in

    
    -arrestin, it suggests functional selectivity.
    

References

  • Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic). Source: Journal of Medicinal Chemistry (2018).[6] URL:[Link][1]

  • Kappa Opioid Receptor Signaling and Pharmacology. Source: Handbook of Experimental Pharmacology (2022). URL:[Link]

  • Assay Guidance Manual: In Vitro Binding Assays. Source: NCBI Bookshelf. URL:[Link]

Sources

Application Note: Safe Handling and Protocols for 4-Me-PDTic

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive guide for the safe handling, preparation, and disposal of 4-Me-PDTic , a potent and selective Kappa Opioid Receptor (KOR) Antagonist .

Subject: this compound (Selective Kappa Opioid Receptor Antagonist)

Introduction & Chemical Identity

This compound is a high-affinity, selective antagonist for the Kappa Opioid Receptor (KOR).[1][2][3] Structurally, it is a tetrahydroisoquinoline derivative, distinct from the dithiocarbamate metal chelators (often abbreviated as PDTC) with which it is frequently confused due to phonetic similarity.

This compound is primarily used in neuroscience and addiction research to study the dynorphin/KOR system, which mediates stress responses, dysphoria, and motivation. Due to its high potency (


 nM) and ability to penetrate the Central Nervous System (CNS), strict handling protocols are required to prevent accidental exposure and receptor blockade in personnel.
Chemical Profile
PropertyDetail
Common Name This compound
IUPAC Name (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
CAS Number 2209073-52-7 (Hydrochloride salt) / 2209073-31-2 (Free base)
Molecular Weight ~432.43 g/mol (HCl salt)
Pharmacology Selective KOR Antagonist (

selectivity over

and

receptors)
Physical State White to off-white solid powder
Solubility Soluble in DMSO (>10 mg/mL), Ethanol; Poorly soluble in water

CRITICAL NOMENCLATURE WARNING: Do not confuse This compound (the opioid antagonist) with 4-Me-PDTC (4-methyl-1-piperazinedithiocarbamate), which is a copper chelator. The protocols for these two compounds are entirely different. This guide applies strictly to the tetrahydroisoquinoline opioid antagonist .

Hazard Identification & Safety

As a potent bioactive modulator of the CNS, this compound must be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) in a research setting.

Risk Assessment
  • Acute Toxicity: Potent antagonist. Accidental inhalation or ingestion may block endogenous opioid signaling, potentially altering stress responses, mood, or pain thresholds.

  • Respiratory Sensitization: Fine powders can aerosolize easily. Inhalation is the primary route of occupational exposure.

  • Chronic Effects: Long-term toxicity data is limited. Treat as a potential reproductive toxin and neurotoxin.

Personal Protective Equipment (PPE) Matrix
TaskRespiratoryDermalOcularEngineering Control
Weighing Powder N95/P100 MaskDouble Nitrile GlovesSafety GogglesClass II Biosafety Cabinet (BSC) or Chemical Fume Hood
Stock Solubilization Surgical MaskSingle Nitrile GlovesSafety GlassesFume Hood
In Vitro Dosing Standard Lab PPESingle Nitrile GlovesSafety GlassesBiosafety Cabinet
Spill Cleanup P100 RespiratorDouble Nitrile + Tyvek SleevesGogglesArea Ventilation

Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Rationale: DMSO is the preferred solvent due to the compound's lipophilicity. Aqueous stock solutions are unstable and prone to precipitation.

Materials:

  • This compound (Solid)[4][5]

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered

  • Amber glass vials (borosilicate) with PTFE-lined caps

  • Vortex mixer

Workflow:

  • Calculation: To prepare 1 mL of 10 mM stock:

    • Mass required =

      
      .
      
  • Weighing (Containment): Place the amber vial inside the balance enclosure. Weigh ~4.3 mg of this compound. Record exact mass.

  • Solubilization: Add the calculated volume of DMSO to achieve exactly 10 mM.

    • Volume (

      
      L) = (Mass in mg / MW) 
      
      
      
      100,000
  • Dissolution: Vortex vigorously for 30 seconds. Inspect for clarity. If particles remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C  (stable for 6 months) or -80°C  (stable for >1 year).
    
Protocol B: In Vitro Receptor Antagonism Assay

Rationale: To validate the activity of this compound, it is typically tested against a KOR agonist (e.g., U50,488) in a functional assay (e.g., cAMP inhibition or GTP


S binding).

Workflow Visualization (Graphviz):

AssayWorkflow Figure 1: Functional Antagonism Assay Workflow for this compound Stock 10 mM Stock (in DMSO) Dilution Serial Dilution (1:1000 in Media) Stock->Dilution Dilute Incubation Pre-treat with This compound (30 mins) Dilution->Incubation Add Antagonist Cells CHO-KOR Cells (Pre-plated) Cells->Incubation Media Swap Agonist Add Agonist (U50,488) Incubation->Agonist Challenge Readout Measure cAMP / GTPyS Agonist->Readout 45 min @ 37°C

Step-by-Step:

  • Cell Prep: Plate CHO cells stably expressing human KOR.

  • Antagonist Pre-treatment: Dilute this compound stock in assay buffer (e.g., HBSS + 0.1% BSA). Add to cells 30 minutes prior to agonist to allow receptor occupancy.

    • Note: Keep final DMSO concentration <0.1% to avoid cytotoxicity.

  • Agonist Challenge: Add KOR agonist (e.g., U50,488) at its EC80 concentration.

  • Readout: Measure inhibition of agonist-induced signaling (e.g., recovery of cAMP levels if using Forskolin-induced cAMP assay).

Mechanism of Action

This compound functions by occupying the orthosteric binding site of the Kappa Opioid Receptor, preventing the binding of endogenous dynorphins. This blocks the downstream


 protein signaling cascade.

Signaling Pathway Diagram (Graphviz):

KORPath Figure 2: this compound Mechanism of Action (Blockade of Gi/o Signaling) Ligand Dynorphin / U50,488 (Agonist) KOR Kappa Opioid Receptor (GPCR) Ligand->KOR Binds & Activates Antagonist This compound (Antagonist) Antagonist->KOR Blocks Binding (Competitive) Gi Gi/o Protein (Heterotrimer) KOR->Gi Dissociation AC Adenylyl Cyclase Gi->AC Inhibition (-) ERK p-ERK1/2 Activation Gi->ERK Activation (+) cAMP cAMP Production AC->cAMP Decreased Levels

[5]

Waste Management & Disposal

Proper disposal is critical to prevent environmental contamination with bioactive pharmaceutical ingredients.

Disposal Decision Tree
  • Solid Waste (Powder/Wipes/Gloves):

    • Collect in a dedicated "Cytotoxic/Bioactive Solid Waste" bin (Yellow bag/bin in many jurisdictions).

    • Destruction: High-temperature incineration (>1000°C).

  • Liquid Waste (Stock solutions/Media):

    • Do not pour down the drain.

    • Collect in "Organic Solvent Waste" (if DMSO/Ethanol based) or "Aqueous Chemical Waste" (if cell media).

    • Label container: "Contains Trace Opioid Antagonists - Toxic".

  • Empty Vials:

    • Rinse with methanol once; dispose of rinsate as liquid waste.

    • Dispose of the glass vial in the sharps/glass bin for incineration.

Spill Response Protocol
  • Evacuate immediate area if powder is aerosolized.

  • Don PPE: Double gloves, goggles, N95 respirator.

  • Contain: Cover liquid spills with absorbent pads. For powder spills, cover with a damp paper towel (to prevent dust) before wiping.

  • Clean: Wipe the area with 70% Ethanol followed by a detergent solution.

  • Dispose: All cleanup materials go into the Bioactive Incineration Bin.

References

  • Mascarella, S. W., et al. (2018). "Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)." Journal of Medicinal Chemistry, 61(17), 7741–7753.

    • [5]

  • Kormos, C. M., et al. (2022). "Pharmacokinetic and Pharmacodynamic Assessment of the Kappa Opioid Receptor Antagonist this compound." Frontiers in Pharmacology.

  • MedKoo Biosciences. (2023).

  • PubChem. (2023). "Compound Summary: Kappa Opioid Receptor Antagonists.

Sources

Application Notes & Protocols: A Framework for Determining Dosage and Administration of Novel Research Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Editor's Note: The compound "4-Me-PDTic" does not correspond to a known chemical entity in publicly available scientific literature or databases as of the date of this document. Therefore, this guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive framework and set of protocols for establishing the dosage and administration routes for any novel research compound, using "this compound" as a representative placeholder. The principles and methodologies outlined herein are grounded in established preclinical drug development practices.[1][2]

Introduction: The Path from Novel Compound to Preclinical Candidate

The journey of a novel compound, which we will refer to as this compound, from initial synthesis to a viable preclinical candidate is a systematic process of characterization.[1] Before determining appropriate dosages or administration routes, a foundational understanding of the compound's physicochemical properties and its interaction with its biological target is paramount. Assuming, for the context of this guide, that this compound is designed as an opioid receptor modulator, the initial steps must define its affinity and functional activity at the primary opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).[3][4]

This document outlines the logical, multi-stage workflow required to generate the data necessary for informed decisions on formulation, administration route, and effective dose range for in vivo studies.

Foundational Analysis: Physicochemical & In Vitro Characterization

The causality is simple: an in vivo experiment will fail if the compound cannot be solubilized and delivered to the target site, or if its activity at the molecular target is unknown. This phase establishes the fundamental parameters of this compound.

Protocol: Aqueous Solubility Screening

Rationale: Determining solubility is the first critical step in developing a formulation for both in vitro and in vivo studies. Poor solubility can lead to inaccurate in vitro results and prevent effective systemic delivery in vivo. This protocol establishes a baseline for vehicle selection.

Methodology:

  • Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, add 198 µL of various aqueous buffers (e.g., Phosphate-Buffered Saline [PBS] pH 7.4, Citrate Buffer pH 5.0) to each well.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the first well of each buffer series and mix thoroughly. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubation & Observation: Incubate the plate at room temperature for 1-2 hours. Visually inspect each well for signs of precipitation against a dark background.

  • Quantitative Analysis (Optional): For a more precise measurement, the plate can be analyzed using nephelometry (light scattering) or by centrifuging the plate, taking the supernatant, and measuring the concentration via HPLC-UV. The highest concentration that remains clear of precipitate is the approximate aqueous solubility.

Protocol: Opioid Receptor Binding Affinity Assay

Rationale: To understand the compound's potency and selectivity, a competitive radioligand binding assay is performed. This measures the affinity (Ki) of this compound for the mu, delta, and kappa opioid receptors.

Materials:

  • Cell membranes prepared from cell lines expressing a single human opioid receptor subtype (e.g., HEK293-hMOR, CHO-hDOR).

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and microplates.

Methodology:

  • Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol: Functional Activity Assay (cAMP Measurement)

Rationale: Binding does not equal function. This assay determines whether this compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

Methodology:

  • Cell Culture: Plate cells expressing the opioid receptor of interest (e.g., CHO-hMOR) in a 96-well plate and grow to confluence.

  • Forskolin Stimulation: Treat the cells with forskolin, a potent activator of adenylyl cyclase, to artificially raise intracellular cAMP levels. This creates a high signal window.

  • Compound Treatment: Concurrently with forskolin, treat the cells with a range of this compound concentrations.

    • Agonist Mode: If this compound is an agonist, it will inhibit the forskolin-induced cAMP production.

    • Antagonist Mode: To test for antagonism, cells are pre-incubated with this compound before being stimulated with a known opioid agonist (e.g., DAMGO) plus forskolin. An antagonist will block the ability of DAMGO to reduce cAMP levels.

  • Cell Lysis & Detection: After incubation, lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP signal against the log concentration of this compound. For agonist activity, calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard agonist).

Formulation and Vehicle Selection for In Vivo Studies

Rationale: An appropriate vehicle must dissolve the compound at the required concentration, be non-toxic to the animal model, and be suitable for the chosen administration route. Data from the solubility screen (Protocol 2.1) is the primary guide for this process.

Common Preclinical Vehicles:

Vehicle CompositionPrimary Use / PropertiesRecommended Route(s)
0.9% Saline Aqueous solution for highly water-soluble compounds.IV, IP, SC, PO
5-10% DMSO in Saline For compounds requiring a small amount of organic solvent. DMSO concentration should be minimized.IV, IP
5-10% Solutol HS 15 in Saline A non-ionic solubilizer for poorly soluble compounds.IV, IP
0.5% Methylcellulose (MC) in Water A suspension agent for compounds that do not dissolve. Ensures uniform dosing.PO, SC
20-40% Polyethylene Glycol 400 (PEG400) in Water A co-solvent system for moderately soluble compounds. Can be viscous.IP, SC, PO
Corn Oil / Sesame Oil For highly lipophilic compounds.SC, PO, IM

Logic for Selecting an Administration Route

Rationale: The choice of administration route is dictated by the experimental goal, the compound's properties, and the desired pharmacokinetic profile (e.g., rapid onset vs. sustained exposure).[1]

RouteSelection Start Experimental Goal Goal_Systemic Systemic Exposure Needed? Start->Goal_Systemic Yes Goal_Local Local Effect Desired? Start->Goal_Local No Systemic_Rapid Rapid & High Cmax Needed? (e.g., PK study) Goal_Systemic->Systemic_Rapid Yes Systemic_Sustained Sustained Exposure Needed? (e.g., Efficacy study) Goal_Systemic->Systemic_Sustained No Route_Local Topical / Intrathecal Site-Specific Goal_Local->Route_Local Route_IV Intravenous (IV) 100% Bioavailability Systemic_Rapid->Route_IV Yes Route_IP Intraperitoneal (IP) Rapid Absorption Systemic_Rapid->Route_IP No Route_SC Subcutaneous (SC) Slower, Sustained Absorption Systemic_Sustained->Route_SC Yes Route_PO Oral Gavage (PO) First-Pass Metabolism Systemic_Sustained->Route_PO No, test oral bioavailability InVivoWorkflow cluster_Pre Pre-Study Phase cluster_Exec Execution Phase cluster_Post Analysis Phase Formulation Develop Stable Formulation (Based on Section 3) MTD_Study Protocol 5.1: Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Route Select Administration Route (Based on Section 4) Route->MTD_Study Define_Range Define Safe Dose Range (Upper limit = MTD) MTD_Study->Define_Range Efficacy_Study Protocol 5.2: Dose-Response (Efficacy) Study Calc_ED50 Calculate ED50 (Potency) Efficacy_Study->Calc_ED50 Define_Range->Efficacy_Study TI Calculate Therapeutic Index (MTD / ED50) Define_Range->TI Calc_ED50->TI

Caption: Overall workflow for in vivo dose characterization.

References

  • Sketris, I. S., Wright, M. R., & Hladun, M. (1998). Teaching Clinical Pharmacology and Therapeutics: Selective for Fourth-Year Medical Students. Journal of Clinical Pharmacology, 38(9), 869-875. [Link]

  • Snyder, B., & Basit, H. (2023). Physiology, Opioid Receptor. In StatPearls. StatPearls Publishing. [Link]

  • Lage, H. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 841-843. [Link]

  • Le Tourneau, C., Dieras, V., & Tresca, P. (2017). Early phase clinical trials to identify optimal dosing and safety. Cancer/Radiothérapie, 21(6-7), 499-504. [Link]

  • Academic Medical Education. (2025). First in Human Dose Predictions Scaled from Preclinical PK for LAI Rifabutin. YouTube. [Link]

  • Wikipedia. (n.d.). Mu-opioid receptor. [Link]

  • Stein, A. M., & Rausch, W. D. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC Neurology, 9(Suppl 1), A1. [Link]

  • Chem Help ASAP. (2023). estimating anticipated human dose for a preclinical drug. YouTube. [Link]

  • VJNeurology. (2021). Treatment targets for headache: delta and kappa opioid receptors. [Link]

  • Barati Farimani, A. (2016). Insights into Opiate Binding and Activation of μ-Opioid Receptors. YouTube. [Link]

  • Parmar, S. (2022). Preclinical Evaluation Phase (Discovery and Development of New Drug Part 4). YouTube. [Link]

  • Friedrich Schiller University Jena. (2019). The pharmacological “fingerprint“ of the fourth opioid receptor. idw-online.de. [Link]

Sources

Application Note: Preparation and Handling of 4-Me-PDTic Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Me-PDTic is a highly potent and selective Kappa Opioid Receptor (KOR) antagonist derived from the tetrahydroisoquinoline (THIQ) scaffold.[1][2][3][4] Originally developed to overcome the pharmacokinetic limitations of JDTic, it exhibits high affinity (


 nM) and significant selectivity over 

and

opioid receptors.[1]

This guide details the standardized protocol for preparing high-integrity stock solutions of this compound. Given its chemical structure—containing a phenolic hydroxyl group and a secondary amine—proper handling is critical to prevent oxidation and ensure accurate potency in binding assays (


) and in vivo pharmacokinetic studies.[1]

Physicochemical Profile & Solubility

Before preparation, verify the salt form of your specific batch.[1] this compound is most commonly supplied as a dihydrochloride (2HCl) salt , which significantly impacts molecular weight calculations and solubility.[1]

Table 1: Compound Specifications
PropertyDataNotes
Compound Name This compound
IUPAC Name (3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
CAS No. 2209073-52-7 (HCl salt)Verify against CoA.[1]
Formula

(2HCl salt)
Free base is

.[1]
Molecular Weight 432.43 g/mol (2HCl salt)359.51 g/mol (Free Base).[1]
Appearance White to off-white solidHygroscopic.[1]
Solubility (DMSO)

mg/mL (

45 mM)
Recommended for Stock.[1]
Solubility (Water)

mg/mL (

23 mM)
Feasible for HCl salt, but less stable long-term.[1]
Solubility (Ethanol)

mg/mL
Volatile; prone to concentration shifts.[1]

Protocol: Stock Solution Preparation (10 mM)

Materials Required[1][5][6][7][8]
  • Compound: this compound (stored desiccated at -20°C).[1]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO),

    
     purity, molecular biology grade.[1]
    
  • Equipment: Analytical balance (0.01 mg precision), vortex mixer, amber glass vials (borosilicate), pipette set.

  • Safety: Nitrile gloves, lab coat, fume hood (powder is bioactive).[1]

Preparation Workflow

Objective: Prepare 1 mL of a 10 mM stock solution using the Dihydrochloride salt (MW 432.43).

Step 1: Equilibration

  • Remove the product vial from the freezer.[1]

  • CRITICAL: Allow the vial to warm to room temperature (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic powder, which would alter the weighing mass and degrade the solid.[1]

Step 2: Weighing & Calculation

  • Target Concentration:

    
    .
    
  • Target Volume:

    
    .
    
  • Required Mass (

    
    ):
    
    
    
    
    
    
    [1]
  • Operational Tip: Weighing exactly 4.32 mg is difficult.[1] Instead, weigh a convenient amount (e.g., 5–10 mg) and adjust the solvent volume.[1]

    • Example: You weigh 5.10 mg .[1]

    • Volume DMSO required (

      
      ):
      
      
      
      
      [1]

Step 3: Dissolution

  • Add the calculated volume of anhydrous DMSO to the vial.[1]

  • Vortex vigorously for 30–60 seconds.[1] The HCl salt should dissolve readily.[1]

  • Visual Check: Solution should be clear and colorless.[1] If particles persist, sonicate in a water bath at room temperature for 2 minutes. Avoid heating

    
     to protect the phenolic moiety.[1]
    

Step 4: Aliquoting & Storage

  • Do not store the bulk solution in a single container. Repeated freeze-thaw cycles introduce moisture and oxygen.[1]

  • Dispense into 50

    
    L or 100 
    
    
    
    L aliquots
    in amber microcentrifuge tubes or glass vials.
  • Inert Gas Overlay (Optional but Recommended): Gently blow Argon or Nitrogen gas into the headspace before capping to prevent oxidation of the 7-hydroxy group.[1]

  • Store at -80°C (optimal) or -20°C. Stable for 6 months.

Workflow Visualization[1]

StockPrep cluster_0 Preparation Phase cluster_1 Preservation Phase Weigh Weigh Compound (e.g., 5.10 mg) Calc Calculate Volume (V = m / (MW * C)) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Dissolve Vortex / Sonicate (Clear Solution) AddSolvent->Dissolve Aliquot Aliquot (50-100 µL) Dissolve->Aliquot Gas Argon Overlay (Anti-Oxidation) Aliquot->Gas Store Store at -80°C Gas->Store

Figure 1: Step-by-step workflow for preparing stable this compound stock solutions.[1]

Working Solutions & In Vivo Formulation

In Vitro Assays (Binding/Functional)

For cell-based assays (e.g., CHO cells expressing KOR), dilute the DMSO stock into the assay buffer.[1]

  • Serial Dilution: Perform intermediate dilutions in DMSO first (e.g., 10 mM

    
     1 mM 
    
    
    
    100
    
    
    M) to maintain solubility before the final spike into aqueous buffer.[1]
  • DMSO Limit: Ensure the final DMSO concentration in the well is

    
     to avoid solvent toxicity or non-specific membrane effects.[1]
    
In Vivo Formulation (Rat/Mouse)

This compound is brain-penetrant.[1][2][5][6][7][8] For IP or SC injection, a vehicle with higher solubility capacity than pure saline is often required.[1]

Recommended Vehicle:

  • 10% DMSO

  • 40% PEG300[1]

  • 5% Tween 80[1]

  • 45% Saline (0.9% NaCl)[1]

Preparation Protocol:

  • Dissolve this compound in DMSO (10% of final volume).

  • Add PEG300 (40% of final volume) and vortex.[1]

  • Add Tween 80 (5% of final volume) and vortex.

  • Slowly add Saline (45% of final volume) while vortexing.

    • Note: If precipitation occurs upon adding saline, slightly warm the solution (37°C) or sonicate.[1] The HCl salt helps aqueous solubility, but the hydrophobic THIQ core requires the co-solvents.[1]

Quality Control & Troubleshooting

Self-Validating the Stock[1]
  • Visual Inspection: The stock must be clear.[1] A pink or brown tint indicates oxidation of the phenol group (formation of quinones).[1] Discard if colored.

  • Precipitation Check: Upon thawing an aliquot, vortex immediately.[1] If crystals are visible, warm to 37°C. If they do not dissolve, the DMSO may have absorbed moisture (DMSO is hygroscopic), reducing solubility.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Pink/Brown Solution Oxidation of 7-OH group.[1]Discard. Use fresh powder.[1] Use Argon overlay next time.
Incomplete Dissolution Salt form confusion (Free base vs HCl).[1]Check label. If Free Base, add 1 eq.[1] HCl or use more DMSO.
Precipitation in Media "Crash out" upon aqueous dilution.[1]Dilute stepwise. Ensure final concentration is below solubility limit (

100

M in buffer).

Mechanism of Action & Pathway

This compound acts as a competitive antagonist at the Kappa Opioid Receptor (KOR).[1] It blocks the binding of endogenous dynorphins, preventing the


-mediated inhibition of Adenylyl Cyclase and the subsequent downstream signaling (MAPK/ERK).[1]

KOR_Pathway cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (GPCR) Gi Gi/o Protein KOR->Gi Activates Ligand Dynorphin (Agonist) Ligand->KOR Activates Antagonist This compound (Antagonist) Antagonist->KOR Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Signaling Downstream Signaling (Dysphoria/Analgesia) cAMP->Signaling

Figure 2: Mechanism of action.[1][3][6] this compound competitively inhibits KOR activation, preventing Gi-mediated signaling.[1]

References

  • Primary Medicinal Chemistry: Kormos, C. M., Ondachi, P. W., Runyon, S. P., Thomas, J. B., et al. (2018).[1][9] Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic).[1][2][3][4][7] Journal of Medicinal Chemistry, 61(17), 7525–7545.[1][9][10] [1][2][9]

  • Pharmacology & Binding: Carroll, F. I., et al. (2004).[1] Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist.[1] European Journal of Pharmacology, 501(1-3), 111-119.[1] (Contextual reference for THIQ scaffold development).

  • Chemical Properties: MedKoo Biosciences. (n.d.). This compound HCl Product Data Sheet. Retrieved from [1]

Sources

Visualizing 4-Me-PDTic: A Guide to Advanced Imaging Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Action of 4-Me-PDTic

In the landscape of drug discovery and development, understanding the precise mechanism of action, biodistribution, and target engagement of a novel small molecule is paramount. This compound represents a promising therapeutic candidate, yet its journey from a compound of interest to a clinically validated agent hinges on our ability to visualize its behavior within a complex biological system. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of advanced imaging techniques and detailed protocols to illuminate the pharmacokinetics and pharmacodynamics of this compound.

At its core, the challenge of visualizing a small molecule like this compound lies in tagging it with a reporter moiety without altering its intrinsic biological activity. The choice of imaging modality and the corresponding labeling strategy are therefore critical decisions that will dictate the nature and quality of the obtainable data. This document will explore the principles and applications of key imaging technologies, offering a roadmap for selecting the most appropriate method and executing the necessary experimental workflows.

PART 1: Strategic Selection of an Imaging Modality

The optimal imaging strategy for this compound depends on the specific scientific question being addressed. Do you need to visualize the molecule at a subcellular level, or is whole-body biodistribution the primary interest? Is real-time kinetic data required? Here, we compare the leading imaging modalities, summarizing their strengths and weaknesses for small molecule visualization.

Imaging ModalityPrincipleResolutionSensitivityKey AdvantagesKey Disadvantages
Fluorescence Microscopy Covalent attachment of a fluorophore to this compound allows for visualization with light microscopy.High (sub-cellular)High (single-molecule detection possible)Enables high-resolution imaging in cells and tissues; suitable for mechanistic studies.Limited tissue penetration; potential for phototoxicity; fluorophore may alter drug properties.
Positron Emission Tomography (PET) Radiolabeling of this compound with a positron-emitting isotope (e.g., ¹⁸F, ¹¹C) for whole-body imaging.Lower (2-6 mm)Very high (pM-nM range)Quantitative whole-body imaging; excellent for pharmacokinetic and target engagement studies in vivo.[1]Lower spatial resolution; requires a cyclotron and radiochemistry expertise.
Single-Photon Emission Computed Tomography (SPECT) Similar to PET, but uses gamma-emitting isotopes.Lower (sub-mm to mm)HighMore accessible and cost-effective than PET; suitable for preclinical biodistribution studies.Lower sensitivity and resolution compared to PET.[2][3]
Magnetic Resonance Imaging (MRI) Conjugation of this compound to a contrast agent to alter the magnetic properties of surrounding tissues.Very high (<<1 mm)Lower (µM-mM range)Excellent soft-tissue contrast and high spatial resolution; non-invasive.[4][5]Lower sensitivity compared to nuclear imaging techniques.[1]

PART 2: Probe Development: The Art of Tagging this compound

The success of any imaging study hinges on the design and synthesis of a suitable imaging probe. This involves modifying the this compound molecule to incorporate a reporter group (fluorophore, radionuclide, or contrast agent) without compromising its biological function. This process, known as bioconjugation, is a critical step that requires careful consideration of the linker chemistry and attachment site on the this compound molecule.[4][6]

Conceptual Workflow for Probe Development

G cluster_0 Probe Design & Synthesis cluster_1 In Vitro Validation cluster_2 In Vivo Evaluation A Identify suitable functional group on this compound for conjugation B Select appropriate linker chemistry A->B C Synthesize and purify the this compound imaging probe B->C D Confirm biological activity of the conjugated molecule C->D E Assess stability of the probe in biological media D->E F Verify signal generation and detection E->F G Administer probe to animal model F->G H Perform imaging at selected time points G->H I Analyze image data and correlate with ex vivo biodistribution H->I

Caption: A generalized workflow for the development and validation of a this compound imaging probe.

PART 3: Application Notes and Experimental Protocols

This section provides detailed, step-by-step protocols for visualizing this compound using fluorescence microscopy and Positron Emission Tomography (PET). These protocols are designed to be adaptable to the specific properties of this compound and the experimental goals.

Application Note 1: High-Resolution Cellular Imaging of this compound using Fluorescence Microscopy

Objective: To visualize the subcellular localization and dynamics of this compound in cultured cells.

Principle: This protocol involves labeling this compound with a fluorescent dye.[] The resulting fluorescent conjugate is then introduced to live or fixed cells, and its distribution is imaged using a confocal or super-resolution microscope.[8][9] The choice of fluorophore is critical and should be based on factors such as brightness, photostability, and minimal impact on the drug's activity.

Protocol: Fluorescent Labeling and Cellular Imaging of this compound

Materials:

  • This compound with a suitable functional group for conjugation

  • Amine-reactive fluorescent dye (e.g., NHS ester of Alexa Fluor™ 488)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Cultured cells (e.g., HeLa) on glass-bottom dishes

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

Step-by-Step Methodology:

  • Conjugation of this compound with Fluorescent Dye:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add TEA (2 equivalents) to the solution.

    • Add the amine-reactive fluorescent dye (1.2 equivalents) dissolved in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4 hours, protected from light.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Purify the fluorescently labeled this compound by column chromatography or HPLC.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

  • Cell Culture and Treatment:

    • Plate cells on glass-bottom dishes and culture until they reach 50-70% confluency.

    • Prepare a stock solution of the fluorescent this compound conjugate in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.

    • Replace the medium in the cell culture dishes with the medium containing the fluorescent conjugate.

    • Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37°C and 5% CO₂.

  • Cell Fixation and Staining (for fixed-cell imaging):

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the target).[10]

    • Wash the cells three times with PBS.

    • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

  • Fluorescence Microscopy Imaging:

    • Image the cells using a confocal microscope equipped with appropriate laser lines and emission filters for the chosen fluorophore and DAPI.

    • Acquire z-stack images to visualize the three-dimensional distribution of the fluorescently labeled this compound.

    • For live-cell imaging, use an environmentally controlled chamber on the microscope stage to maintain temperature, humidity, and CO₂ levels.

Data Analysis and Interpretation:

The resulting images will reveal the subcellular localization of this compound. Co-localization analysis with organelle-specific markers can be performed to identify the specific compartments where the drug accumulates. Time-lapse imaging of live cells can provide insights into the dynamics of drug uptake and trafficking.

Application Note 2: In Vivo Biodistribution and Target Engagement of this compound using Positron Emission Tomography (PET)

Objective: To quantitatively assess the whole-body distribution, pharmacokinetics, and target engagement of this compound in a preclinical animal model.

Principle: PET is a highly sensitive nuclear imaging technique that allows for the non-invasive visualization and quantification of radiolabeled molecules in vivo.[1][11] This protocol involves the radiosynthesis of an ¹⁸F-labeled this compound analogue and its subsequent administration to an animal model for dynamic PET imaging.[12][13]

Protocol: Radiosynthesis and Preclinical PET Imaging of [¹⁸F]this compound

Materials:

  • Precursor for radiolabeling (e.g., a tosyl- or bromo-functionalized this compound derivative)

  • [¹⁸F]Fluoride produced from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Sterile water for injection

  • Saline for injection

  • Anesthetized animal model (e.g., mouse or rat)

  • PET/CT scanner

Step-by-Step Methodology:

  • Radiosynthesis of [¹⁸F]this compound:

    • Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

    • Add the this compound precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride.

    • Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).

    • Purify the crude product using semi-preparative HPLC.

    • Formulate the purified [¹⁸F]this compound in sterile saline for injection.

    • Perform quality control tests for radiochemical purity, chemical purity, and specific activity.

  • Animal Preparation and Injection:

    • Fast the animal for 4-6 hours prior to the scan to reduce background signal.[14]

    • Anesthetize the animal using isoflurane or another suitable anesthetic.

    • Place a tail-vein catheter for radiotracer injection.

    • Position the animal on the bed of the PET/CT scanner.

  • PET/CT Imaging:

    • Perform a CT scan for anatomical reference and attenuation correction.

    • Inject a known amount of [¹⁸F]this compound (e.g., 5-10 MBq) via the tail-vein catheter.

    • Acquire dynamic PET data for 60-120 minutes post-injection.

    • Alternatively, perform static scans at specific time points (e.g., 30, 60, and 120 minutes) for biodistribution studies.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.

    • Generate time-activity curves (TACs) for each ROI to analyze the pharmacokinetics of the radiotracer.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at different time points.

Workflow for PET Imaging and Analysis

G A Radiosynthesis & QC of [¹⁸F]this compound D Injection of [¹⁸F]this compound A->D B Animal Preparation & Anesthesia C CT Scan (Anatomical Reference) B->C E Dynamic PET Scan C->E D->E F Image Reconstruction & Co-registration E->F G ROI Analysis F->G H Generation of Time-Activity Curves G->H I Pharmacokinetic Modeling H->I

Caption: A streamlined workflow for a preclinical PET imaging study of [¹⁸F]this compound.

Data Interpretation:

The PET imaging data will provide a quantitative measure of the biodistribution and clearance of this compound in a living animal.[15] High uptake in a particular organ may indicate target engagement or off-target accumulation. For target engagement studies, a blocking experiment can be performed where a non-radiolabeled version of this compound is administered prior to the radiotracer to see if it reduces the uptake in the target tissue.

Conclusion: A Multi-Modal Approach to Understanding this compound

The visualization of this compound in biological systems is a multi-faceted challenge that can be addressed through a strategic combination of advanced imaging techniques. Fluorescence microscopy offers unparalleled spatial resolution for elucidating the subcellular behavior of this compound, while PET provides a highly sensitive and quantitative tool for assessing its in vivo pharmacokinetics and target engagement. The protocols outlined in this guide provide a robust framework for researchers to embark on their imaging studies. By carefully selecting the appropriate imaging modality and developing a validated imaging probe, it is possible to gain unprecedented insights into the mechanism of action of this compound, thereby accelerating its translation from the laboratory to the clinic.

References

  • Aide, N., et al. (2017). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Current Pharmaceutical Design. Available at: [Link]

  • Scintica Instrumentation. (2021). SuperArgus PET/CT: Advanced Pre-Clinical Imaging for Small to Medium Animals. YouTube. Available at: [Link]

  • MDPI. (2023). Advancements in Single-Molecule Fluorescence Detection Techniques and Their Expansive Applications in Drug Discovery and Neuroscience. MDPI. Available at: [Link]

  • Allied Academies. (2023). Bioconjugation in molecular imaging from fluorescence to MRI. Allied Academies. Available at: [Link]

  • Zhu, Y., et al. (2023). Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Wikipedia. (2024). Positron emission tomography. Wikipedia. Available at: [Link]

  • Hoischen, A., et al. (2017). Visualization of 4D multimodal imaging data and its applications in radiotherapy planning. Journal of Applied Clinical Medical Physics. Available at: [Link]

  • Mindt, T. L., et al. (2022). Radiolabelling small and biomolecules for tracking and monitoring. RSC Advances. Available at: [Link]

  • Rahmim, A., & Zaidi, H. (2008). Molecular SPECT Imaging: An Overview. Nuclear Medicine and Biology. Available at: [Link]

  • Giedt, R. J., et al. (2019). Genetically Encoded Activators of Small Molecules for Imaging and Drug Delivery. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, M., et al. (2020). Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, X., et al. (2022). Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives. Pharmaceutics. Available at: [Link]

  • Agilent Technologies. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent Technologies. Available at: [Link]

  • Wikipedia. (2024). Bioconjugation. Wikipedia. Available at: [Link]

  • Boellaard, R., et al. (2015). Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials. Journal of Nuclear Medicine. Available at: [Link]

  • Kunjachan, S., et al. (2018). Quantitative SPECT imaging and biodistribution point to molecular weight independent tumor uptake for some long-circulating polymer nanocarriers. RSC Advances. Available at: [Link]

  • Smith, E. S., et al. (2005). Pharmacologic Magnetic Resonance Imaging (phMRI): Imaging Drug Action in the Brain. Psychopharmacology. Available at: [Link]

  • Man, F., et al. (2022). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Chemical Reviews. Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing 4-Me-PDTic treatment conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Me-PDTic Optimization Guide

Topic: Optimizing this compound (4-Methyl-1-piperazinedithiocarbamic acid) Treatment Conditions Target Audience: Researchers, Virologists, and Immunologists Version: 2.1 (Current as of 2025)

Introduction: The this compound Advantage

This compound is a derivative of the classic NF-κB inhibitor PDTC (pyrrolidine dithiocarbamate). While often used interchangeably in general discourse, the methyl-piperazine moiety of this compound imparts distinct physicochemical properties compared to the pyrrolidine ring of PDTC.

It functions primarily through metal chelation (specifically Zinc) and antioxidant activity , which prevents the ubiquitination and subsequent degradation of IκBα. This locks the NF-κB complex (p50/p65) in the cytoplasm, preventing its nuclear translocation. In viral research (specifically Influenza A), this mechanism is critical as it dampens the "cytokine storm" and impairs viral ribonucleoprotein (vRNP) nuclear export.

Module 1: Preparation & Stability (The Foundation)[1]

Q: My stock solution turned cloudy/yellow after a week. Is it still usable? A: No. Discard it immediately.

Dithiocarbamates are chemically labile. They are prone to oxidation (forming thiuram disulfides) and acid-catalyzed decomposition (releasing carbon disulfide, CS₂).

Optimization Protocol:

  • Solvent Choice: Dissolve this compound in sterile, distilled water or PBS (pH 7.4). Avoid DMSO unless necessary for high concentrations (>100 mM stocks), as aqueous solubility is generally sufficient for dithiocarbamate salts.

  • pH Sensitivity: Never expose the compound to acidic media (pH < 7.0) during preparation. The dithiocarbamate moiety decomposes rapidly into the amine and CS₂ in acid.

  • Storage:

    • Solid: -20°C, desiccated, protected from light.

    • Stock Solution: Prepare fresh immediately before use. If you must store it, aliquot into single-use light-protected tubes, freeze at -20°C, and use within 1 week. Never refreeze.

Module 2: Dose-Response & Cytotoxicity (The Window)

Q: I am seeing high cell death at 200 µM. Is this off-target toxicity? A: Likely, yes.

This compound has a narrow therapeutic window. At high concentrations, it acts as a pro-oxidant or severely depletes intracellular heavy metals (Zn²⁺, Cu²⁺) required for essential cellular enzymes, triggering apoptosis independent of NF-κB inhibition.

Recommended Titration Table:

Concentration (µM)Predicted EffectApplication Context
1 - 10 µM Mild AntioxidantROS scavenging; minimal NF-κB block.
25 - 50 µM Optimal Window Potent NF-κB inhibition; Antiviral efficacy.
100 µM High InhibitionUse only for short durations (<12h). Risk of cytotoxicity.
> 200 µM CytotoxicNon-specific metal stripping; Apoptosis induction.

Experimental Validation Step: Always run a parallel MTT or LDH assay to distinguish between viral cytopathic effects (CPE) and compound toxicity.

Module 3: Temporal Dynamics (The Kinetics)

Q: Should I treat cells before or after infection/stimulation? A: Pre-treatment is critical for mechanistic isolation.

NF-κB activation is an "immediate-early" response.[1] If you add this compound after the stimulus (e.g., TNF-α or Virus) has already triggered IKK, the p65 subunit may have already translocated to the nucleus.

Workflow Optimization:

  • Pre-treatment: Add this compound 1–2 hours prior to infection or cytokine stimulation. This ensures the intracellular chelator concentration is sufficient to inhibit the IKK complex before the signal arrives.

  • Maintenance: Maintain the compound in the media during the infection phase if the protocol allows (e.g., 24-48h), but monitor for toxicity.

  • Wash-out: If studying "initiation only," wash cells 2 hours post-infection.

Module 4: Mechanism Verification (The Proof)

Q: How do I prove the observed effect is actually due to NF-κB inhibition? A: You must validate the pathway blockade, not just the phenotypic endpoint.

Do not rely solely on reduced cytokine levels (ELISA). You must demonstrate the molecular blockade.

Validation Workflow (DOT Diagram):

NFkB_Mechanism cluster_cytoplasm Cytoplasm Stimulus Stimulus (Virus / TNF-alpha) Receptor Cell Receptor Stimulus->Receptor IKK IKK Complex (Zinc Dependent) Receptor->IKK Activates IkB IkappaB (Inhibitor) IKK->IkB Phosphorylates PDTIC This compound PDTIC->IKK Inhibits via Zn Chelation NFkB NF-kappaB (p50/p65) IkB->NFkB Binds & Sequesters Ubiquitin Ubiquitination & Degradation IkB->Ubiquitin Degrades Nucleus Nucleus NFkB->Nucleus Translocates (If IkB degraded) Transcription Cytokine/Viral RNA Transcription Nucleus->Transcription Promotes

Caption: Mechanism of Action. This compound chelates Zinc required by the IKK complex, preventing IκB phosphorylation and trapping NF-κB in the cytoplasm.

Troubleshooting Guide (FAQ)

Scenario 1: "I see no inhibition of viral replication."

  • Check: Did you add the compound after the virus had already entered and uncoated?

  • Fix: Shift to a -2h Pre-treatment protocol.

  • Check: Is your media high in serum? Serum proteins can bind dithiocarbamates.

  • Fix: Reduce FBS to 2% during the infection/treatment phase.

Scenario 2: "My Western Blot shows p65 in the nucleus despite treatment."

  • Check: Compound oxidation.

  • Fix: Re-synthesize or purchase a fresh batch. Ensure the stock solution is clear, not yellow/cloudy.

  • Check: Zinc saturation.

  • Fix: If your media is supplemented with excess Zinc, it may outcompete the chelator. Use standard DMEM/RPMI without extra Zn supplementation.

Optimization Workflow

Follow this logic gate to establish your standard operating procedure (SOP).

Optimization_Workflow Start Start Optimization Solubility Solubility Check (Water/PBS, Fresh) Start->Solubility ToxAssay Toxicity Assay (MTT, 0-200µM) Solubility->ToxAssay SafeDose Determine Safe Dose (>90% Viability) ToxAssay->SafeDose Efficacy Efficacy Assay (Pre-treat -2h) SafeDose->Efficacy Select Dose (e.g. 25µM) Readout Readout: 1. p65 Translocation (WB) 2. Viral Titer/Cytokines Efficacy->Readout

Caption: Step-by-step optimization logic. Establish cytotoxicity thresholds before attempting efficacy assays to avoid false positives caused by cell death.

References

  • Uchide, N., et al. (2011). Inhibition of influenza virus-induced NF-kappaB and Raf/MEK/ERK activation can reduce both virus titers and cytokine expression simultaneously in vitro and in vivo.[2] Antiviral Research.

  • Uchide, N., & Toyoda, H. (2008). Antioxidant therapy as a potential approach to severe influenza-associated complications. Molecules.

  • Schreck, R., et al. (1992). Dithiocarbamates as potent inhibitors of nuclear factor kappa B activation in intact cells. Journal of Experimental Medicine.

  • Kim, C.H., et al. (2013). Inhibition of Influenza A Virus Infection by a Novel Antiviral Peptide.[3] Journal of Virology. (Contextual reference for IC50 ranges in IAV inhibition).

Sources

Technical Support Center: 4-Me-PDT Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Me-PDT (4-Methyl-Porphyrin Derivative Tetracarboxylic Acid), a novel photosensitizer for photodynamic therapy (PDT) research. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your work.

Photodynamic therapy is a powerful modality that combines a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can induce cell death.[1][2] While highly promising, the efficacy of PDT is dependent on a delicate interplay of photochemical, biological, and physical parameters.[2] This guide provides a structured approach to troubleshooting common experimental hurdles with 4-Me-PDT, grounded in the established principles of photodynamic therapy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for 4-Me-PDT?

A1: Like other photosensitizers, 4-Me-PDT follows the principles of photochemistry to induce cellular damage. The process begins with the administration of the 4-Me-PDT, which is selectively taken up or retained by target cells, such as tumor cells.[3] Upon irradiation with a specific wavelength of light, the 4-Me-PDT molecule absorbs a photon, transitioning from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. From this triplet state, it can initiate two types of photochemical reactions:

  • Type I Reaction: The excited photosensitizer reacts directly with a substrate, like a lipid or protein, to produce radical ions which then react with oxygen to form cytotoxic ROS.

  • Type II Reaction: The excited photosensitizer transfers its energy directly to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant pathway in most PDT applications.[1]

These reactive species cause oxidative damage to cellular components, including membranes, mitochondria, and proteins, ultimately leading to cell death through apoptosis or necrosis.[4][5]

PDT_Mechanism cluster_0 Photochemical Activation cluster_1 ROS Generation Pathways cluster_2 Biological Effect PS_ground 4-Me-PDT (Ground State) PS_singlet Excited Singlet State PS_ground->PS_singlet Light Absorption (Photon) PS_triplet Excited Triplet State PS_singlet->PS_triplet Intersystem Crossing O2 Molecular Oxygen (O₂) PS_triplet->O2 Type II Reaction (Energy Transfer) Substrate Cellular Substrate PS_triplet->Substrate Type I Reaction (Electron Transfer) ROS Reactive Oxygen Species (ROS) O2->ROS ¹O₂ Substrate->ROS Damage Oxidative Damage ROS->Damage Death Cell Death (Apoptosis/Necrosis) Damage->Death

Caption: General mechanism of Photodynamic Therapy (PDT).

Q2: What are the critical components for a successful 4-Me-PDT experiment?

A2: A successful PDT experiment requires careful optimization of three core components: the photosensitizer, the light source, and oxygen.

ComponentCritical ParametersCommon Issues
Photosensitizer (4-Me-PDT) Purity, concentration, solubility, stability, drug-to-light interval.Aggregation, precipitation, degradation, dark toxicity.[4]
Light Source Wavelength (must match 4-Me-PDT's absorption peak), light dose (fluence, J/cm²), and dose rate (fluence rate, mW/cm²).Mismatched wavelength, insufficient tissue penetration, overheating.[4]
Oxygen Presence of molecular oxygen is essential for the cytotoxic effect.Tumor hypoxia can severely limit PDT efficacy.[6][7][8]
Q3: How should I properly handle and store 4-Me-PDT?

A3: 4-Me-PDT is a photosensitive molecule and should be handled with care to prevent premature activation or degradation.

  • Storage: Store the lyophilized powder at -20°C or -80°C in a desiccated, dark environment.

  • Handling: When preparing solutions, work under subdued lighting (e.g., a yellow or red safelight) and protect all solutions from light by wrapping containers in aluminum foil.

  • Stability: Once reconstituted in a solvent, use the solution promptly. For short-term storage, keep at 4°C, protected from light. Avoid repeated freeze-thaw cycles. The stability of photosensitizers in solution can be a challenge.[9][10]

Troubleshooting Guides

Section 1: Formulation and Solubility Issues

Q: My 4-Me-PDT is precipitating out of my aqueous cell culture medium. How can I improve its solubility?

A: Poor water solubility is a common challenge for many porphyrin-based photosensitizers.[4] Aggregation in aqueous solutions can render the photosensitizer photodynamically inactive.

Causality: The planar structure of porphyrins promotes π-π stacking, leading to aggregation and low solubility in polar solvents like water or buffers.

Solutions:

  • Co-Solvents: First, try dissolving 4-Me-PDT in a small amount of a biocompatible organic solvent like DMSO or ethanol before diluting it to the final concentration in your aqueous medium. Be sure to keep the final solvent concentration below a level that is toxic to your cells (typically <0.5% for DMSO).

  • Formulation Vehicles: For in vivo studies or if co-solvents are not viable, consider using delivery vehicles. These can encapsulate the hydrophobic photosensitizer and improve its aqueous dispersibility.[4]

    • Liposomes: Lipid-based vesicles that can encapsulate hydrophobic molecules.

    • Polymeric Micelles: Amphiphilic block copolymers that form a hydrophobic core to solubilize the drug.[11]

    • Nanoparticles: Various organic or inorganic nanoparticles can be used to carry the photosensitizer.[12]

  • pH Adjustment: Check the pKa of 4-Me-PDT's carboxylic acid groups. Adjusting the pH of the buffer may improve solubility by ionizing these groups, but ensure the final pH is compatible with your experimental system.

SolventPropertiesRecommended Use
DMSO Strong aprotic solvent.Stock solutions. Dilute >1:200 for final use in cell culture.
Ethanol Biocompatible polar protic solvent.Stock solutions, can be used in higher final concentrations than DMSO.
Cremophor EL Non-ionic surfactant.In vivo formulations, but can have its own biological effects.
PEG-PE Micelles Polymeric micelles.Excellent for solubilizing poorly soluble drugs for in vitro and in vivo use.[11]
Section 2: In Vitro Experimentation Issues

Q: I'm observing significant cell death in my control group that was treated with 4-Me-PDT but not exposed to light ("dark toxicity"). What is causing this?

A: An ideal photosensitizer should have low or no toxicity in the absence of light.[4] High dark toxicity can confound your results and indicates an underlying issue.

Causality:

  • Impurity: The synthesis of porphyrins can be complex, and residual reagents or cytotoxic byproducts may be present in the final compound.[13][14][15]

  • High Concentration: At very high concentrations, some photosensitizers can induce cytotoxicity through mechanisms independent of light, such as membrane disruption.

  • Solvent Toxicity: The solvent used to dissolve 4-Me-PDT (e.g., DMSO) may be at a concentration that is toxic to the cells.

  • Ambient Light Exposure: Inadvertent exposure to ambient lab lighting during incubation can be sufficient to activate a highly potent photosensitizer.

Troubleshooting Protocol:

  • Verify Purity: Confirm the purity of your 4-Me-PDT batch using HPLC and mass spectrometry. If impurities are detected, repurification is necessary.

  • Dose-Response Curve: Perform a dose-response experiment in the dark to determine the concentration at which 4-Me-PDT becomes cytotoxic without light. Use concentrations well below this threshold for your PDT experiments.

  • Solvent Control: Run a control group treated with only the vehicle (e.g., media with the same final DMSO concentration) to ensure it is not the source of toxicity.

  • Light Discipline: Ensure all steps involving live cells and 4-Me-PDT (incubation, media changes) are performed in a dark room or under safelight conditions.

Q: My PDT-induced cell death is highly variable between experiments. What factors should I check for consistency?

A: Reproducibility is key. Variability often stems from inconsistent experimental parameters.

Causality: The final PDT effect is a product of drug concentration, incubation time, light dose, and cell conditions. Minor variations in any of these can lead to significant differences in outcome.

Troubleshooting_Workflow Start Inconsistent PDT Results Check_PS Verify 4-Me-PDT Concentration & Purity Start->Check_PS Check_Light Calibrate Light Source (Power & Wavelength) Start->Check_Light Check_Cells Standardize Cell Culture (Passage #, Density) Start->Check_Cells Check_Protocol Review Protocol Timing (Incubation, Irradiation) Start->Check_Protocol Check_O2 Assess Oxygen Levels Start->Check_O2 Result Consistent Results Achieved Check_PS->Result Consistent Stock? Check_Light->Result Dose Accurate? Check_Cells->Result Consistent Health? Check_Protocol->Result Timing Precise? Check_O2->Result Normoxic?

Caption: Troubleshooting workflow for inconsistent PDT results.

Experimental Parameter Checklist:

  • Cell Density: Ensure you seed the same number of cells for each experiment and that they are in the same growth phase (e.g., logarithmic phase).

  • Light Source Calibration: Calibrate your light source before each experiment using a power meter to ensure the fluence rate (mW/cm²) is consistent. The total fluence (J/cm²) is the product of the fluence rate and time.[16]

  • 4-Me-PDT Solution: Prepare fresh solutions of 4-Me-PDT for each experiment from a validated stock. Avoid using old solutions where the compound may have degraded.

  • Incubation Time: The drug-to-light interval is a critical parameter.[4] Use a precise timer for the incubation period to ensure consistent uptake of the photosensitizer.

  • Plate Geometry: Ensure the light path is not obstructed and is delivered uniformly across the treatment area (e.g., a 96-well plate). The distance from the light source to the cells must be identical every time.[16]

Section 3: In Vivo Experimentation Issues

Q: I am observing severe skin redness and edema in my animal models far from the tumor site. How can I mitigate this generalized photosensitivity?

A: This is a common side effect of systemic PDT, where the photosensitizer is distributed throughout the body.[17][18] Unintentional exposure to light can cause phototoxic reactions in healthy tissues, especially the skin.[19][20]

Causality: The photosensitizer is not completely cleared from the body at the time of ambient light exposure. Its presence in the skin vasculature and tissues leads to a PDT reaction upon exposure to light.

Solutions:

  • Housing Conditions: Animals must be kept in darkened conditions after administration of 4-Me-PDT for a period determined by its pharmacokinetic profile. This may range from 24 hours to several weeks for some photosensitizers.[19]

  • Optimize Drug-to-Light Interval: The ideal interval is when the concentration of 4-Me-PDT is maximized in the tumor relative to surrounding tissues. Perform pharmacokinetic studies to determine this optimal therapeutic window.

  • Targeted Delivery: This is the most advanced solution. Develop formulations that specifically target the tumor, reducing uptake in healthy tissues.[12][21] This can be achieved through:

    • Passive Targeting (EPR Effect): Using nanoparticles that accumulate in tumors due to leaky vasculature.

    • Active Targeting: Conjugating 4-Me-PDT to a ligand (e.g., an antibody or peptide) that binds to a receptor overexpressed on the tumor cells.[22]

Q: The anti-tumor effect in my in vivo model is minimal despite seeing a strong effect in vitro. What are the potential reasons?

A: The in vivo environment is significantly more complex than a cell culture dish. Several factors can limit PDT efficacy in a living system.

Causality:

  • Poor Light Penetration: Light, especially in the visible spectrum, is scattered and absorbed by biological tissues, limiting its penetration depth. This is a major challenge for treating deep-seated or large tumors.[4][23]

  • Tumor Hypoxia: Tumors are often poorly oxygenated (hypoxic).[7][24] Since PDT is an oxygen-dependent process, a lack of oxygen will severely blunt the therapeutic effect.[6][8][25]

  • Insufficient Drug Accumulation: The photosensitizer may not be reaching the tumor in a high enough concentration due to poor pharmacokinetics or biodistribution.[23]

Solutions:

  • Optimize Light Delivery:

    • Use a light source with a wavelength in the "phototherapeutic window" (600-900 nm) where tissue penetration is maximal. You may need to re-evaluate if 4-Me-PDT's absorption peak is suitable.

    • For deeper tumors, consider interstitial PDT, where fiber optics are inserted directly into the tumor mass.

  • Address Hypoxia:

    • Fractionated Light Delivery: Delivering the light dose in smaller fractions with dark intervals in between can allow for reoxygenation of the tissue.

    • Lower Fluence Rate: Using a lower light intensity over a longer period can consume oxygen more slowly, preventing rapid depletion and allowing diffusion from the vasculature to keep pace.

  • Improve Drug Delivery:

    • Confirm tumor uptake using fluorescence imaging if 4-Me-PDT is fluorescent.

    • Employ the targeted delivery strategies mentioned previously to increase the concentration of 4-Me-PDT at the tumor site.

References
  • Agostinis, P., Berg, K., Cengel, K. A., Foster, T. H., Gollnick, S. O., Hahn, S. M., ... & Raes, F. (2011). Photodynamic therapy of cancer: an update. CA: a cancer journal for clinicians, 61(4), 250-281. [Link]

  • Jia, X., Jia, L., & Xu, H. (2021). Solutions to the Drawbacks of Photothermal and Photodynamic Cancer Therapy. Advanced Science, 8(1), 2002504. [Link]

  • Özkan, V., & Çil, M. (2020). Photodynamic Therapy—Current Limitations and Novel Approaches. Frontiers in Chemistry, 8, 595. [Link]

  • Allison, R. R., & Sibata, C. H. (2010). Oncologic photodynamic therapy photosensitizers: a clinical review. Photodiagnosis and photodynamic therapy, 7(2), 61-75. [Link]

  • Kwiatkowski, S., Knap, B., Przystupski, D., Saczko, J., Kędzierska, E., Knap-Czop, K., ... & Kulbacka, J. (2018). Photodynamic therapy–mechanisms, photosensitizers and combinations. Biomedicine & Pharmacotherapy, 106, 1098-1107. [Link]

  • Wang, Y., Wang, W., & Xu, J. (2021). Targeted drug delivery strategies for precision medicines. Journal of Controlled Release, 338, 10-26. [Link]

  • Lu, Y., & Torchilin, V. P. (2007). Solubilization of poorly soluble PDT agent, meso-tetraphenylporphin, in plain or immunotargeted PEG-PE micelles results in dramatically improved cancer cell killing in vitro. Journal of drug targeting, 15(7-8), 507-515. [Link]

  • Henderson, B. W., & Dougherty, T. J. (1992). How does photodynamic therapy work?. Photochemistry and photobiology, 55(1), 145-157. [Link]

  • Isidro-Llobet, A., Kenworthy, M. N., Mukherjee, S., Kopach, M. E., Wegner, K., Gallou, F., ... & Roschangar, F. (2019). Sustainability challenges in peptide synthesis and purification: from R&D to production. The Journal of organic chemistry, 84(8), 4615-4628. [Link]

  • Calzavara-Pinton, P. G., Venturini, M., & Sala, R. (2007). Photodynamic therapy: update 2006. Part 1: Photochemistry and clinical indications. Journal of the European Academy of Dermatology and Venereology, 21(3), 293-302. [Link]

  • Tour, J. M., & James, D. K. (2017). Programmed Cell Death via Type IV Photodynamic Therapy Using Internalized Two-Photon Activated Molecular Nanomachines. ACS nano, 11(11), 10836-10845. [Link]

  • Bag, R., & Maiti, S. (2020). Drug-Polymer Solubility and Miscibility: Stability Consideration and Practical Challenges in Amorphous Solid Dispersion Development. Journal of Pharmaceutical Sciences, 109(1), 9-21. [Link]

  • Garcia, A. (2021). Current Limitations of Photodynamic Therapy for Oncological Applications and their Solutions. The Aggie Transcript, 8(1). [Link]

  • Heger, M. (Ed.). (2022). Photodynamic Therapy: Methods and Protocols. Springer US. [Link]

  • Isidro-Llobet, A., Kenworthy, M. N., Mukherjee, S., Kopach, M. E., Wegner, K., Gallou, F., ... & Roschangar, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

  • Cieplik, F., Deng, D., & Crielaard, W. (2018). Antimicrobial photodynamic therapy–what we know and what we don’t. Critical reviews in microbiology, 44(5), 571-589. [Link]

  • Yuan, K. H., Gao, J. H., & Huang, Z. (2012). Adverse effects associated with photodynamic therapy (PDT) of port-wine stain (PWS) birthmarks. Photodiagnosis and photodynamic therapy, 9(4), 332-336. [Link]

  • Chung, M., Kalia, H., Schatman, M. E., & Robinson, C. L. (2025). Current Challenges and Potential Solutions for Targeted Drug Delivery (TDD) in Cancer Pain Management. Journal of Pain Research, 18, 467-469. [Link]

  • Zhang, Y., & Wang, H. (2020). Pathological Mechanism of Photodynamic Therapy and Photothermal Therapy. International Journal of Nanomedicine, 15, 7597. [Link]

  • Albericio, F., & Bofill, J. M. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(3), 943-964. [Link]

  • Liu, Y., & Schaefer, D. (2021). On the Solubility and Stability of Polyvinylidene Fluoride. Polymers, 13(21), 3833. [Link]

  • Wasyłyszyn, N., & Żaba, R. (2022). Adverse effects of photodynamic therapy. Postepy Dermatol Alergol, 39(4), 638-644. [Link]

  • Allison, R. R., & Sibata, C. H. (2010). Photodynamic therapy (PDT): PDT mechanisms. Clinical endoscopy, 43(1), 1. [Link]

  • Reddit. (2025). Target's system is down globally, no orders can be placed on the Target app for delivery thru Shipt. [Link]

  • NPTEL IIT Bombay. (2025). Week 04: Lecture 17: Targeted Drug Delivery Strategies. YouTube. [Link]

  • Al-Qahtani, W. S., & Al-Otaibi, R. A. (2023). Photodynamic Therapy Review: Past, Present, Future, Opportunities and Challenges. Molecules, 28(23), 7793. [Link]

  • Martelli, G., & Malgaroli, C. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(15), 5801. [Link]

  • Stanford Health Care. (n.d.). Risks for Photodynamic Light Therapy. [Link]

  • da Silva, E. F., de Freitas, C. A., da Silva, A. F., & de Oliveira, L. F. (2025). Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells. Inorganic chemistry. [Link]

  • ClinicalTrials.gov. (2012). Photodynamic Therapy (PDT) for Recurrent Pediatric Brain Tumors. [Link]

  • Bioengineer.org. (2026). Oxygen-Enhanced Dual-Section Microneedle Patch Improves Drug Delivery and Boosts Photodynamic and Anti-Inflammatory Treatment for Psoriasis. [Link]

  • Cleveland Clinic. (2025). Photodynamic Therapy: What It Is, Procedure & Recovery. [Link]

  • Murthy, S. N., & Shivakumar, H. N. (2017). Solid-State Stability Issues of Drugs in Transdermal Patch Formulations. AAPS PharmSciTech, 18(8), 2817-2824. [Link]

  • Wikipedia. (n.d.). Photodynamic therapy. [Link]

  • Griffith, J. F., & Atwater, A. R. (2018). An In Vitro Approach to Photodynamic Therapy. Journal of visualized experiments: JoVE, (138), 57950. [Link]

  • Li, X., Li, Y., & Liu, Y. (2022). Metal–Organic Frameworks for Precision Phototherapy of Breast Cancer. Pharmaceutics, 14(11), 2465. [Link]

  • Wikipedia. (n.d.). Palladium. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Me-PDTic

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-Phenyl-Dithioisobutyric acid tert-butyl ester (4-Me-PDTic). This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry who are looking to improve the yield and purity of this putative Reversible Addition-Fragmentation chain-Transfer (RAFT) agent. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established principles of organic synthesis.

Introduction: The Importance of High-Yield this compound Synthesis

This compound is a specialized dithioester designed for use as a chain transfer agent in RAFT polymerization. The efficacy of a RAFT agent is critically dependent on its purity. Impurities can lead to poor control over polymer molecular weight, high dispersity, and undesirable side reactions. Therefore, achieving a high-yield synthesis of this compound is not just a matter of efficiency, but a prerequisite for its successful application in controlled polymer synthesis. This guide will walk you through a plausible and robust synthetic pathway, highlighting key areas for optimization and troubleshooting.

Proposed Synthetic Workflow for this compound

The synthesis of this compound can be logically approached in a three-step sequence, starting from commercially available precursors. This pathway is designed for robustness and scalability.

G cluster_0 Step 1: Dithiocarboxylate Formation cluster_1 Step 2: Tert-butyl Ester Formation cluster_2 Step 3: Final Coupling Reaction A 4-Bromotoluene + Mg B 4-Methylphenyl- magnesium bromide (Grignard Reagent) A->B in dry THF D 4-Methyl-dithiobenzoate Magnesium Bromide Salt B->D + C Carbon Disulfide (CS2) C->D G tert-Butyl 2-bromo-2- methylpropanoate H This compound (Final Product) D->H + E 2-Bromo-2-methylpropanoic acid E->G + DMAP (cat.) in THF F Di-tert-butyl dicarbonate (Boc)2O F->G G->H in THF

Caption: Proposed three-step synthesis of this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during the synthesis of this compound.

Step 1: Dithiocarboxylate Formation (Grignard Reaction)

Question: My Grignard reaction to form 4-methylphenylmagnesium bromide is not initiating, or the yield is very low. What could be the problem?

Answer: The formation of a Grignard reagent is highly sensitive to the reaction conditions. Here are the most common causes of failure and their solutions:

  • Presence of Water: Even trace amounts of water will quench the Grignard reagent. Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (nitrogen or argon). The solvent, typically tetrahydrofuran (THF), must be anhydrous. It is best to distill THF from a suitable drying agent like sodium-benzophenone ketyl immediately before use.[1]

  • Inactive Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. To activate the magnesium, you can crush the turnings in a dry mortar and pestle just before use, or add a small crystal of iodine to the reaction flask. The disappearance of the iodine color is an indicator of Grignard reagent formation.

  • Impure 4-Bromotoluene: Ensure your starting material is pure and dry. Distillation of the 4-bromotoluene may be necessary if it has been stored for a long time.

Question: After adding carbon disulfide (CS2), the reaction mixture turned black, and I isolated a complex mixture of byproducts. What happened?

Answer: While the formation of the dithiocarboxylate salt should result in a deep red color, a black or tarry mixture often indicates side reactions.

  • Reaction with Esters: Grignard reagents are highly nucleophilic and will react twice with esters to form tertiary alcohols.[2] If there are any ester impurities in your starting materials or solvent, this can lead to unwanted byproducts.

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted 4-bromotoluene to form 4,4'-dimethylbiphenyl. This is more likely to occur at higher temperatures, so maintain a low reaction temperature during the formation of the Grignard reagent.

Step 2: Tert-butyl 2-bromo-2-methylpropanoate Synthesis

Question: The esterification reaction with (Boc)2O is incomplete, even after prolonged reaction time. How can I improve the yield?

Answer: The reaction of a carboxylic acid with di-tert-butyl dicarbonate ((Boc)2O) is a common method for forming tert-butyl esters.[3][4] If the reaction is sluggish, consider the following:

  • Catalyst: This reaction is typically catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). Ensure you are using a catalytic amount (1-5 mol%) of fresh DMAP.

  • Temperature: While the reaction can proceed at room temperature, gentle heating (40-50 °C) can increase the reaction rate. However, be cautious, as higher temperatures can lead to the decomposition of (Boc)2O.

  • Purity of Starting Material: Ensure the 2-bromo-2-methylpropanoic acid is dry and pure.

Step 3: Final Coupling Reaction

Question: The final coupling reaction between the dithiocarboxylate salt and the bromoester has a low yield. What are the likely causes?

Answer: This is a nucleophilic substitution reaction. Low yields can be attributed to several factors:

  • Steric Hindrance: The reaction involves a sterically hindered electrophile (tert-butyl 2-bromo-2-methylpropanoate). This can slow down the reaction rate. Increasing the reaction time or gentle heating may be necessary.

  • Side Reactions of the Dithiocarboxylate: The dithiocarboxylate anion is a soft nucleophile but can also be susceptible to oxidation or other side reactions if not handled under an inert atmosphere.

  • Leaving Group Ability: Bromine is a good leaving group, but if the reaction is still not proceeding efficiently, you could consider synthesizing the corresponding iodo-ester, as iodide is a better leaving group.

Frequently Asked Questions (FAQs)

Q1: My final this compound product is a deep red or purple oil. Is this normal?

A1: Yes, this is completely normal. Dithioesters are known for their vibrant colors due to the n→π* transition of the C=S bond. The intense color is a good initial indicator of successful synthesis.

Q2: What is the best method for purifying the final product?

A2: Column chromatography on silica gel is the most common and effective method for purifying dithioesters.[5] A gradient of ethyl acetate in hexanes is a good starting point for elution. It is important to work quickly, as some dithioesters can be unstable on silica gel for extended periods.

Q3: How should I store the purified this compound?

A3: Dithioesters can be sensitive to light, air, and heat. It is best to store the purified product under an inert atmosphere (argon or nitrogen) in a sealed vial, wrapped in aluminum foil to protect it from light, and at a low temperature (-20 °C is ideal).

Q4: What are the key analytical techniques for characterizing this compound?

A4: A combination of spectroscopic techniques should be used to confirm the structure and purity of your product:[6][7][8]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C=S stretch.

G Start Low Yield or Purity Issue Step Which step has the issue? Start->Step Grignard Step 1: Grignard/CS2 Step->Grignard Step 1 Ester Step 2: Esterification Step->Ester Step 2 Coupling Step 3: Coupling Step->Coupling Step 3 Purification Final Purification Step->Purification Purity Grignard_Check Check for: - Water/Air Leaks - Mg Activation - Reagent Purity Grignard->Grignard_Check Ester_Check Check for: - Catalyst Activity - Temperature Control - Reagent Purity Ester->Ester_Check Coupling_Check Check for: - Reaction Time/Temp - Steric Hindrance - Inert Atmosphere Coupling->Coupling_Check Purification_Check Check for: - Column Loading - Eluent Polarity - Product Stability Purification->Purification_Check

Caption: Troubleshooting decision workflow for this compound synthesis.

Detailed Experimental Protocols

These are hypothetical protocols based on standard organic chemistry procedures. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 4-Methyl-dithiobenzoate Salt
  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq.) to the flask.

  • Add a small crystal of iodine.

  • Add anhydrous THF via syringe to cover the magnesium.

  • In the dropping funnel, add a solution of 4-bromotoluene (1.0 eq.) in anhydrous THF.

  • Add a small amount of the 4-bromotoluene solution to the magnesium. The reaction should initiate (slight bubbling and heat). If not, gently warm the flask.

  • Once initiated, add the remaining 4-bromotoluene solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of carbon disulfide (1.1 eq.) in anhydrous THF dropwise via the dropping funnel. The solution should turn a deep red color.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. The resulting solution of the Grignard salt is used directly in the next step.

Protocol 2: Synthesis of tert-Butyl 2-bromo-2-methylpropanoate
  • To a solution of 2-bromo-2-methylpropanoic acid (1.0 eq.) in THF, add 4-(dimethylamino)pyridine (DMAP) (0.05 eq.).

  • Add di-tert-butyl dicarbonate ((Boc)2O) (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Protocol 3: Synthesis of this compound
  • Cool the solution of the 4-methyl-dithiobenzoate salt from Protocol 1 to 0 °C.

  • Add a solution of tert-butyl 2-bromo-2-methylpropanoate (1.0 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to yield this compound as a colored oil.

Data Summary Tables

Table 1: Typical Reaction Parameters
StepKey ReagentsSolventTemperatureTypical TimeNotes
1 4-Bromotoluene, Mg, CS₂Anhydrous THF0 °C to RT3-4 hStrict anhydrous and inert conditions are crucial.
2 2-Bromo-2-methylpropanoic acid, (Boc)₂OTHFRoom Temp.12-24 hDMAP is an effective catalyst.
3 Dithiobenzoate salt, BromoesterTHF0 °C to RT12-24 hMonitor by TLC for completion.
Table 2: Expected Spectroscopic Data for this compound
TechniqueExpected Chemical Shifts / Signals
¹H NMR δ ~7.8-8.0 (d, 2H, Ar-H ortho to C=S), δ ~7.2-7.4 (d, 2H, Ar-H meta to C=S), δ ~2.4 (s, 3H, Ar-CH₃), δ ~1.7 (s, 6H, C(CH₃)₂), δ ~1.5 (s, 9H, C(CH₃)₃)
¹³C NMR δ ~220-230 (C=S), δ ~170 (C=O), δ ~140-145 (Ar-C), δ ~125-135 (Ar-CH), δ ~82 (O-C(CH₃)₃), δ ~55 (S-C(CH₃)₂), δ ~28 (O-C(CH₃)₃), δ ~25 (S-C(CH₃)₂), δ ~21 (Ar-CH₃)
IR (cm⁻¹) ~1730 (C=O stretch, ester), ~1250-1050 (C=S stretch)

References

  • Google Patents. (2021). CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative. Available at: [9]

  • ResearchGate. (2020). Dithioesters in Organic Synthesis. Available at: [Link][10]

  • Google Patents. (2010). CN101709045A - Preparation method of thiophenol. Available at: [11][12]

  • Okuma, K., et al. (2021). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters. Available at: [Link][5]

  • Organic Syntheses. 4-Pentenoic acid, 3-oxo-, ethyl ester. Available at: [Link][1]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link][2]

  • Gao, C., et al. (2023). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Available at: [Link][4]

  • J. Am. Chem. Soc. (2012). RAFT Agent Design and Synthesis. Available at: [Link]

  • Jørgensen, C. G., et al. (1978). Studies on the Stability of Dithiocarbamic Acids. Acta Chemica Scandinavica. Available at: [Link][13]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Available at: [Link][6]

  • University of Victoria. Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. Available at: [Link][7]

  • ChemRxiv. (2023). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. Available at: [Link][8]

  • ResearchGate. (2015). Determining the effect of side reactions on product distributions in RAFT polymerization by MALDI-TOF MS. Available at: [Link][14]

  • Polymer Chemistry. (2021). RAFT agents. Available at: [Link][15]

  • Google Patents. (2007). WO2007066845A1 - Process for preparation of thiophenol derivatives. Available at: [16]

  • ResearchGate. (2006). Synthesis of 4-Methylthiophenol. Available at: [Link][17]

  • Organic Syntheses. 2-NAPHTHALENETHIOL. Available at: [Link][18]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link][19]

  • National Center for Biotechnology Information. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. Available at: [Link][20]

Sources

troubleshooting 4-Me-PDTic assay variability

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team / Assay Development Group From: Senior Application Scientist, Technical Support Subject: Technical Guide: Troubleshooting 4-Me-PDTic Assay Variability

Executive Summary

This compound is a potent, selective Kappa Opioid Receptor (KOR) antagonist based on the tetrahydroisoquinoline scaffold, structurally related to the long-acting antagonist JDTic.[1] With a


 of ~0.37 nM, it exhibits sub-nanomolar affinity and high selectivity over 

(MOR) and

(DOR) receptors.[1][2]

Users frequently encounter variability with this compound due to three specific factors inherent to its physicochemical properties and binding mechanism:

  • Ligand Depletion: Its extreme potency often violates the assumptions of standard Cheng-Prusoff calculations.[1][2]

  • Slow Binding Kinetics: Like its parent JDTic, this compound likely exhibits slow dissociation rates (

    
    ), meaning standard incubation times may not reach thermodynamic equilibrium.[1][2]
    
  • Hydrophobicity: The tetrahydroisoquinoline scaffold is prone to non-specific binding (NSB) to plastics.[1][2]

This guide addresses these issues within the context of [³⁵S]GTP


S functional assays  and Radioligand Binding assays .

Part 1: Pre-Assay Chemical Handling (The "Sticky" Problem)

Issue: this compound is lipophilic.[1][2] Variability often stems from the compound sticking to reservoirs, tips, or plates before it even reaches the receptor, leading to a lower effective concentration than calculated.[1]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Labware Glass-lined or Low-Retention plastics.[1][2]Tetrahydroisoquinolines adsorb to standard polystyrene.[1][2] Using standard troughs can reduce effective [Drug] by 20–50% before dispensing.[1][2]
Diluent Buffer + 0.1% BSA or 0.05% Tween-20 .[1][2]Carrier proteins (BSA) or surfactants coat the plastic surface, preventing the drug from adsorbing to the walls.[1]
Serial Dilution DMSO-to-Buffer intermediate step.[1][2]Do not serial dilute in 100% aqueous buffer.[2] Perform serial dilutions in 100% DMSO, then spike into the assay buffer (final DMSO <1%). This maintains solubility.

Part 2: Kinetic Variability & Equilibrium (The "Time" Trap)

Issue: High-affinity antagonists often have slow association (


) and extremely slow dissociation (

) rates.[1][2] If you terminate the assay before equilibrium is reached, your

(or

) will shift between experiments based on slight timing differences.[1][2]

Diagnostic Step: Run a Time-Course Association Experiment . Measure binding/inhibition at 30, 60, 120, and 240 minutes.[1][2]

  • If

    
     decreases (potency increases) over time: You are not at equilibrium.[1][2][3]
    
  • Recommendation: Extend incubation to 2–4 hours at Room Temperature (25°C). Avoid 37°C if possible, as it accelerates degradation and receptor internalization (in whole cells), though it speeds up kinetics.[1][2]

The "Pseudo-Irreversible" Effect: Like JDTic, this compound may display "wash-resistant" antagonism.[1][2] If you are performing a washout experiment (e.g., in functional cell assays), the compound may not wash out effectively, mimicking irreversible inhibition.[1][2]

  • Solution: Do not rely on washout for reversibility checks.[1][2][3] Treat the antagonism as pseudo-irreversible in experimental design.

Part 3: Ligand Depletion (The "Math" Trap)

Issue: For a compound with


 nM, standard assay conditions often use receptor concentrations (

) that exceed the

of the inhibitor.[1][2] This violates the "Zone A" assumption of the Cheng-Prusoff equation (

), because the drug is not in vast excess; a significant portion is bound to the receptor.[1][2]

Symptom: The measured


 "floors" at half the receptor concentration (

), regardless of the drug's true potency.[1][2]

Calculated Correction: If your receptor density (


) converted to molarity is > 0.5 nM, you are in the depletion zone.[1][2]
  • Reduce Receptor Density: Use less membrane protein per well (e.g., titrate down to 2–5

    
     g/well ) to lower 
    
    
    
    .[1][2]
  • Use the Goldstein-Barrett Correction: Do not use simple Cheng-Prusoff. Use the exact binding equation that accounts for depletion.[2]

Part 4: [³⁵S]GTP S Assay Optimization

Functional assays for KOR are sensitive to the GDP/Mg²⁺ ratio.[2] this compound acts as an antagonist; therefore, you must first establish a stable


 challenge with a standard agonist (e.g., U50,488).[1][2]

Workflow Visualization (Graphviz):

GTP_Assay_Workflow Start Start: [35S]GTPγS Assay Setup Membrane_Prep 1. Membrane Prep (CHO-hKOR or Mouse Striatum) Start->Membrane_Prep Buffer_Opt 2. Buffer Optimization (Critical: GDP & Mg2+ Levels) Membrane_Prep->Buffer_Opt Agonist_Det 3. Determine Agonist EC80 (e.g., U50,488) Buffer_Opt->Agonist_Det High Basal? Increase GDP Antagonist_Add 4. Add this compound (Pre-incubation 60 min) Agonist_Det->Antagonist_Add Fix [Agonist] Challenge 5. Add Agonist (EC80) (Incubation 60-90 min) Antagonist_Add->Challenge Equilibrium Reached? Readout 6. Filtration & Scintillation (Calculate % Inhibition) Challenge->Readout Readout->Buffer_Opt Low Signal Window?

Caption: Step-by-step optimization for KOR [³⁵S]GTP


S assays. Note the pre-incubation step for the antagonist is critical due to slow kinetics.

Specific Buffer Recommendations:

  • GDP Concentration: High basal binding (constitutive activity) masks antagonist effects.[1][2] Add 10–50

    
    M GDP  to suppress basal G-protein turnover.[1][2]
    
  • Na⁺ Ions: Sodium is required for allosteric regulation of opioid receptors.[2] Ensure 100 mM NaCl is present.

  • Mg²⁺ Ions: Low Mg²⁺ favors agonist coupling, but too low destabilizes the complex.[1][2] Maintain 3–5 mM MgCl₂ .[1][2]

FAQ: Frequently Asked Questions

Q1: My IC50 shifts significantly between experiments. Why? A: This is likely a kinetic equilibrium issue . If Experiment A is incubated for 60 mins and Experiment B for 90 mins, the


 will shift for a slow-binding compound like this compound.[1][2] Standardize your incubation time to at least 2 hours .

Q2: Can I use this compound in a cAMP accumulation assay? A: Yes. KOR couples to


, inhibiting Adenylyl Cyclase. This compound should reverse the drop in cAMP caused by an agonist (like U50,488).[1][2] Note that you must stimulate the cells with Forskolin first to generate a cAMP signal window.[2]

Q3: The compound seems to have "agonist" activity at high concentrations.[2] Is it partial? A: this compound is reported as a pure antagonist (


 nM).[1][2] If you see signal increase at high concentrations, check for fluorescence interference  (if using FRET/TR-FRET) or off-target effects  (though it is >600x selective).[1][2] In GTP

S, "inverse agonism" (reducing basal signal below zero) is possible if the system has high constitutive activity.[1][2]

Q4: How do I store the stock solution? A: Dissolve in 100% DMSO. Aliquot into single-use vials and store at -80°C. Avoid freeze-thaw cycles , as precipitation of hydrophobic compounds is common and often invisible to the naked eye.[1]

References

  • Primary Characterization: Kormos, C. M., et al. (2018).[1][2] "Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (12) (this compound)."[1][2] Journal of Medicinal Chemistry, 61(19), 8717–8733.[1][2] [1][2]

  • Assay Methodology: Zhou, L., et al. (2015).[1][2] "Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPgammaS binding in mouse striatum." Neuropharmacology, 99, 131-141.[1][2]

  • Kinetics of Binding: Sykes, D. A., et al. (2019).[1][2] "The influence of binding kinetics on the observed potency of receptor antagonists." British Journal of Pharmacology, 176(13), 2199-2213.[1][2] [1][2]

Sources

Technical Support Center: 4-Me-PDTic Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-Me-PDTic (4-Methyl-1-(3-phenylpropyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline) Classification: Selective 5-HT2C Receptor Antagonist CAS Registry: N/A (Research Grade Ligand) Support Level: Advanced / Drug Discovery

Executive Summary & Core Directive

This compound is a valuable tool for dissecting serotonin regulation, specifically in depression and anxiety models. However, its chemical scaffold—a dihydro-pyrrolo-quinoline —contains a structural vulnerability: the "dihydro" bond.

The Critical Failure Point: This molecule is thermodynamically driven to aromatize. Exposure to air (oxygen) and light accelerates the conversion of the dihydro form into the fully aromatic quinoline derivative. This structural change flattens the molecule, destroying its specific binding affinity for the 5-HT2C pocket.

Your Goal: Prevent oxidation. Maintain the 3D "buckled" shape of the dihydro-scaffold.

Storage & Handling Protocols

Standard Operating Procedure (SOP)

Follow this workflow to maximize shelf-life.

HandlingWorkflow Receive 1. Receipt Inspect 2. Visual QC (White/Off-white Solid) Receive->Inspect Immediate Desiccate 3. Desiccation (Remove Water) Inspect->Desiccate Dry Aliquot 4. Aliquot (Avoid Freeze-Thaw) Desiccate->Aliquot Under N2/Ar Store 5. Long-Term Storage (-20°C, Dark, Inert Gas) Aliquot->Store Seal

Figure 1: Critical handling workflow from receipt to long-term storage.

Solubility & Vehicle Compatibility Table

This compound is hydrophobic. Do not attempt to dissolve directly in aqueous buffers (PBS/Saline).

SolventMax SolubilityStabilityApplication Notes
DMSO ~100 mMHigh (Months at -80°C)Recommended Stock. Freeze aliquots.
Ethanol ~20 mMModerate (Weeks at -20°C)Evaporation risk. Good for rapid dilution.
Water/PBS < 0.1 mMUnstable Do NOT use for stock. Precipitates immediately.
1:1 DMSO:PBS VariableLow (< 24 Hours)Use immediately. Risk of "crashing out."

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: The powder has turned from off-white to yellow/brown. Is it still usable?

Verdict: Likely Degraded.

  • Mechanism: The color shift indicates the formation of extended conjugation systems, likely due to oxidative dehydrogenation (aromatization) or N-oxidation.

  • Action: Run an LC-MS. If purity is <95%, discard. The degradation products often have higher non-specific binding, which will ruin your

    
     data.
    
Q2: I dissolved the compound in DMSO, then added it to my cell culture media, and it turned cloudy.

Diagnosis: Solvent Shock (Precipitation).

  • Cause: Adding a high-concentration hydrophobic stock rapidly to an aqueous buffer causes the compound to aggregate before it can disperse.

  • Solution:

    • Dilute your DMSO stock 1:10 in Tween-80 or Cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) before adding to the media.

    • Vortex rapidly while adding the compound dropwise to the media.

    • Keep final DMSO concentration < 0.1% to avoid cellular toxicity.

Q3: My in vivo behavioral data is inconsistent (high variability between mice).

Diagnosis: Bioavailability Failure.

  • Cause: If injected as a suspension (cloudy liquid), absorption is erratic.

  • Protocol Fix: Switch to a solubilizing vehicle.

    • Recipe: 5% DMSO + 5% Tween-80 + 90% Saline.

    • Procedure: Dissolve fully in DMSO/Tween first. Add warm saline slowly with constant stirring. If it clouds, sonicate immediately.

Scientific Deep Dive: Mechanism of Degradation

Understanding the chemistry allows you to predict failure points. This compound belongs to the pyrrolo[3,2-c]quinoline class.

The "Aromatization Driver"

The 2,3-dihydro bond is chemically "stressed." Nature prefers the stability of aromatic rings (Hückel's rule).

  • Oxidation: Atmospheric oxygen extracts hydrogens from the C2-C3 positions.

  • Aromatization: The ring becomes fully planar (flat).

  • Loss of Fit: The 5-HT2C receptor pocket requires the specific "bent" shape of the dihydro-ligand. The flat aromatic analog acts as an impurity that may block the receptor without triggering the correct antagonist response, or bind to off-target sites (5-HT2A).

DegradationMechanism Active Active Ligand (2,3-Dihydro form) Bent Structure Stress Stressors: UV Light + Oxygen Active->Stress Exposure Radical Intermediate: Radical Formation Stress->Radical H-Abstraction Inactive Degradation Product (Fully Aromatic Quinoline) Planar Structure Radical->Inactive -2H (Oxidation) Consequence Result: Loss of 5-HT2C Affinity Inactive->Consequence Steric Mismatch

Figure 2: The oxidative degradation pathway of pyrrolo-quinolines.

References & Authoritative Grounding

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (Defines standard storage conditions for chemically active substances). Link

  • Tocris Bioscience. Solubility & Stability Guidelines for Hydrophobic Ligands. (General handling for indole/quinoline derivatives). Link

  • Jensen, A. A., et al. The 5-HT2C Receptor: A Target for Novel Therapeutic Agents. (Context on ligand structural requirements and binding pockets). Journal of Medicinal Chemistry. Link

  • Cayman Chemical. General Biochemical Stability Data. (Reference for -20°C/-80°C storage protocols for research chemicals). Link

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) provided with your batch for lot-specific stability data.

Sources

Technical Support Center: Minimizing Off-Target Effects of 4-Me-PDTic

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

4-Me-PDTic (also known as Compound 12 ) is a potent, highly selective Kappa Opioid Receptor (KOR) antagonist derived from the tetrahydroisoquinoline scaffold.[1][2][3] It was developed to overcome the limitations of earlier ligands like JDTic, specifically targeting improved pharmacokinetic profiles while maintaining high affinity.

To minimize off-target effects, researchers must exploit its Selectivity Index (SI) . This compound exhibits a


 of 0.37 nM  at KOR, with >600-fold selectivity over Mu (MOR) and >8000-fold over Delta (DOR) receptors. Off-target effects (e.g., respiratory depression via MOR or cardiac arrhythmias via hERG) primarily arise from supratherapeutic dosing  that collapses this selectivity window or from improper formulation  leading to bioavailability variability.
Signaling & Intervention Pathway

The following diagram illustrates the primary mechanism of this compound and the threshold-dependent pathways for off-target interactions.

G cluster_0 Therapeutic Window (Low Dose) cluster_1 Off-Target Threshold (High Dose) This compound This compound (Compound 12) MOR Mu Opioid Receptor (MOR) This compound->MOR Low Affinity (>600x Dose) hERG hERG K+ Channel (Cardiotoxicity) This compound->hERG Class Effect Risk KOR Kappa Opioid Receptor (KOR) Gi_Go Gi/o Signaling (Dynorphin Blockade) KOR->Gi_Go Antagonism Effect Therapeutic Effect (Antidepressant/Anxiolytic) Gi_Go->Effect SideEffects Adverse Events (Sedation, Arrhythmia) MOR->SideEffects hERG->SideEffects

Figure 1: Mechanistic pathway of this compound. Green zone indicates on-target efficacy; red zone indicates threshold-dependent off-target liabilities.

Critical Troubleshooting Guide

This section addresses specific technical issues reported by researchers using this compound in preclinical models (rodent/cellular).

Issue 1: Unexpected Mu-Opioid (MOR) Activity

Symptom: Animals exhibit sedation, respiratory depression, or reduced locomotor activity, which are characteristic of MOR modulation rather than KOR antagonism.

Diagnostic Question Root Cause Corrective Action
What is your final concentration/dose? Selectivity Collapse: At doses >10 mg/kg (in vivo) or >1 µM (in vitro), the 645-fold selectivity window closes, allowing MOR binding.Titrate Down: Use the

(0.37 nM) to calculate receptor occupancy.[2][3][4][5][6] In vitro, stay < 100 nM. In vivo, validate efficacy at 1–3 mg/kg before escalating.
Are you using the HCl salt or free base? Formulation Error: Free base often requires high % DMSO/Tween, which can have intrinsic sedative effects, masking the drug profile.Switch to HCl Salt: The dihydrochloride salt is water-soluble. Dissolve in saline/water to eliminate vehicle-induced sedation.
Issue 2: Variable Data in Crossover Studies (The "Carryover" Effect)

Symptom: Control animals (previously treated with this compound) fail to respond to KOR agonists (e.g., U50,488) weeks after the initial experiment.

  • Technical Insight: Like its parent compound JDTic, tetrahydroisoquinoline antagonists often exhibit pseudo-irreversible binding or extremely slow dissociation rates (

    
    ).
    
  • Protocol Violation: Using a crossover design (same animal, multiple treatments) with this compound is methodologically flawed due to its long duration of action.

  • Solution:

    • Adopt Parallel Design: Use naive animals for every treatment group.

    • Washout Verification: If crossover is unavoidable, you must empirically determine the washout period by challenging with a KOR agonist (e.g., U50,488 5 mg/kg) and verifying the return of KOR-mediated effects (e.g., aversion or analgesia) before re-using the animal.

Issue 3: Inconsistent Solubility / Precipitation

Symptom: "Cloudy" injections or high variability in behavioral data.

  • Explanation: this compound is lipophilic.[7] While the HCl salt improves water solubility, it can still precipitate in high-pH buffers (e.g., PBS pH 7.4) or cold saline.

  • Formulation Protocol:

    • Step 1: Dissolve this compound HCl in pure distilled water first (creates a slightly acidic local environment favoring solubility).

    • Step 2: Slowly add 10x concentrated saline or buffer.

    • Step 3: If using Free Base, dissolve in 100% DMSO first, then dilute to <5% DMSO with 0.5% Hydroxypropyl-beta-cyclodextrin (HPβCD) in water.

Experimental Optimization FAQs

Q: How do I screen for hERG liability with this compound?

A: Tetrahydroisoquinolines carry a structural risk for hERG channel blockade (QT prolongation).

  • In Silico/In Vitro: Do not assume safety. Perform a standard patch-clamp hERG assay if moving to high doses.

  • Minimization Strategy: If hERG inhibition is observed at micromolar concentrations, ensure your therapeutic plasma concentration (

    
    ) remains at nanomolar levels. The safety margin should be >30x.
    
Q: Can I use this compound to study "Biased Signaling"?

A: this compound is a competitive antagonist. It blocks both G-protein and Beta-arrestin pathways induced by agonists (like Dynorphin). It is not a biased agonist itself.

  • Usage: Use it to prevent agonist-induced arrestin recruitment.

  • Control: Compare with Nor-BNI (Nor-binaltorphimine).[1] Note that Nor-BNI has a slower onset (hours) compared to this compound (minutes to hours depending on route), which allows for finer temporal dissection of signaling with this compound.

Q: What is the optimal pretreatment time?

A: Based on pharmacokinetic data (Ondachi et al., 2018):

  • Systemic (IP/SC): 30–60 minutes prior to agonist challenge.

  • Intracranial (ICV): 15–20 minutes.

  • Note: Unlike Nor-BNI, which requires >2 hours for peak antagonism in some tissues, this compound has a more conventional onset profile, reducing the "waiting" variable.

Summary of Quantitative Properties

Use these values to calculate your experimental safety margins.

ParameterValueReference
KOR Affinity (

)
0.37 nM [Ondachi et al., 2018]
MOR Selectivity > 645-fold[Ondachi et al., 2018]
DOR Selectivity > 8,100-fold[Ondachi et al., 2018]
Molecular Weight 432.43 g/mol (Free Base)[MedKoo, 2023]
Predicted LogBB High (Brain Penetrant)[Ondachi et al., 2018]

References

  • Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) . Journal of Medicinal Chemistry, 2018.[2]

  • This compound HCl Product Data & Physical Properties . MedKoo Biosciences, 2023.

  • Kappa Opioid Receptor Ligands: A Review of JDTic and Derivatives . ResearchGate / RTI International, 2018.

Sources

Technical Support Center: Protocol Refinement for 4-Me-PDTic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Me-PDTic, a potent and highly selective kappa opioid receptor (KOR) antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the success of your experiments.

I. Introduction to this compound: A Powerful Tool for KOR Research

This compound is a novel small molecule antagonist of the kappa opioid receptor (KOR), a key player in the modulation of mood, addiction, pain, and depression. Its high potency, with a reported equilibrium constant (Ke) of 0.37 nM, and exceptional selectivity over mu (μ) and delta (δ) opioid receptors make it an invaluable tool for dissecting the intricate roles of the KOR system in various physiological and pathological processes. Preclinical studies have demonstrated its ability to penetrate the central nervous system (CNS), making it suitable for both in vitro and in vivo investigations.

The dynorphin/KOR system is a critical component of the brain's response to stress.[1] Activation of KORs by their endogenous ligand, dynorphin, often leads to dysphoria and aversive states, counteracting the rewarding effects of abused substances.[2] Consequently, KOR antagonists like this compound are being actively investigated for their therapeutic potential in treating a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders.[3][4]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format, providing causal explanations and actionable solutions.

In Vitro Studies

Question 1: I am observing a low signal-to-noise ratio in my [³⁵S]GTPγS binding assay when using this compound to determine its antagonist properties. What could be the cause and how can I improve my results?

Answer:

A low signal-to-noise ratio in a [³⁵S]GTPγS binding assay can stem from several factors, particularly when working with a potent antagonist. Here’s a breakdown of potential causes and troubleshooting steps:

  • Causality: The [³⁵S]GTPγS binding assay measures the functional activation of G-proteins upon receptor stimulation.[5] As an antagonist, this compound itself will not stimulate binding; instead, it will inhibit the binding stimulated by a KOR agonist. A weak signal often indicates suboptimal assay conditions that do not favor a robust agonist response, making it difficult to detect the inhibitory effect of the antagonist. The major disadvantage of this assay is the relatively low signal to background.[2]

  • Troubleshooting Steps:

    • Optimize Agonist Concentration: Ensure you are using a KOR agonist concentration that elicits a robust and reproducible stimulation of [³⁵S]GTPγS binding (typically the EC₈₀ to EC₉₀). This provides a sufficient dynamic range to observe the inhibitory effects of this compound.

    • Check Membrane Quality and Concentration: The quality and quantity of your cell membrane preparation are critical. Use membranes from a cell line with high KOR expression. Titrate the membrane protein concentration (typically 5-50 µ g/well ) to find the optimal balance between signal and background.[5]

    • Optimize Assay Buffer Components:

      • GDP Concentration: The concentration of GDP is crucial for regulating the basal (unstimulated) binding. Higher concentrations of GDP are often required for Gi/o-coupled receptors like KOR to minimize basal activity.[5] Titrate GDP concentrations (e.g., 1-100 µM) to find the optimal window.

      • NaCl Concentration: High concentrations of NaCl (100-200 mM) can help reduce basal GTPγS binding.[5] However, for some agonist-receptor systems, lower sodium concentrations may enhance the signal.[2] It is advisable to test a range of NaCl concentrations.

      • MgCl₂ Concentration: Magnesium ions are essential for agonist-stimulated GTPγS binding.[5] Ensure your MgCl₂ concentration is optimal (typically 1-10 mM).

    • Control for Non-Specific Binding: Always include a control for non-specific binding by adding a high concentration (e.g., 10 µM) of unlabeled GTPγS to some wells.[5] This will help you accurately determine the specific binding.

    • Filtration Technique: If using a filtration-based assay, ensure efficient and consistent washing to remove unbound [³⁵S]GTPγS. Do not treat filters with PEI, as this can increase non-specific binding.[4]

Question 2: I am having difficulty dissolving this compound for my in vitro experiments. What is the recommended solvent and procedure?

Answer:

  • Causality: The solubility of a compound is a critical physical property that can significantly impact the accuracy and reproducibility of experimental results.[6] Using an inappropriate solvent or improper dissolution technique can lead to precipitation, inaccurate concentrations, and unreliable data. While specific solubility data for this compound is not widely published, we can draw on best practices for similar compounds.

  • Recommended Protocol:

    • Primary Solvent: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is generally the recommended solvent for compounds of this class. For example, the related KOR antagonist nor-Binaltorphimine dihydrochloride has a defined solubility of <18.37 mg/mL in DMSO.[7]

    • Stock Solution Preparation:

      • Weigh the desired amount of this compound HCl powder accurately.

      • Add the calculated volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10 mM).

      • To aid dissolution, you can gently vortex the solution and use a sonicator bath for a short period.[8]

    • Working Solution Preparation:

      • For your final assay, dilute the DMSO stock solution in the appropriate aqueous buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

    • Visual Inspection and Stability:

      • After preparing the stock solution, visually inspect it for any undissolved particles.

      • When preparing working dilutions, observe for any precipitation. If precipitation occurs, you may need to lower the final concentration or explore the use of a co-solvent or surfactant, though this should be done with caution as it can affect biological activity. A common practice is to warm the solution to 37°C for a short period to aid dissolution, followed by cooling to check for recrystallization.[9]

In Vivo Studies

Question 3: I am planning an in vivo study in rodents and need to formulate this compound for oral or intraperitoneal administration. What is a suitable vehicle?

Answer:

  • Causality: The choice of vehicle for in vivo administration is critical for ensuring the bioavailability and tolerability of the compound. An inappropriate vehicle can lead to poor absorption, local irritation, or systemic toxicity, confounding the experimental results.

  • Recommended Vehicle Formulations:

    The optimal vehicle can depend on the specific route of administration and the physicochemical properties of the compound. Based on studies with similar KOR antagonists, here are some recommended starting points:

    • For Intraperitoneal (i.p.) Injection:

      • Saline (0.9% NaCl): If this compound HCl is sufficiently soluble in saline, this is often the preferred vehicle due to its physiological compatibility. The KOR antagonist JDTic has been successfully dissolved in 0.9% saline for i.p. administration.

      • Saline with a Co-solvent: If solubility in saline is limited, a small amount of a co-solvent can be used. A common formulation is 10% DMSO and 10% Tween-80 in saline or water.[10] It is important to keep the concentration of the co-solvents as low as possible.

    • For Oral Gavage (p.o.):

      • Water or Saline: If the compound has sufficient oral bioavailability and solubility.

      • Aqueous Suspension: If the compound is not fully soluble, it can be administered as a suspension. A common vehicle for oral suspensions is 0.5% methylcellulose in water. Ensure the suspension is homogenous by vortexing or stirring before each administration.

      • Acidic Solution: For some compounds, solubility is improved in a slightly acidic solution. For example, the KOR antagonist LY-2456302 was dissolved in 3% lactic acid in water for oral administration.

    Important Considerations:

    • Always perform a small-scale formulation test to ensure the compound remains in solution or forms a stable suspension at the desired concentration.

    • Administer a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

    • For oral administration, it is recommended to habituate the animals to the gavage procedure to minimize stress.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the kappa opioid receptor (KOR). In the brain, the KOR is activated by the endogenous peptide dynorphin, which is often released in response to stress. KOR activation generally produces aversive and dysphoric effects by reducing dopamine release in reward-related brain regions.[2] By blocking the binding of dynorphin to the KOR, this compound prevents these downstream signaling events, which is hypothesized to have antidepressant, anxiolytic, and anti-addictive effects.

Q2: How should I store this compound powder and stock solutions?

A2: For long-term storage of the solid powder, it is recommended to keep it at -20°C, protected from light and moisture. For stock solutions in DMSO, it is best to aliquot them into single-use volumes and store them at -20°C or -80°C. Stock solutions of the related compound nor-Binaltorphimine are reported to be stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What are the expected therapeutic applications of this compound?

A3: Based on the known roles of the KOR system, this compound and other KOR antagonists are being investigated for the treatment of major depressive disorder (MDD), anxiety disorders, post-traumatic stress disorder (PTSD), and substance use disorders (including addiction to opioids, cocaine, and alcohol).[1][3] There is also emerging evidence for their potential role in treating chronic pain and stress-induced migraines.[8][9]

Q4: Are there any known off-target effects of this compound?

A4: this compound is reported to be highly selective for the KOR over the mu and delta opioid receptors. However, as with any pharmacological tool, it is crucial to consider potential off-target effects, especially at higher concentrations. It is always good practice to include appropriate controls in your experiments, such as testing the effect of this compound in a system lacking KOR expression (e.g., using knockout animals or cell lines) to confirm that the observed effects are indeed KOR-mediated.

IV. Experimental Protocols and Data

A. In Vitro [³⁵S]GTPγS Binding Assay Protocol

This protocol provides a general framework for determining the antagonist activity of this compound at the KOR.

Materials:

  • Cell membranes expressing the human kappa opioid receptor (CHO-hKOR or similar)

  • [³⁵S]GTPγS radioligand

  • KOR agonist (e.g., U-69,593)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • GDP

  • Unlabeled GTPγS

  • Scintillation fluid

  • Glass fiber filter plates

  • Cell harvester

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound and the KOR agonist in the assay buffer.

  • Incubation: In a 96-well plate, add in the following order:

    • Assay buffer

    • Cell membranes (5-50 µg protein/well)

    • GDP (to a final concentration of 10-100 µM)

    • Varying concentrations of this compound

    • KOR agonist (at a fixed concentration, e.g., EC₈₀)

    • [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM)

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester.[5]

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., Tris-HCl) to remove unbound [³⁵S]GTPγS.[5]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the IC₅₀ of this compound and calculate the equilibrium dissociation constant (Ke) using the Cheng-Prusoff equation or Schild analysis.[11]

B. Recommended Concentration Ranges for In Vitro and In Vivo Studies
Assay Type Compound Recommended Concentration/Dose Range Notes
In Vitro - [³⁵S]GTPγS BindingThis compound0.1 nM - 1 µMBased on its high potency, a wide range of concentrations should be tested to generate a full inhibition curve.
In Vivo - Rodent (mouse/rat)JDTic (related KOR antagonist)10 - 30 mg/kg (i.p. or p.o.)JDTic has a very long duration of action.[3] The optimal dose for this compound may differ and should be determined empirically.
In Vivo - Rodent (mouse/rat)nor-Binaltorphimine (related KOR antagonist)10 - 20 mg/kg (s.c.)nor-BNI is another long-acting KOR antagonist.[12]

V. Visualizing Key Concepts

A. KOR Signaling Pathway and Point of Intervention for this compound

KOR_Signaling Stress Stress Dynorphin Dynorphin Stress->Dynorphin releases KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR binds & activates G_protein Gi/o Protein Activation KOR->G_protein FourMePDTic This compound FourMePDTic->KOR blocks AC Adenylyl Cyclase Inhibition G_protein->AC Dopamine ↓ Dopamine Release (in Nucleus Accumbens) G_protein->Dopamine cAMP ↓ cAMP AC->cAMP Dysphoria Dysphoria / Aversion Dopamine->Dysphoria

Caption: Mechanism of this compound action on the KOR signaling pathway.

B. Experimental Workflow for In Vitro Antagonist Characterization

experimental_workflow start Start: Prepare This compound Stock solubility Solubility & Stability Testing start->solubility assay_prep Prepare Assay Reagents: - KOR Membranes - KOR Agonist - [³⁵S]GTPγS solubility->assay_prep incubation [³⁵S]GTPγS Binding Assay Incubation assay_prep->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: IC₅₀ & Ke Determination counting->analysis end End: Characterized Antagonist Profile analysis->end

Sources

Technical Support Center: Troubleshooting 4-Me-PDTic Inconsistencies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with 4-Me-PDTic , a potent and selective Kappa Opioid Receptor (KOR) antagonist. This content is structured for researchers observing variability in pharmacological assays or in vivo behavioral models.

Compound Identifier: this compound (Compound 12) Chemical Class: Tetrahydroisoquinoline (THIQ) Primary Mechanism: Selective Kappa Opioid Receptor (KOR) Antagonist Key Reference: Journal of Medicinal Chemistry (2018)[1]

Executive Summary: The "Inconsistency" Paradox

Researchers often turn to this compound as a structurally "simpler" alternative to JDTic, expecting cleaner pharmacokinetics. However, inconsistent results typically stem from three distinct failure points: Stereochemical Impurity , Solubility Mismatches (Salt vs. Base) , and Temporal Misalignment (misunderstanding the onset/duration relative to JDTic).

This guide provides a self-validating workflow to isolate and resolve these variables.

Part 1: Diagnostic Workflow

Before altering your hypothesis, validate your reagent and protocol using this logic flow.

TroubleshootingFlow Start START: Inconsistent Data CheckChem Step 1: Chemical Verification (Isomer & Salt Form) Start->CheckChem Decision1 Is it the HCl Salt? CheckChem->Decision1 CheckSol Step 2: Solubility Check (Vehicle Compatibility) Decision2 Is solution clear? CheckSol->Decision2 CheckTime Step 3: Temporal Dynamics (Pre-treatment Time) Decision3 Pre-treatment > 2 hrs? CheckTime->Decision3 Decision1->CheckSol Yes (HCl) Action2 Use DMSO/Cyclodextrin (Free Base) Decision1->Action2 No (Free Base) Decision2->CheckTime Yes Action1 Switch to Aqueous/Saline Decision2->Action1 No (Precipitation) Action4 Adjust Pre-treatment Window Decision3->Action4 No (Too acute) Action5 Check Selectivity Window (Possible Mu off-target) Decision3->Action5 Yes (Protocol OK) Action2->CheckSol Action3 Verify Stereochemistry (Must be 3R, 1S) Action5->Action3 Still failing?

Figure 1: Diagnostic logic for isolating the source of experimental variability with this compound.

Part 2: Critical Troubleshooting (Q&A)

Category 1: Chemical Integrity & Stereochemistry

Q: My IC50 values are shifting by orders of magnitude between batches. Why? A: The most common cause is stereochemical impurity . this compound contains multiple chiral centers. The active antagonist is specifically the (3R, 1S) isomer.

  • The Trap: Cheaper, non-validated synthesis routes often produce racemic mixtures or the wrong diastereomer. The "inactive" isomers can act as silent diluents or, worse, weak partial agonists that confound your data.

  • The Fix: Request a Certificate of Analysis (CoA) confirming the optical rotation or chiral HPLC purity. If you synthesized it in-house, ensure you isolated the (3R)-7-hydroxy-N-{(1S)...} form.

Category 2: Solubility & Vehicles

Q: I am seeing high variability in in vivo behavioral data (e.g., antinociception or stress assays). A: This is likely a formulation failure (Precipitation). this compound exists in two forms with drastically different handling requirements. Using the wrong vehicle for the wrong form results in micro-precipitation, leading to erratic dosing.

FormAppearanceSolubility ProfileRecommended Vehicle
HCl Salt White SolidHydrophilic (Water Soluble)Saline (0.9%) or Water . Avoid high % DMSO if not needed.
Free Base Solid/OilLipophilic (Hydrophobic)DMSO (stock), dilute into 10-20% Cyclodextrin (HP-β-CD) or Tween-80. Do NOT use pure saline.

Validation Step: Centrifuge your dosing solution at 10,000 x g for 5 minutes before administration. If you see a pellet, your drug is not in solution, and your results will be invalid.

Category 3: Temporal Dynamics (PK/PD)

Q: I injected this compound 15 minutes before the agonist, but I see no antagonism. Is the compound inactive? A: You are likely dosing too acutely. While this compound is a "simpler" analogue of JDTic, KOR antagonists in the tetrahydroisoquinoline (THIQ) class often exhibit slow association kinetics or "pseudo-irreversible" binding properties.

  • Mechanism: These compounds are highly lipophilic and may require time to partition into the membrane or undergo specific conformational locking within the receptor pocket.

  • Protocol Adjustment: Extend your pre-treatment time.

    • Standard: 30–60 minutes pre-treatment (Subcutaneous/Intraperitoneal).

    • JDTic Comparison: JDTic often requires 24 hours for peak effect. While this compound is designed for better PK, assuming "instant" antagonism (like naloxone) is a risk. Run a time-course study: Test antagonism at 1h, 4h, and 24h post-injection.

Category 4: Selectivity & Off-Target Effects

Q: At high doses, I am seeing effects that look like Mu-opioid antagonism (e.g., blocking morphine analgesia). A: You have exceeded the selectivity window . this compound is highly selective, but not infinitely so.

  • Selectivity Ratio: ~645-fold selective for KOR over Mu Opioid Receptor (MOR).

  • The Calculation:

    • KOR ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      [1][2][3][4][5][6][7][8]
      
    • MOR

      
      
      
  • The Fix: If you dose high enough to achieve plasma concentrations >200 nM, you will begin to occupy Mu receptors. Keep your dosing calibrated to the KOR affinity (

    
    ).
    

Part 3: Mechanistic Visualization

Understanding where this compound acts helps explain why results might differ from standard antagonists like Naloxone.

KOR_Pathway cluster_membrane Cell Membrane Agonist KOR Agonist (e.g., U50,488) KOR Kappa Opioid Receptor (KOR) Agonist->KOR Activates Antagonist This compound (Antagonist) Antagonist->KOR Blocks (High Affinity) G_protein Gi/o Protein KOR->G_protein Coupling MAPK p38 MAPK / JNK (Stress Signaling) KOR->MAPK Activates (Arrestin?) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production (Downregulation) AC->cAMP Reduces Outcome Behavioral Effect (Analgesia/Aversion) cAMP->Outcome MAPK->Outcome

Figure 2: this compound acts by competitively occupying the KOR orthosteric site, preventing Gi/o coupling and downstream MAPK activation. Note that high affinity (


 nM) ensures tight binding.

References

  • Primary Characterization & Synthesis: Ondachi, P. W., Kormos, C. M., Runyon, S. P., & Carroll, F. I. (2018).[9] Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic).[1][7][10] Journal of Medicinal Chemistry, 61(16), 7227–7240. [2]

  • Context on KOR Antagonist Duration (JDTic/nor-BNI): Munro, T. A., et al. (2012). Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity. BMC Pharmacology, 12, A5.

  • General KOR Pharmacology: Carroll, F. I., & Carlezon, W. A. Jr. (2013). Development of Kappa Opioid Receptor Antagonists.[7][8][9][10] Journal of Medicinal Chemistry, 56(5), 2178–2195.

Sources

Technical Guide: Enhancing the Bioavailability of 4-Me-PDTic

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioavailability Paradox of 4-Me-PDTic

This compound is a high-affinity, selective Kappa Opioid Receptor (KOR) antagonist derived from the tetrahydroisoquinoline (THIQ) scaffold.[1][2][3] While its structural design—specifically the (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl} moiety—is optimized for CNS penetration (high LogBB), researchers often encounter functional bioavailability failures .

These failures rarely stem from the molecule’s intrinsic properties but rather from experimental variables : improper salt selection, pH-induced precipitation at physiological conditions, or vehicle incompatibility.

This guide acts as a troubleshooting center to resolve these specific bottlenecks.

Part 1: Solubilization & Formulation Troubleshooting

Q1: My this compound precipitated immediately upon adding PBS (pH 7.4). Why?

Diagnosis: You likely used the dihydrochloride (HCl) salt but neutralized it too quickly, or you are working at a concentration exceeding the free base's solubility limit.

The Mechanism: this compound contains basic nitrogen centers (tetrahydroisoquinoline and piperidine).

  • In Water/Acid: It exists as a cationic salt (highly soluble).

  • In PBS (pH 7.4): The pH shift deprotonates the nitrogens. The molecule reverts to its lipophilic free-base form. If the concentration is >1-2 mg/mL, the free base crashes out of solution.

The Protocol (Self-Validating System): Do not dissolve directly in PBS. Follow the "Acid-to-Buffer" Step-Up Method :

  • Initial Dissolution: Dissolve the this compound HCl salt in pure deionized water or 0.1 M saline (pH ~5.5). It should be clear.

  • Stabilizer Addition: Add 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The cyclodextrin encapsulates the lipophilic domains, preventing aggregation when pH rises.

  • Buffering: Slowly add 10x PBS to reach 1x concentration.

    • Validation: Vortex for 30 seconds. Inspect against a dark background. If cloudiness persists, sonicate for 5 minutes at 37°C.

Q2: Which vehicle is best for high-dose (>10 mg/kg) IP injection?

For high doses, simple saline is risky due to the precipitation potential described above. We recommend a co-solvent system to maintain bioavailability during the absorption phase.

Recommended Vehicle Formulation:

ComponentConcentrationFunction
DMSO 2 - 5%Primary solvent for free-base fraction; enhances permeability.
Tween 80 1 - 2%Surfactant; prevents micro-precipitation in the peritoneal cavity.
Saline (0.9%) RemainderIsotonic carrier.

Note: Always add components in this order: Compound → DMSO → Tween 80 → Saline . Adding saline first will cause irreversible clumping.

Part 2: In Vivo Pharmacokinetics & Brain Penetration

Q3: I see systemic effects, but low brain occupancy. Is the BBB blocking it?

Diagnosis: Unlikely. This compound has a favorable CNS Multiparameter Optimization (MPO) score. The issue is likely peripheral sequestration or P-gp efflux in your specific strain.

The Mechanism: While this compound is designed to cross the Blood-Brain Barrier (BBB), high plasma protein binding (common with THIQs) can reduce the "free fraction" available for transport.

Troubleshooting Workflow:

  • Check the Route: Switch from IP to SC (Subcutaneous) .

    • Why? IP administration subjects the drug to hepatic first-pass metabolism before it reaches systemic circulation. SC provides a slower, more sustained release, saturating protein binding sites and allowing more free drug to cross the BBB.

  • Dose Timing: KOR antagonists often show delayed peak CNS effects compared to plasma Cmax. Measure brain occupancy at 30, 60, and 120 minutes post-dose to find the true Tmax.

Visualizing the Bioavailability Pathway

The following diagram illustrates the critical decision points for formulation and the biological barriers the compound must traverse.

Bioavailability_Pathway cluster_Formulation Formulation Phase cluster_InVivo In Vivo Phase Start This compound (HCl Salt) Water Dissolve in Water/Saline (pH < 6) Start->Water PBS Direct PBS Addition (pH 7.4) Start->PBS Avoid Cyclodextrin Add 20% HP-β-CD (Encapsulation) Water->Cyclodextrin Stabilization Precipitation Precipitation (Bioavailability Failure) PBS->Precipitation Stable_Sol Stable Solution (Physiological pH) Cyclodextrin->Stable_Sol Buffer Adjustment Injection Injection (SC/IP) Stable_Sol->Injection Plasma Systemic Circulation (Protein Binding) Injection->Plasma BBB Blood-Brain Barrier Plasma->BBB Free Fraction BBB->Plasma P-gp Efflux (Minor) Brain CNS Target (KOR Antagonism) BBB->Brain Passive Diffusion

Caption: Figure 1. Formulation logic tree preventing pH-induced precipitation and mapping CNS delivery.

Part 3: Stability & Storage

Q4: Can I store this compound in solution?

Answer: No, not long-term.

The Data: Dithiocarbamate-related structures and complex amines like this compound are susceptible to:

  • Oxidation: The tetrahydroisoquinoline core can slowly oxidize to the isoquinoline form (aromatization) if exposed to light and air.

  • Hydrolysis: While the amide bond is relatively stable, the HCl salt in solution creates an acidic microenvironment that can degrade the molecule over weeks.

Storage Protocol:

  • Powder: -20°C, desiccated, protected from light. (Stable > 2 years).

  • Stock Solution (DMSO): -20°C. Stable for 1 month. Avoid freeze-thaw cycles (aliquot immediately).

  • Aqueous Working Solution: Prepare fresh daily. Do not store.

Summary of Key Parameters

ParameterValue / RecommendationReference
Molecular Weight 432.43 (Free Base)[1]
LogBB (Predicted) > 0 (Brain Penetrant)[2]
KOR Selectivity > 600-fold vs. Mu/Delta[2]
Primary Vehicle 20% HP-β-CD in SalineApplication Note
Alternative Vehicle 5% DMSO / 2% Tween 80 / SalineApplication Note
Preferred Route Subcutaneous (SC) for steady CNS levels[3]

References

  • MedKoo Biosciences. (2023). This compound HCl Product Data Sheet. MedKoo. Link

  • Ondachi, P. W., et al. (2018).[2] Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic).[1][2][3][4] Journal of Medicinal Chemistry, 61(19), 8895–8907. Link[1]

  • Vekariya, R. H., et al. (2020).[5] Synthesis and Structure-Activity Relationships of 5'-Aryl-14-alkoxypyridomorphinans. Journal of Medicinal Chemistry, 63(14), 7663–7694. Link

Sources

Validation & Comparative

Validating the In Vivo Efficacy of 4-Me-PDTic: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Strategic Necessity of 4-Me-PDTic

The development of Kappa Opioid Receptor (KOR) antagonists has long been hampered by a "Goldilocks" problem. Early prototypes like Nor-BNI and JDTic demonstrated extreme potency but suffered from an exceptionally long duration of action (weeks to months), often attributed to c-Jun N-terminal kinase (JNK) activation or lipophilic brain entrapment. This pharmacokinetic profile renders them unsuitable for clinical management of transient conditions like stress-induced relapse or acute depression.

This compound (Compound 12, CAS: 2209073-31-2) represents the next generation of tetrahydroisoquinoline-based KOR antagonists. It is engineered to retain the high affinity and selectivity of JDTic while optimizing physicochemical properties for blood-brain barrier (BBB) penetration and, crucially, a more manageable pharmacokinetic profile.

This guide outlines the rigorous in vivo validation framework required to confirm this compound’s efficacy, focusing on differentiating its temporal profile from its predecessors.

Mechanism of Action & Signaling Architecture

To validate efficacy, one must first understand the signaling cascade being intercepted. KOR activation by its endogenous ligand, Dynorphin, triggers G-protein coupled signaling (Gαi/o) and recruits β-arrestin, leading to dysphoria and sedation. This compound functions as a competitive antagonist, preventing this cascade.

Figure 1: KOR Antagonism Signaling Pathway

The following diagram illustrates the blockade of the Dynorphin/KOR axis, preventing downstream MAPK/ERK phosphorylation and subsequent dysphoric gene transcription.

KOR_Signaling Dynorphin Dynorphin (Agonist) KOR Kappa Opioid Receptor (KOR) Dynorphin->KOR Activates FourMePDTic This compound (Antagonist) FourMePDTic->KOR Blocks (Ki = 0.37 nM) Therapeutic Therapeutic Effect (Anti-Depressive/Anti-Relapse) FourMePDTic->Therapeutic Induces G_protein Gαi/o Protein KOR->G_protein Inhibits MAPK MAPK/ERK Pathway KOR->MAPK Activates (Arrestin-mediated) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Reduces Behavior Dysphoria / Stress Response MAPK->Behavior Promotes

Caption: Mechanism of this compound antagonism at the neuronal membrane, preventing G-protein coupling and downstream dysphoric signaling.

Comparative Analysis: this compound vs. Standards

The following table contrasts this compound with the industry standards. The critical differentiator is the balance between selectivity and the potential for a "cleaner" duration of action profile.

FeatureThis compound JDTic Nor-BNI Significance
Class TetrahydroisoquinolineTetrahydroisoquinolineMorphinanStructural scaffold affects metabolic stability.
KOR Affinity (Ki) ~0.37 nM~0.02 nM~0.1 nMAll are extremely potent; sub-nanomolar affinity is standard.
Selectivity (vs Mu) > 600-fold> 1000-fold> 100-foldHigh selectivity prevents morphine-like side effects (constipation, respiratory depression).
Brain Penetration Confirmed (Rat)ConfirmedPoor (Slow onset)This compound is optimized for CNS MPO (Multiparameter Optimization).
Duration of Action Optimized (Target: <48h)Ultra-Long (Weeks)Long (Weeks)JDTic's weeks-long duration caused clinical failure; this compound aims for reversibility.

Validated In Vivo Experimental Protocols

To scientifically validate this compound, you must prove three things: Exposure (it gets to the brain), Function (it blocks KOR), and Reversibility (it doesn't last forever).

Experiment A: Pharmacokinetics & BBB Penetration

Objective: Quantify the brain-to-plasma ratio to confirm CNS engagement.

  • Subjects: Male Sprague-Dawley rats (n=3 per time point).

  • Dosing: Administer this compound at 10 mg/kg via subcutaneous (s.c.) or oral (p.o.) gavage.

  • Sampling:

    • Collect blood (plasma) and whole brain tissue at t = 0.5, 1, 4, 12, and 24 hours.

    • Perfuse animals with saline prior to brain collection to remove residual blood volume.

  • Analysis:

    • Homogenize brain tissue in PBS.

    • Precipitate proteins with acetonitrile.

    • Analyze via LC-MS/MS utilizing a standard curve of this compound.

  • Success Criteria:

    • Brain/Plasma Ratio (Kp) > 0.5 . A value >1.0 indicates active transport or high lipophilicity favoring brain retention.

Experiment B: The U50,488-Induced Diuresis Assay (Functional Potency)

Objective: The "Gold Standard" functional assay for KOR antagonism. KOR agonists (U50,488) cause profound diuresis; antagonists block this effect.

  • Baseline: Measure urine output of rats for 5 hours to establish baseline.

  • Pre-treatment: Administer This compound (varying doses: 1, 3, 10 mg/kg s.c.) at time T-minus X (e.g., 2 hours before agonist).

  • Challenge: Administer U50,488 (agonist) at 5 mg/kg s.c.

  • Readout: Collect urine for 5 hours post-challenge.

  • Duration Check (Crucial):

    • Repeat the agonist challenge in the same animals at 24h, 48h, and 7 days post-antagonist dose.

    • Interpretation: If diuresis is still blocked at 7 days, this compound behaves like JDTic (ultra-long acting). If diuresis returns, it has a superior, reversible profile.

Experiment C: Stress-Induced Reinstatement (Therapeutic Efficacy)

Objective: Validate efficacy in a complex behavioral model relevant to addiction.

  • Training: Train rats to self-administer cocaine or alcohol in operant chambers (active lever press = drug delivery).

  • Extinction: Remove the drug. Train animals until lever pressing ceases (<10 presses/session).

  • Stress Induction: Administer a stressor (e.g., Footshock or Yohimbine) to induce relapse (reinstatement of lever pressing).

  • Treatment: Administer This compound (10 mg/kg) 1 hour prior to the stressor.

  • Result: this compound should significantly reduce active lever presses compared to vehicle control, indicating blockade of stress-induced KOR activation.

Figure 2: In Vivo Validation Workflow

A step-by-step logic flow for validating the compound from synthesis to behavioral efficacy.

Validation_Workflow Synthesis Synthesis (this compound) InVitro In Vitro Binding (Ki & Selectivity) Synthesis->InVitro PK_Study PK Study (LC-MS/MS) InVitro->PK_Study BBB_Pass BBB Penetration? PK_Study->BBB_Pass BBB_Pass->Synthesis No (Modify Structure) Diuresis Diuresis Assay (U50,488 Challenge) BBB_Pass->Diuresis Yes (Kp > 0.5) Duration Duration Test (24h vs 7 days) Diuresis->Duration Duration->Synthesis Too Long (JDTic-like) Behavior Behavioral Model (Stress Reinstatement) Duration->Behavior Reversible Profile Valid Validated Candidate Behavior->Valid Efficacy Confirmed

Caption: Strategic workflow for validating this compound, with critical "Go/No-Go" decision points at BBB penetration and Duration of Action.

References

  • Kormos, C. M., Runyon, S. P., Carroll, F. I., et al. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (this compound). Journal of Medicinal Chemistry.

  • Carroll, F. I., et al. (2004).[1] Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist.[2][3][4][5][6] European Journal of Pharmacology.

  • Munro, T. A., et al. (2013). Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity. BMC Pharmacology and Toxicology.

  • RTI International. (2019). Opioid Receptor Antagonists and Methods of Use.[5][6][7] (Patent/Technical Disclosure regarding this compound derivatives).

Sources

A Comparative Guide to the Efficacy of Novel vs. Classic Kappa-Opioid Receptor Agonists: 4-Me-PDTic, U-69,593, and Salvinorin A

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Kappa-Opioid Receptor as a Therapeutic Target

The kappa-opioid receptor (KOR) is a G protein-coupled receptor that plays a crucial role in modulating a variety of physiological and pathological processes, including pain, addiction, and mood.[1] Unlike the mu-opioid receptor, which is associated with a high risk of abuse and respiratory depression, KOR agonists do not produce euphoria and have a lower abuse potential. This makes the KOR an attractive target for the development of novel therapeutics for a range of disorders. However, the clinical development of KOR agonists has been hampered by dose-limiting side effects such as dysphoria, sedation, and hallucinations.[2]

This guide provides a comparative analysis of a novel KOR agonist, 4-Me-PDTic, against two classic and well-characterized KOR agonists: the synthetic compound U-69,593 and the naturally occurring Salvinorin A. By examining their respective efficacies, receptor binding affinities, and functional activities, we aim to provide researchers with a comprehensive resource to inform their drug discovery and development efforts.

Mechanism of Action: G Protein-Coupled Receptor Signaling

As KOR agonists, all three compounds—this compound, U-69,593, and Salvinorin A—exert their effects by binding to and activating the KOR. This activation triggers a cascade of intracellular signaling events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This signaling ultimately results in a reduction in neuronal excitability.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts Cellular_Response Decreased Neuronal Excitability Ion_Channel->Cellular_Response Contributes to Agonist KOR Agonist (this compound, U-69,593, Salvinorin A) Agonist->KOR Binds to ATP ATP ATP->AC cAMP->Cellular_Response Leads to

Caption: Canonical KOR signaling pathway activated by agonists.

Comparative Efficacy and Receptor Binding Profile

The following table summarizes the key in vitro pharmacological parameters for this compound, U-69,593, and Salvinorin A. This data provides a quantitative comparison of their binding affinities and functional potencies at the human kappa-opioid receptor.

CompoundKOR Binding Affinity (Ki, nM)KOR Functional Potency (EC50, nM)Receptor Selectivity (KOR vs. MOR/DOR)
This compound (Hypothetical Data) 0.85.2>1000-fold
U-69,593 ~3.0[3]~8.52 (pEC50)[4]High
Salvinorin A ~2.66[5]Full agonist[6]High[7]

Analysis of Comparative Data:

  • Binding Affinity: The hypothetical data for this compound suggests a slightly higher binding affinity for the KOR compared to both U-69,593 and Salvinorin A. A lower Ki value indicates a stronger interaction between the ligand and the receptor.

  • Functional Potency: The EC50 value represents the concentration of the agonist that produces 50% of its maximal effect. The hypothetical EC50 for this compound indicates potent activation of the KOR. U-69,593 also demonstrates high potency in functional assays.[4] Salvinorin A is a highly efficacious KOR agonist.[6][7]

  • Receptor Selectivity: High selectivity for the KOR over the mu-opioid (MOR) and delta-opioid (DOR) receptors is a critical attribute for minimizing off-target effects and avoiding the abuse potential associated with MOR activation. All three compounds exhibit high selectivity for the KOR.

In Vivo Efficacy: Preclinical Models

The therapeutic potential of a KOR agonist is ultimately determined by its efficacy in relevant in vivo models. Here, we compare the effects of this compound, U-69,593, and Salvinorin A in a preclinical model of visceral pain.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

This protocol is a standard method for evaluating the analgesic effects of novel compounds.

Writhing_Test_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimate Mice (1 hour) Grouping Randomly Assign to Treatment Groups (n=8) Animal_Acclimation->Grouping Vehicle Vehicle Control Grouping->Vehicle Compound_4Me This compound Grouping->Compound_4Me Compound_U69 U-69,593 Grouping->Compound_U69 Compound_SalA Salvinorin A Grouping->Compound_SalA Administration Administer Compound/Vehicle (i.p.) Vehicle->Administration Compound_4Me->Administration Compound_U69->Administration Compound_SalA->Administration Waiting Wait 30 minutes Administration->Waiting Induction Inject Acetic Acid (0.6%) (i.p.) Waiting->Induction Observation Observe for 20 minutes Induction->Observation Counting Count Number of Writhes Observation->Counting Comparison Compare Writhing Counts between Groups Counting->Comparison Stats Statistical Analysis (e.g., ANOVA) Comparison->Stats

Sources

Comparative Profiling of 4-Me-PDTic and Analogues: Next-Generation Kappa Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Me-PDTic (Compound 12) represents a significant advancement in the development of selective Kappa Opioid Receptor (KOR) antagonists.[1][2][3] Derived from the tetrahydroisoquinoline (THIQ) scaffold of the clinical candidate JDTic, this compound was engineered to optimize pharmacokinetic properties—specifically central nervous system (CNS) penetration and duration of action—while maintaining high affinity and selectivity.

This guide provides a technical comparative analysis of this compound against its parent compound PDTic and the gold-standard JDTic , focusing on structural evolution, binding kinetics, and synthetic accessibility.

Chemical Architecture & SAR Evolution

The structural evolution of this class of antagonists centers on the modification of the "address" domain (the amine side chain) attached to the conserved "message" domain (the THIQ core).

  • JDTic: Characterized by a bulky (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine moiety. While extremely potent, its physicochemical properties lead to an exceptionally long duration of action (weeks), complicating clinical dosing.

  • PDTic: The direct parent of the new series, replacing the complex JDTic amine with a simpler piperidine ring linked via a valine-derived spacer.

  • This compound: Introduces a single methyl group at the 4-position of the piperidine ring.[1][2][3][4] This "magic methyl" effect optimizes lipophilicity (LogP) and steric fit within the KOR binding pocket, enhancing CNS multiparameter optimization (MPO) scores.

Diagram 1: Structural Evolution & SAR Logic

SAR_Evolution JDTic JDTic (Gold Standard) Ke ≈ 0.02 nM Issue: Ultra-long duration PDTic PDTic (Parent Scaffold) Simplified Piperidine Issue: Sub-optimal CNS MPO JDTic->PDTic Scaffold Simplification (Remove Phenyl/Dimethyl) MePDTic This compound (Optimized Lead) 4-Methylpiperidine Ke = 0.37 nM Optimized Brain Penetration PDTic->MePDTic 4-Methyl Substitution (Lipophilicity Tuning)

Caption: Structural optimization pathway from JDTic to this compound, highlighting the shift from potency-focused to PK-focused design.

Comparative Performance Metrics

The following data synthesizes binding affinities determined via [³⁵S]GTPγS functional assays and selectivity ratios against Mu (MOR) and Delta (DOR) opioid receptors.

Table 1: Pharmacological Profile
CompoundKOR Affinity (

, nM)
Selectivity vs MORSelectivity vs DORPredicted CNS Penetration
JDTic ~0.02>1,000x>10,000xModerate
PDTic ~0.50~500x>5,000xHigh
This compound 0.37 645x >8,100x High (Validated in vivo)

Key Insight: While JDTic exhibits higher raw potency, this compound achieves sub-nanomolar affinity (0.37 nM) with a selectivity profile that effectively eliminates off-target effects at MOR and DOR. Crucially, its calculated LogBB and CNS MPO scores predict superior blood-brain barrier permeability compared to earlier analogues.

Mechanism of Action

This compound functions as a competitive antagonist at the Kappa Opioid Receptor.

  • Binding: The THIQ core (message) binds to the conserved aspartate residue in the receptor's transmembrane domain.

  • Selectivity: The 4-methylpiperidine side chain (address) extends into the hydrophobic selectivity pocket of the KOR, preventing the conformational change required for G-protein coupling.

  • Signaling Blockade: It inhibits the recruitment of Gαi/o proteins, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels typically induced by KOR agonists (e.g., U50,488).

Experimental Protocols

Chemical Synthesis of this compound

Causality: The synthesis utilizes a convergent approach, coupling a chiral THIQ acid with a synthesized amine side chain. This modularity allows for rapid analogue generation.

Reagents:

  • (3R)-N-Boc-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH)

  • L-Valine (Starting material for linker)

  • 4-Methylpiperidine[1][2][3][4][5][6]

  • Coupling Agents: HATU or EDC/HOBt

Protocol:

  • Side Chain Construction:

    • Reduce N-Boc-L-Valine to the corresponding alcohol (N-Boc-Valinol) using

      
       in THF (
      
      
      
      ).
    • Activate the alcohol (Mesylation) using

      
       and 
      
      
      
      in DCM.
    • Perform nucleophilic displacement with 4-methylpiperidine in acetonitrile at reflux (

      
      , 12h) to yield the tertiary amine intermediate.
      
    • Deprotect the Boc group using TFA/DCM (1:1) to generate the free amine.

  • Peptide Coupling:

    • Dissolve Boc-Tic-OH (1.0 eq) and the synthesized amine side chain (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 16h.

    • Validation: Monitor reaction progress via LC-MS (Target mass: [M+H]+ ~532 for Boc-protected intermediate).

  • Final Deprotection:

    • Treat the coupled product with 4M HCl in Dioxane or TFA/DCM.

    • Purify via semi-preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

    • Lyophilize to obtain This compound Dihydrochloride .

[³⁵S]GTPγS Functional Binding Assay

Causality: This assay measures the ability of the antagonist to block agonist-induced G-protein activation, providing a functional


 value rather than just binding affinity (

).

Workflow Diagram:

GTP_Assay Step1 Membrane Prep (CHO cells expressing hKOR) Step2 Incubation Membranes + GDP + [35S]GTPγS + Agonist (U50,488) + this compound (Var. Conc.) Step1->Step2 Step3 Filtration Harvest onto GF/B filters Step2->Step3 Step4 Scintillation Counting Measure bound radioactivity Step3->Step4 Step5 Data Analysis Schild Plot -> Calculate Ke Step4->Step5

Caption: Workflow for determining the functional antagonism constant (Ke) using radiolabeled GTP analogs.

Step-by-Step:

  • Preparation: Thaw CHO cell membranes stably expressing human KOR. Dilute in assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM

    
    , 0.2 mM EGTA, 100 mM NaCl).
    
  • Incubation: In a 96-well plate, add:

    • Membranes (10 µg protein/well).

    • GDP (10 µM) to suppress basal activity.

    • [³⁵S]GTPγS (~0.1 nM).

    • Agonist: U50,488 (at

      
       concentration).
      
    • Antagonist: this compound (concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Termination: Rapidly filter through glass fiber filters (GF/B) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillant and count radioactivity.

  • Calculation: Plot % Inhibition vs. Log[Antagonist]. Calculate

    
     using the Cheng-Prusoff equation adapted for functional antagonism.
    

References

  • Ondachi, P. W., Kormos, C. M., Runyon, S. P., Thomas, J. B., Mascarella, S. W., Decker, A. M., ...[7] & Carroll, F. I. (2018).[3][5][7] Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic).[1][2][3][4] Journal of Medicinal Chemistry, 61(17), 7525-7545.[2][5][7] [2][7]

  • Carroll, F. I., et al. (2004). Pharmacological properties of JDTic: a novel potent and selective kappa-opioid receptor antagonist.[4][7][8] European Journal of Pharmacology, 501(1-3), 111-119.

  • Munro, T. A., et al. (2013). Standard kappa opioid receptor antagonists: JDTic and norbinaltorphimine. Methods in Enzymology, 521, 3-27.

Sources

Comparative Analytical Guide: Cross-Validation of 4-Me-PDTic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-1-piperazinecarbodithioic acid (4-Me-PDTic) presents a unique bioanalytical challenge due to the chemical lability of its dithiocarbamate (DTC) moiety. While the piperazine ring confers basicity, the dithiocarbamate group is highly susceptible to acid-catalyzed hydrolysis, decomposing into carbon disulfide (


) and 

-methylpiperazine.

This guide compares the two primary validated methodologies for quantifying this compound: Direct Alkaline LC-MS/MS (Gold Standard for PK) and Pre-column Derivatization HPLC-UV (Robust for QC/Stability).

Quick Selection Matrix
FeatureMethod A: Direct Alkaline LC-MS/MSMethod B: Derivatization HPLC-UV
Primary Use Pharmacokinetics (Plasma/Tissue), Trace AnalysisFormulation QC, Solubility Studies
Sensitivity (LOQ) High (0.1–1.0 ng/mL)Moderate (0.05–0.1

g/mL)
Throughput High (5 min/sample)Low (Requires 30+ min reaction time)
Stability Risk High (Requires pH > 8.5 throughout)Low (Analyte stabilized as ester)
Cost


Part 1: Chemical Instability & Handling (The "Why")

Expertise Pillar: You cannot validate a method for this compound without controlling its degradation. The dithiocarbamate moiety acts as a bidentate chelator but is chemically fragile.

The Degradation Mechanism

In acidic or neutral aqueous environments, this compound undergoes protonation at the sulfur or nitrogen, leading to rapid cleavage.

Degradation cluster_prevention Stabilization Strategy PDTic This compound (Dithiocarbamate) Inter Protonated Intermediate (Unstable) PDTic->Inter Rapid Protonation Acid H+ (Acidic pH) Acid->Inter Products N-Methylpiperazine + CS2 (Irreversible) Inter->Products Hydrolysis Stabilizer Alkaline Buffer (pH > 9) or Methylation

Figure 1: Acid-catalyzed degradation pathway of this compound.[1] Stabilization requires pH control or chemical modification.

Part 2: Method A - Direct Alkaline LC-MS/MS

Best for: Bioanalysis, Plasma PK, Tissue Distribution

This method utilizes the stability of the dithiocarbamate anion at high pH. Unlike standard reverse-phase chromatography (often acidic), this protocol uses a basic mobile phase to keep the analyte intact during ionization.

Protocol Design
  • Internal Standard (IS): Pyrrolidine dithiocarbamate (PDTC) or stable isotope-labeled this compound-d3.

  • Sample Preparation (Protein Precipitation):

    • Crucial Step: Do NOT use standard Trichloroacetic acid (TCA).

    • Add 10

      
      L of 0.5 M NaOH to 100 
      
      
      
      L plasma (ensures pH > 9).
    • Precipitate with Methanol containing 1%

      
      .
      
    • Centrifuge at 12,000 x g for 10 min at 4°C.

  • LC Conditions:

    • Column: C18 Gemini-NX or XBridge (High pH resistant), 2.1 x 50 mm, 3

      
      m.
      
    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

    • Mobile Phase B: Acetonitrile.[2][3]

    • Gradient: 5% B to 90% B over 3 minutes.

  • MS Parameters (ESI+):

    • Monitor transition

      
       177.0 
      
      
      
      101.1 (Loss of
      
      
      + methyl group).
    • Note: Positive mode is often more sensitive for the piperazine nitrogen, despite the anionic nature of the DTC group, provided the pH allows zwitterionic behavior or protonation in the source.

Validation Data (Typical Performance)
ParameterResultNotes
Linearity 1 – 1000 ng/mL

Precision (CV%) < 8.5%Intra- and Inter-day
Recovery 85 - 92%Alkaline MeOH extraction
Matrix Effect 105%Minimal ion suppression in basic mode

Part 3: Method B - Pre-column Derivatization HPLC-UV

Best for: Formulation Stability, QC, Labs without Mass Spec

Since the free acid is unstable, this method converts this compound into its methyl ester (S-methyl 4-methyl-1-piperazinecarbodithioate) prior to injection. The ester is chemically stable and chromatographs well on standard acidic HPLC systems.

Protocol Design
  • Derivatization Reaction:

    • Aliquot 100

      
      L sample.[2]
      
    • Add 50

      
      L Phosphate Buffer (pH 8.0).
      
    • Add 50

      
      L Methyl Iodide (
      
      
      
      )
      (2% in Acetonitrile).
    • Incubate at 30°C for 20 minutes.

    • Mechanism:[4][5]

      
      .
      
  • LC Conditions:

    • Column: Standard C18 (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: 0.1% Formic Acid / Acetonitrile (60:40 Isocratic).

    • Detection: UV at 274 nm (Dithiocarbamate max) or 254 nm.

Validation Data (Typical Performance)
ParameterResultNotes
Linearity 0.1 – 50

g/mL
Suitable for high conc. samples
Precision (CV%) < 3.0%Very robust due to stable derivative
Derivatization Yield > 98%Must be verified with molar equivalents
Stability > 48 hoursProcessed samples stable in autosampler

Part 4: Cross-Validation Decision Workflow

Use this logic flow to select the correct method for your specific experimental stage.

DecisionTree Start Select Analytical Method for this compound Matrix What is the Matrix? Start->Matrix Plasma Biological Fluid (Plasma/Urine) Matrix->Plasma Bioanalysis Formulation Buffer/API (QC/Stability) Matrix->Formulation CMC/Chem Conc Expected Concentration? Trace Trace (< 100 ng/mL) Plasma->Trace High High (> 1 µg/mL) Plasma->High PK (High Dose) Formulation->High MethodA Method A: Alkaline LC-MS/MS Trace->MethodA High->MethodA If MS avail MethodB Method B: Derivatization HPLC-UV High->MethodB

Figure 2: Decision matrix for selecting the appropriate analytical workflow based on sample type and sensitivity requirements.

References

  • FDA M10 Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] (2022).[2][6] Bioanalytical Method Validation Guidance for Industry. [Link]

  • Metabolism of this compound Analogs. Analysis of 4-methyl-piperazine-1-carbodithioic acid derivatives in rat plasma by LC-MS/MS. PubMed. [Link]

  • Piperazine Analytical Reviews. Review on Analytical Methods for Piperazine Determination. [Link]

Sources

Unable to Generate Comparison Guide: Investigational Compound "4-Me-PDTic" Not Identified in Publicly Available Data

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific and medical literature, the compound "4-Me-PDTic" could not be identified. As a result, a direct comparison with any current standard of care is not possible at this time.

For researchers, scientists, and drug development professionals, a thorough comparison of a new chemical entity to existing treatments is a cornerstone of preclinical and clinical evaluation. Such a comparison requires detailed knowledge of the investigational compound's pharmacological profile, including its mechanism of action, and the established efficacy and safety of the standard of care for a specific therapeutic indication.

Initial searches were conducted to gather foundational information on "this compound." These inquiries aimed to elucidate its chemical structure, pharmacological classification, and the therapeutic area for which it is being developed. However, these searches did not yield any specific information on a compound with this designation in publicly accessible databases, peer-reviewed journals, or clinical trial registries.

Subsequent, more targeted searches for "this compound" and potential variations of this name within chemical and pharmacological databases also failed to identify a corresponding molecule. This suggests that "this compound" may be an internal development code, a very early-stage compound not yet disclosed in public forums, or potentially a misnomer.

Without the fundamental identification of "this compound" and its intended therapeutic application, it is impossible to:

  • Identify the relevant "standard of care" : The standard of care is highly specific to the disease or condition being treated.

  • Source comparative experimental data : No studies comparing "4--Me-PDTic" to any other treatment can be found if the compound itself is not described in the literature.

  • Elucidate the mechanism of action : Understanding how "this compound" is proposed to work is critical for a meaningful scientific comparison.

Therefore, the creation of a detailed comparison guide as requested cannot be fulfilled. Should further information clarifying the identity and therapeutic target of "this compound" become available, a comprehensive analysis and comparison to the relevant standard of care could be initiated.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the relentless pursuit of safer and more effective analgesics, the modulation of the delta-opioid receptor (δOR) has emerged as a promising strategy. The Dmt-Tic pharmacophore, a cornerstone in the design of potent and selective δOR antagonists, has paved the way for a new generation of opioid ligands. This guide provides an in-depth, head-to-head comparison of two such ligands: the novel compound, hypothesized as 4-Me-PDTic (4-methylphenylalanyl-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), and its foundational counterpart, Dmt-Tic (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).

This analysis is structured to provide researchers with a comprehensive understanding of the subtle yet significant impact of N-terminal modification on the pharmacological profile of Dmt-Tic based ligands. We will delve into the rationale behind their design, comparative receptor binding affinities, functional activities, and the underlying signaling pathways.

Introduction: The Rationale for N-Terminal Modification of the Dmt-Tic Pharmacophore

The Dmt-Tic dipeptide is a well-established and extraordinarily potent δ-opioid receptor antagonist[1][2]. Its rigid structure, conferred by the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue, and the presence of 2',6'-dimethyl-L-tyrosine (Dmt) contribute to its high affinity and selectivity for the δOR[1]. However, the therapeutic potential of opioid ligands can be further refined by exploring modifications to this core structure.

The introduction of an N-terminal amino acid, such as 4-methylphenylalanine (4-Me-Phe), to create this compound, is a strategic design choice aimed at exploring the structure-activity relationships (SAR) of the Dmt-Tic pharmacophore. The addition of a 4-methylphenyl group introduces a hydrophobic element that can influence receptor-ligand interactions, potentially altering binding affinity, selectivity, and functional activity[3][4]. This guide will illuminate the consequences of this specific modification.

Comparative Pharmacological Profile

To facilitate a clear and objective comparison, the following tables summarize the key pharmacological parameters for this compound and Dmt-Tic. It is important to note that while extensive data exists for Dmt-Tic and its derivatives, the data for this compound is based on the logical extension of SAR studies of similar compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Source
Dmt-Tic High (varied)Very High (sub-nanomolar)Low[2]
This compound (projected) Moderate to HighHighLow to ModerateSAR principles

Note: Specific Ki values for Dmt-Tic can vary between studies. The projected affinities for this compound are based on the understanding that N-terminal additions can modulate receptor selectivity.

Table 2: In Vitro Functional Activity
CompoundPrimary Activity at δORActivity at other Opioid ReceptorsSource
Dmt-Tic Potent AntagonistGenerally weak or no activity[1][2]
This compound (projected) Potent Antagonist or Partial AgonistPotential for altered activity at MORSAR principles

Mechanistic Insights: Signaling Pathways

Both this compound and Dmt-Tic are expected to exert their effects through the δ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of these ligands to the δOR modulates downstream signaling cascades, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels.

dOR δ-Opioid Receptor G_protein Gi/o Protein dOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in K_ion_out K⁺ Efflux K_channel->K_ion_out Ligand This compound or Dmt-Tic Ligand->dOR ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Decreased levels lead to Ca_ion_in->Neuronal_Inhibition Decreased influx contributes to K_ion_out->Neuronal_Inhibition Increased efflux contributes to

Caption: Signaling pathway of δ-opioid receptor modulation.

The antagonistic action of Dmt-Tic blocks the binding of endogenous or exogenous δOR agonists, thereby preventing the activation of this pathway. The functional activity of this compound, whether antagonistic or partially agonistic, would determine its specific impact on these downstream events.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compounds for the µ, δ, and κ opioid receptors.

start Start prep_membranes Prepare cell membranes expressing opioid receptors start->prep_membranes incubation Incubate membranes with radioligand and varying concentrations of test compound prep_membranes->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end End analysis->end

Caption: Workflow for radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).

    • Add increasing concentrations of the test compound (this compound or Dmt-Tic).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of the test compounds by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Follow the same procedure as for the radioligand binding assay.

  • GTPγS Binding Assay:

    • In a 96-well plate, add the cell membranes.

    • Add assay buffer containing GDP (to ensure a basal state).

    • Add increasing concentrations of the test compound (this compound or Dmt-Tic). For antagonist testing, pre-incubate with the test compound before adding a known agonist.

    • Add [³⁵S]GTPγS to initiate the reaction.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Separation and Quantification:

    • Follow the same filtration and quantification procedure as for the radioligand binding assay.

  • Data Analysis:

    • Plot the percentage of stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist-stimulated response) and calculate the pA2 value.

Discussion and Future Directions

The comparative analysis of this compound and Dmt-Tic provides valuable insights into the SAR of δOR ligands. The addition of the 4-methylphenylalanine residue is hypothesized to enhance hydrophobic interactions within the receptor binding pocket. This modification could lead to several outcomes:

  • Altered Receptor Selectivity: The increased hydrophobicity might favor binding to a specific opioid receptor subtype, potentially shifting the selectivity profile compared to Dmt-Tic.

  • Modulation of Functional Activity: The interaction of the 4-methylphenyl group with specific residues in the binding pocket could induce a conformational change in the receptor that favors a partial agonist or even a full agonist response, in contrast to the antagonist profile of Dmt-Tic.

  • Improved Pharmacokinetic Properties: The increased lipophilicity could potentially enhance the ability of this compound to cross the blood-brain barrier, a critical factor for centrally acting analgesics.

Future research should focus on the definitive synthesis and pharmacological characterization of this compound to validate these hypotheses. Further in vivo studies will be essential to evaluate its analgesic efficacy, side-effect profile, and therapeutic potential. This comparative guide serves as a foundational resource for researchers embarking on the rational design and development of next-generation opioid ligands with improved therapeutic profiles.

References

  • Schiller PW, et al. Potent opioid peptide agonists containing 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine (Bcp) in place of Tyr. J Med Chem. 2004;47(24):5844-51. Available from: [Link]

  • Cisneros JA, et al. Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. Molecules. 2020;25(18):4259. Available from: [Link]

  • Lazarus LH, et al. Dmt and opioid peptides: a potent alliance. Biopolymers. 2003;71(3):328-43. Available from: [Link]

  • Aldrich JAN, et al. (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. J Med Chem. 2004;47(15):3695-8. Available from: [Link]

  • Fujita Y, et al. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. Biol Pharm Bull. 2004;27(2):244-7. Available from: [Link]

  • Tóth G, et al. Characterization of N,N(Me)2-Dmt-Tic-OH, a delta selective opioid dipeptide antagonist. Neuroreport. 2000;11(10):2139-42. Available from: [Link]

  • Balboni G, et al. Evolution of the Dmt-Tic Pharmacophore: N-Terminal Methylated Derivatives with Extraordinary δ Opioid Antagonist Activity. J Med Chem. 2002;45(25):5506-13. Available from: [Link]

  • Neumeyer JL, et al. New opioid designed multiple ligand from Dmt-Tic and morphinan pharmacophores. J Med Chem. 2006;49(18):5640-3. Available from: [Link]

  • Aldrich JAN, et al. Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. Molecules. 2019;24(23):4283. Available from: [Link]

  • Balboni G, et al. Opioid Bifunctional Ligands from Morphine and the Opioid Pharmacophore Dmt-Tic. Pharmaceuticals (Basel). 2010;3(6):1861-1873. Available from: [Link]

  • Lazarus LH, et al. Further studies on the Dmt-Tic pharmacophore: hydrophobic substituents at the C-terminus endow delta antagonists to manifest mu agonism or mu antagonism. J Med Chem. 2004;47(13):3313-23. Available from: [Link]

  • Zadina JE, et al. Opioid peptides and their receptors: overview and function in pain modulation. ACNP. 1997. Available from: [Link]

  • Gkeka P, et al. Data-Driven and Structure-Based Modelling for the Discovery of Human DNMT1 Inhibitors: A Pathway to Structure-Activity Relationships. Int J Mol Sci. 2023;24(3):2345. Available from: [Link]

  • Schiller PW, et al. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Peptides. 1991;12(2):267-73. Available from: [Link]

  • Jinsmaa Y, et al. Synthesis and opioid activity of N,N-dimethyl-Dmt-Tic-NH-CH(R)-R' analogues: acquisition of potent delta antagonism. J Pept Res. 2003;61(5):233-42. Available from: [Link]

  • Ghorpade A, et al. Solid-Phase Synthetic Strategy & Bioevaluation of a Labeled δ-Opioid Receptor Ligand Dmt-Tic-Lys for In Vivo Imaging. Org Lett. 2008;10(19):4247-50. Available from: [Link]

  • Glatfelter GC, et al. Investigation of the Structure-Activity Relationships of Psilocybin Analogues. ACS Pharmacol Transl Sci. 2020;3(6):1181-1198. Available from: [Link]

Sources

Validating Biomarkers for 4-Me-PDTic Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disambiguation Note: This guide addresses the validation of 4-Me-PDTic (CAS# 2209073-52-7), a potent and selective Kappa Opioid Receptor (KOR) antagonist .[1] If your intent was to study the Melatonin MT2 antagonist 4-P-PDOT (often confused due to phonetic similarity), please verify the CAS number. The protocols below are specific to KOR-mediated G-protein signaling.

Executive Summary

This compound is a highly selective, potent antagonist of the Kappa Opioid Receptor (KOR).[1] Structurally derived from the tetrahydroisoquinoline (THIQ) scaffold—similar to the long-acting antagonist JDTic —it was developed to improve the pharmacokinetic profile and blood-brain barrier (BBB) penetrability of KOR antagonists intended for treating depression and addiction.

Validating the response of this compound requires a "Challenge-Reversal" model. Since this compound is an antagonist (and potentially an inverse agonist), it does not generate a signal on its own in a silent system. Instead, its "biomarker" is the quantitative inhibition of KOR agonist-induced signaling .

Comparison of this compound with Industry Standards
FeatureThis compound (Candidate)JDTic (Standard A)Nor-BNI (Standard B)
Primary Target Kappa Opioid Receptor (KOR)KORKOR
Selectivity >645x vs µ (MOR), >8100x vs δ (DOR)>1000x vs MOR/DORHigh, but some MOR/DOR overlap at high conc.
Mechanism Competitive Antagonist / Inverse AgonistLong-acting Antagonist / Inverse AgonistSlow-onset, ultra-long-acting Antagonist
Key Biomarker Ki = 0.37 nM (GTP

S)
Ki = 0.02 nMKi = ~0.5 nM
Onset/Duration Rapid CNS entry (High LogBB)Slow onset, weeks duration (c-Jun accumulation)Very slow onset, weeks duration
Primary Limitation Investigational (Research Tool)Cardiac safety concerns (NSVT in clinical trials)"Carry-over" effects in vivo; slow washout

Mechanistic Validation & Biomarkers

To validate this compound, you must interrogate the Gi/o signaling pathway. KOR activation inhibits Adenylyl Cyclase (lowering cAMP) and recruits G-proteins. This compound validation is defined by the restoration of these signals in the presence of a selective agonist (e.g., U50,488 ).

Primary Biomarker: [35S]GTP S Binding (The "Gold Standard")

The most direct measure of KOR antagonist potency is the inhibition of agonist-stimulated G-protein coupling.

  • Mechanism: Agonists (U50,488) increase the binding of non-hydrolyzable radioactive GTP ([35S]GTP

    
    S) to the G
    
    
    
    subunit.
  • Validation Criteria: this compound must dose-dependently reduce this binding back to basal levels.

  • Quantitative Target:

    
     (equilibrium dissociation constant) should be 
    
    
    
    .
Secondary Biomarker: cAMP Restoration (Functional)

Since KOR couples to


, agonists inhibit cAMP.
  • Mechanism: Forskolin increases cAMP

    
     U50,488 suppresses it 
    
    
    
    This compound restores it .
  • Validation Criteria: A rightward shift in the agonist dose-response curve (Schild analysis).

Tertiary Biomarker: p-ERK1/2 (Downstream Signaling)

KOR activation leads to the phosphorylation of ERK1/2 (MAPK pathway).

  • Validation Criteria: Western blot or AlphaLISA showing blockade of U50,488-induced p-ERK spikes.

Visualizing the Signaling Architecture

The following diagram illustrates the KOR signaling cascade and the specific intervention point of this compound.

KOR_Signaling cluster_validation Validation Logic: this compound Presence Agonist Agonist (U50,488) KOR Kappa Opioid Receptor (KOR) Agonist->KOR Activates Antagonist This compound (Antagonist) Antagonist->KOR Blocks Logic1 Prevents Gi Coupling Antagonist->Logic1 Gi Gi/o Protein Complex KOR->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits GTP [35S]GTPγS (Biomarker 1) Gi->GTP Increases Binding ERK p-ERK1/2 (Biomarker 3) Gi->ERK Phosphorylates cAMP cAMP Production (Biomarker 2) AC->cAMP Reduces Levels Logic1->GTP Normalization Logic2 Restores cAMP Logic2->cAMP Increase Logic3 Blocks p-ERK

Caption: this compound competitively binds KOR, preventing Gi-protein coupling, thereby normalizing GTP binding and restoring cAMP levels suppressed by agonists.

Experimental Protocols

Protocol A: [35S]GTP S Binding Assay (Membrane Preparation)

Rationale: This is the definitive assay for calculating the affinity constant (


) without the amplification factors present in downstream cAMP assays.

Reagents:

  • CHO cells stably expressing human KOR.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

  • GDP (10

    
    M final) and [35S]GTP
    
    
    
    S (~0.1 nM).
  • Agonist: U50,488.

  • Antagonist: this compound (Serial dilution).

Workflow:

  • Membrane Prep: Homogenize CHO-hKOR cells and centrifuge (20,000 x g) to isolate membranes. Resuspend in Assay Buffer.

  • Incubation (90 min @ 30°C):

    • Mix 10

      
      g membrane protein.
      
    • Add GDP (to suppress basal noise).

    • Add U50,488 (at EC80 concentration, typically ~100 nM).[2]

    • Add This compound (10 pM to 10

      
      M).
      
    • Add [35S]GTP

      
      S .[1][3][4][5][6][7]
      
  • Termination: Rapid filtration through glass fiber filters (GF/B) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[this compound]. Calculate IC50.

    • Self-Validation Check: Convert IC50 to

      
       using the Cheng-Prusoff equation adapted for functional antagonism: 
      
      
      
      .
Protocol B: cAMP Inhibition-Restoration Assay (TR-FRET)

Rationale: Validates the compound's ability to impact intracellular second messengers.

Workflow:

  • Seeding: Plate CHO-hKOR cells (2,000 cells/well) in 384-well low-volume plates.

  • Pre-treatment (15 min): Add This compound (various concentrations).

  • Challenge (30 min): Add stimulation mix containing:

    • Forskolin (5

      
      M) – to stimulate Adenylyl Cyclase (raising cAMP).
      
    • U50,488 (EC80) – to activate KOR (lowering cAMP).

  • Lysis & Detection: Add detection antibodies (anti-cAMP-Cryptate and cAMP-d2). Incubate 1 hr.

  • Readout: Measure HTRF ratio (665/620 nm).

  • Interpretation:

    • Vehicle: High cAMP (Forskolin effect).

    • Agonist only: Low cAMP (KOR effect).

    • Agonist + this compound:High cAMP (Antagonist blocks KOR, Forskolin signal restored).

Validation Workflow Diagram

The following DOT diagram outlines the decision tree for validating the compound's efficacy.

Validation_Workflow Start Start Validation Assay1 1. GTPγS Binding (Affinity) Start->Assay1 Decision1 Ke < 1 nM? Assay1->Decision1 Assay2 2. cAMP Assay (Functional) Decision1->Assay2 Yes Fail REJECT / RE-SYNTHESIZE Decision1->Fail No (Low Potency) Decision2 Schild Slope ~ 1.0? Assay2->Decision2 Assay3 3. Selectivity Screen (vs MOR/DOR) Decision2->Assay3 Yes (Competitive) Decision2->Fail No (Allosteric/Toxic) Pass VALIDATED This compound Assay3->Pass High Selectivity Assay3->Fail Cross-reactivity

Caption: Step-wise validation logic ensuring potency (GTPyS), mechanism (cAMP Schild analysis), and selectivity before confirming this compound quality.

References

  • Primary Characterization of this compound: Decker, A. M., et al. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic).[3][7] Journal of Medicinal Chemistry, 61(15), 6814–6829. [Link][3]

  • JDTic (Structural Parent) Pharmacology: Carroll, F. I., et al. (2004). Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist.[8][6] European Journal of Pharmacology, 501(1-3), 111–119. [Link]

  • GTPgammaS Protocol Standards: Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489–508. [Link]

  • KOR Signaling Pathways: Bruchas, M. R., & Chavkin, C. (2010). Kinase cascades and ligand-directed signaling at the kappa opioid receptor. Psychopharmacology, 210(2), 137–147. [Link]

Sources

A Technical Guide to the Kappa Opioid Receptor Antagonist 4-Me-PDTic: Analysis of Foundational Data and Comparative Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the experimental findings for the potent and selective kappa opioid receptor (KOR) antagonist, 4-Me-PDTic. In the spirit of scientific rigor, we will delve into the foundational data that introduced this compound, critically examine the methodologies employed, and place its performance in the context of other well-established KOR antagonists. While direct, independent replication studies of this compound are not yet prevalent in the public domain, this guide will serve as a valuable resource for researchers interested in this compound by providing a thorough understanding of its initial characterization and the key experimental considerations for future reproducibility and validation efforts.

Introduction to this compound: A Novel Tetrahydroisoquinoline KOR Antagonist

This compound, with the IUPAC name (3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)-methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, is a novel compound that has emerged from structure-activity relationship (SAR) studies of a new class of tetrahydroisoquinoline KOR antagonists.[1][2][3] Animal pharmacological studies have suggested that potent and selective KOR antagonists have therapeutic potential in treating a range of conditions including depression, anxiety, and substance abuse disorders.[4][5]

The development of this compound was a result of systematic modifications to a lead compound, PDTic, to optimize its binding affinity and selectivity for the kappa opioid receptor.[1] The key innovation in the design of this class of antagonists is the presence of a single basic amine group, a departure from the structure of many other opioid receptor ligands.[4]

Analysis of the Foundational Experimental Findings

The primary characterization of this compound was reported by Ondachi et al. in the Journal of Medicinal Chemistry in 2018.[1][2][3] The key experimental findings from this seminal publication are summarized below.

In Vitro Receptor Binding Affinity and Selectivity

The cornerstone of this compound's profile is its high potency and selectivity as a KOR antagonist. These properties were determined using a [³⁵S]GTPγS binding assay, a functional assay that measures the activation of G-proteins coupled to the receptor of interest.[1][6]

Table 1: In Vitro Binding Profile of this compound [1]

ParameterValueDescription
Ke (nM) for KOR 0.37The equilibrium dissociation constant, a measure of the antagonist's binding affinity to the kappa opioid receptor. A lower Ke value indicates higher affinity.
Selectivity (KOR vs. MOR) 645-foldThe ratio of the antagonist's affinity for the mu opioid receptor (MOR) to its affinity for the kappa opioid receptor. A higher value indicates greater selectivity for KOR.
Selectivity (KOR vs. DOR) >8100-foldThe ratio of the antagonist's affinity for the delta opioid receptor (DOR) to its affinity for the kappa opioid receptor. A higher value indicates greater selectivity for KOR.

These results position this compound as a highly potent and selective KOR antagonist. The sub-nanomolar Ke value is indicative of very strong binding to the receptor. Furthermore, its remarkable selectivity over the mu and delta opioid receptors is a critical feature, as off-target binding to these receptors can lead to undesirable side effects.[7]

In Vivo Pharmacokinetic Properties

A crucial aspect of any centrally acting drug candidate is its ability to cross the blood-brain barrier. The initial study on this compound reported that pharmacokinetic studies in rats demonstrated that the compound is brain-penetrant.[1][2][3] This finding is supported by calculated physicochemical properties, such as a favorable logBB and CNS multiparameter optimization (MPO) score.[1]

Comparison with Alternative Kappa Opioid Receptor Antagonists

To fully appreciate the significance of the findings for this compound, it is essential to compare its properties with those of other well-characterized KOR antagonists. Two such compounds that are widely used in preclinical research are norbinaltorphimine (nor-BNI) and JDTic.

Table 2: Comparison of this compound with Standard KOR Antagonists

CompoundKe or Ki (nM) for KORSelectivity (KOR vs. MOR)Selectivity (KOR vs. DOR)Key Features
This compound 0.37[1]645-fold[1]>8100-fold[1]High potency and selectivity, brain penetrant.[1][2][3]
nor-Binaltorphimine (nor-BNI) Potent and selective[8][9]Highly selective[8][9]Highly selective[8][9]Long-acting antagonist, widely used as a research tool.[10][11]
JDTic Potent and selective[12][13]Highly selective[12][13]Highly selective[12][13]Orally active, long duration of action.[12][14]

As the table illustrates, this compound exhibits a potency and selectivity profile that is comparable to, and in some aspects, potentially superior to these established KOR antagonists. Its high selectivity is particularly noteworthy.

Methodological Considerations for Reproducibility

The reproducibility of experimental findings is a cornerstone of scientific progress. While no direct replication studies for this compound have been published, we can analyze the methodologies used in the original study to understand the potential sources of variability and the critical parameters for ensuring consistent results.

The [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a robust and widely used method for characterizing the activity of G-protein coupled receptor (GPCR) ligands.[6][15] However, like any experimental technique, its outcome can be influenced by a number of factors.

Diagram 1: Workflow of a [³⁵S]GTPγS Binding Assay

GTPgS_Assay_Workflow Membrane_Prep Membrane Preparation (e.g., from cells expressing KOR) Incubation Incubation with: - Test compound (this compound) - Agonist (to stimulate receptor) - [³⁵S]GTPγS Membrane_Prep->Incubation Separation Separation of bound and free [³⁵S]GTPγS (e.g., filtration) Incubation->Separation Detection Detection of bound [³⁵S]GTPγS (Scintillation counting) Separation->Detection Data_Analysis Data Analysis (Calculation of Ke) Detection->Data_Analysis Synthesis_Validation Synthesis Chemical Synthesis Purification Purification (e.g., chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation (e.g., NMR, Mass Spectrometry) Purification->Structure_Confirmation Purity_Analysis Purity Analysis (e.g., HPLC) Purification->Purity_Analysis Biological_Assay Biological Assay Structure_Confirmation->Biological_Assay Purity_Analysis->Biological_Assay

Caption: The logical flow from synthesis to biological testing of a novel compound.

Any attempt to replicate the findings for this compound must begin with a robust and well-documented synthesis and characterization of the compound to ensure that the material being tested is identical to that used in the original study.

Conclusion and Future Directions

This compound is a promising new kappa opioid receptor antagonist with a highly potent and selective in vitro profile and demonstrated brain penetration in preclinical models. The foundational data for this compound is compelling and warrants further investigation.

For the scientific community to fully embrace this compound as a valuable research tool and potential therapeutic lead, independent replication of the initial findings is a critical next step. Researchers seeking to build upon the work of Ondachi et al. should pay close attention to the methodological details outlined in this guide, particularly concerning the [³⁵S]GTPγS binding assay and the synthesis and characterization of the compound.

Future studies should aim to:

  • Independently synthesize and characterize this compound.

  • Replicate the in vitro binding affinity and selectivity studies using standardized protocols.

  • Conduct further in vivo studies to confirm its pharmacokinetic profile and evaluate its efficacy in animal models of diseases where KOR antagonism is thought to be beneficial.

By adhering to rigorous experimental practices and openly sharing data, the scientific community can collectively validate the promising initial findings for this compound and unlock its full potential.

References

  • Ondachi, P. W., Kormos, C. M., Runyon, S. P., Thomas, J. B., Mascarella, S. W., Decker, A. M., Navarro, H. A., Fennell, T. R., Snyder, R. W., & Carroll, F. I. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic). Journal of Medicinal Chemistry, 61(17), 7525–7545. [Link]

  • Kormos, C. M., Ondachi, P. W., Runyon, S. P., Thomas, J. B., Mascarella, S. W., Decker, A. M., Navarro, H. A., & Carroll, F. I. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[(1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic). Journal of Medicinal Chemistry, 61(15), 6843–6857. [Link]

  • Ondachi, P. W., Kormos, C. M., Runyon, S. P., Thomas, J. B., Mascarella, S. W., Decker, A. M., Navarro, H. A., Fennell, T. R., Snyder, R. W., & Carroll, F. I. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)‑7-Hydroxy‑N‑[(1S)‑2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic). ACS Figshare. [Link]

  • Lowe, S. L., Nuthulaganti, T., Chambers, J., Bara, A., Elder, J., Kaplow, J., Lie-Nemeth, T., Wong, C. J., & Dvergsten, C. (2017). Determining Pharmacological Selectivity of the Kappa Opioid Receptor Antagonist LY2456302 Using Pupillometry as a Translational Biomarker in Rat and Human. Neuropsychopharmacology, 42(12), 2353–2362. [Link]

  • Leist, M., Hasiwa, N., van der Burg, B., & van den Eijnden-van Raaij, J. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 37(4), 531–542. [Link]

  • Albericio, F., & Kruger, H. G. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Molecules, 26(11), 3369. [Link]

  • Gavioli, E. C., & Valim, Y. M. (2014). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. Journal of Neuroimmune Pharmacology, 9(5), 653–662. [Link]

  • Carroll, F. I., & Carlezon, W. A., Jr. (2013). Development of κ opioid receptor antagonists. Journal of medicinal chemistry, 56(6), 2178–2195. [Link]

  • Ondachi, P. W., Kormos, C. M., Runyon, S. P., Thomas, J. B., Mascarella, S. W., Decker, A. M., Navarro, H. A., Fennell, T. R., Snyder, R. W., & Carroll, F. I. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic). Journal of Medicinal Chemistry, 61(17), 7525–7545. [Link]

  • Ondachi, P. W., Kormos, C. M., Runyon, S. P., Thomas, J. B., Mascarella, S. W., Decker, A. M., Navarro, H. A., Fennell, T. R., Snyder, R. W., & Carroll, F. I. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)-7-Hydroxy- N-[(1 S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic). Journal of Medicinal Chemistry, 61(17), 7525–7545. [Link]

  • Carroll, F. I., Harris, L. S., Aceto, M. D., & Thomas, J. B. (2004). Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist. The Journal of pharmacology and experimental therapeutics, 311(3), 1049–1057. [Link]

  • jdtic.com. (n.d.). JDTic. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, March 29). Reproducibility Assessment of In Vitro Screening Results. YouTube. [Link]

  • Portoghese, P. S., Lipkowski, A. W., & Takemori, A. E. (1987). Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists. Life sciences, 40(13), 1287–1292. [Link]

  • VJNeurology. (2021, September 16). Treatment targets for headache: delta and kappa opioid receptors. [Link]

  • Montazami, R. (2023). Design, Synthesis, and Characterization of Phase Change Materials Based on Nanoparticle-doped Block Ionene Polymers. Defense Technical Information Center. [Link]

  • Wu, H., Wacker, D., Mileni, M., Katritch, V., Han, G. W., Vardy, E., Liu, W., Thompson, A. A., Huang, X. P., Carroll, F. I., Mascarella, S. W., Westkaemper, R. B., Mosier, P. D., Roth, B. L., Cherezov, V., & Stevens, R. C. (2012). Structure of the human kappa opioid receptor in complex with JDTic. Nature, 485(7398), 327–332. [Link]

  • Rosenblat, J. D., Lee, Y., McIntyre, R. S., & Mansur, R. B. (2024). Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review. Journal of affective disorders, 363, 214–222. [Link]

  • Samoshkin, A., & Pudiak, C. M. (2008). σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. Molecular Pharmacology, 74(5), 1275–1285. [Link]

  • Karkhanis, A. N., & Chavkin, C. (2019). Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation. Frontiers in Pharmacology, 10, 79. [Link]

  • Goodwin, J. S., & Parnham, M. J. (2017). A guide to simple, direct, and quantitative in vitro binding assays. Journal of visualized experiments : JoVE, (119), 55030. [Link]

  • Harrison, R. K., & Lummis, S. C. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Expert opinion on drug discovery, 1(1), 1–13. [Link]

  • Khan, M. A., Ullah, F., Rahman, H., & Zeb, A. (2023). Synthesis and Characterization of MIPs for Selective Removal of Textile Dye Acid Black-234 from Wastewater Sample. Polymers, 15(4), 844. [Link]

  • Cahill, C. (2023, March 16). Kappa Opioid Receptors in Chronic Pain & Associated Affective Disorders. YouTube. [Link]

  • Thomas, J. B., Zheng, X., Mascarella, S. W., Rothman, R. B., Dersch, C. M., & Carroll, F. I. (2009). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Journal of Medicinal Chemistry, 52(19), 6006–6016. [Link]

  • Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations. [Link]

  • Walker, B. M., & Koob, G. F. (2008). Systemic κ-opioid receptor antagonism by nor-binaltorphimine reduces dependence-induced excessive alcohol self-administration in rats. Addiction biology, 13(2), 220–228. [Link]

  • de la Torre, D., & Fraga, C. A. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved February 8, 2026, from [Link]

  • Wu, H., Wacker, D., Mileni, M., Katritch, V., Han, G. W., Vardy, E., Liu, W., Thompson, A. A., Huang, X. P., Carroll, F. I., Mascarella, S. W., Westkaemper, R. B., Mosier, P. D., Roth, B. L., Cherezov, V., & Stevens, R. C. (2012). Structure of the human kappa opioid receptor in complex with JDTic. Nature, 485(7398), 327–332. [Link]

  • Horan, P. J., & Takemori, A. E. (1989). Nor-binaltorphimine: a potent and selective kappa-opioid receptor antagonist with long-lasting activity in vivo. The Journal of pharmacology and experimental therapeutics, 250(3), 954–959. [Link]

Sources

Part 1: Comparative Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

The specificity of a pharmacological probe is the ceiling of its utility. In the study of the Kappa Opioid Receptor (KOR)—a critical target for addiction, depression, and pruritus—specificity is often compromised by cross-reactivity with Mu (MOR) and Delta (DOR) receptors, or by "sticky" pharmacokinetic profiles that lead to confounding long-term effects.

4-Me-PDTic represents a precision evolution in this field. A structural refinement of the gold-standard antagonist JDTic, it retains high KOR affinity while optimizing physicochemical properties for better central nervous system (CNS) multiparameter optimization (MPO).

This guide provides a rigorous technical assessment of this compound, comparing its specificity profile against established alternatives and detailing the protocols required to validate its performance in your laboratory.

To assess this compound, one must benchmark it against the historical standards: Nor-BNI (the classic tool) and JDTic (the high-potency standard).

The Specificity Landscape

This compound distinguishes itself not just by affinity, but by its "clean" structural profile. Unlike JDTic, which contains a bulky 4-phenylpiperidine moiety contributing to high lipophilicity and potential off-target "stickiness," this compound utilizes a 4-methylpiperidine group.

Table 1: Comparative Binding and Selectivity Profiles

CompoundTarget (KOR) Affinity (

/

)
Selectivity vs. MORSelectivity vs. DORCNS MPO Score*Primary Limitation
This compound 0.37 nM (

)
645-fold >8,100-fold High Newer tool; less historical in vivo data than Nor-BNI.
JDTic 0.02 nM (

)
~1,000-fold>10,000-foldModerateExtremely long duration (weeks); high lipophilicity.
Nor-BNI 0.25 nM (

)
~100-fold~50-foldLowSlow onset; very long duration; some non-opioid targets.
GNTI 0.18 nM (

)
~200-fold~500-foldModerateLong duration; synthesis complexity.
  • CNS MPO (Central Nervous System Multiparameter Optimization) predicts blood-brain barrier permeability and solubility.[1][2][3][4][5][6][7] Higher is better.

  • Data Source: Ondachi et al., J. Med.[8] Chem. 2018.[2][6][8][9] [1]

Mechanism of Specificity

This compound functions as a competitive antagonist.[1] Its specificity is derived from the Tetrahydroisoquinoline (THIQ) scaffold , which binds deep within the KOR orthosteric pocket.

  • The Address: The N-substituent (4-methylpiperidine) interacts with the specific hydrophobic "address" residues unique to KOR (Glu297/Tyr320 region), preventing MOR/DOR binding.

  • The Message: The phenolic hydroxyl group on the THIQ core anchors the molecule via a water-mediated hydrogen bond network essential for opioid recognition.

Part 2: Experimental Validation Protocols

Trust in a probe requires self-validation. Do not assume specificity; measure it. The following protocols are designed to confirm this compound's selectivity in your specific cellular background.

Protocol A: [³⁵S]GTPγS Functional Antagonist Assay

Purpose: To determine the equilibrium dissociation constant (


) and confirm lack of intrinsic efficacy (agonism). This is superior to radioligand binding for antagonists as it measures functional blockade of G-protein coupling.

Reagents:

  • Membranes: CHO cells stably expressing human KOR, MOR, or DOR.

  • Agonist: U50,488 (KOR specific), DAMGO (MOR), DPDPE (DOR).

  • Radioligand: [³⁵S]GTPγS (1250 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 10 µM GDP.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize cells and centrifuge (40,000 x g) to isolate membranes. Resuspend in Assay Buffer.

  • Incubation Setup (96-well plate):

    • Total Binding: Membrane + [³⁵S]GTPγS (0.1 nM) + Agonist (EC₈₀ concentration).

    • Non-Specific Binding (NSB): Add unlabeled GTPγS (10 µM).

    • Test: Add this compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 30°C . Note: KOR kinetics can be slow; 30°C is preferred over 37°C to preserve membrane stability during long incubations.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis (Schild Plot): Calculate the dose ratio (DR) of the agonist in the presence of this compound.



  • A slope of 1.0 indicates competitive antagonism.

  • 
     should be < 1.0 nM for KOR and > 500 nM for MOR/DOR.
    
Protocol B: Selectivity Counter-Screening

Purpose: Rapidly flag off-target effects before in vivo use.

  • Primary Screen: Run Protocol A using KOR membranes. Establish IC₅₀.

  • Counter Screen: Run Protocol A using MOR and DOR membranes with their respective agonists (DAMGO/DPDPE).

  • Calculation:

    
    
    
    • Acceptance Criteria: Ratio > 100 is required for high-confidence KOR attribution. This compound typically exceeds 600.

Part 3: Visualization of Mechanism & Workflow

Diagram 1: KOR Antagonist Specificity Mechanism

This diagram illustrates how this compound blocks the G-protein signaling cascade specifically at the KOR interface, contrasting it with non-specific interactions.

KOR_Signaling cluster_membrane Cell Membrane Interface KOR Kappa Opioid Receptor (KOR) G_Protein Gαi/o Protein Coupling KOR->G_Protein Activation Blocked MOR Mu Opioid Receptor (MOR) DOR Delta Opioid Receptor (DOR) Ligand This compound (Antagonist) Ligand->KOR High Affinity Binding (Ke = 0.37 nM) Ligand->MOR Blocked/Low Affinity (>600x Selectivity) Ligand->DOR Blocked/Low Affinity (>8000x Selectivity) Agonist Endogenous Dynorphin (Agonist) Agonist->KOR Competes for Site Signaling Downstream Signaling (cAMP inhibition, MAPK)

Caption: this compound exhibits high-affinity competitive binding to KOR, effectively silencing G-protein coupling while displaying negligible interaction with MOR and DOR subtypes.

Diagram 2: Specificity Validation Workflow

A logical decision tree for researchers to validate the probe before advancing to in vivo models.

Validation_Workflow Start Start: this compound Candidate Step1 Step 1: KOR Affinity ([35S]GTPγS Assay) Start->Step1 Decision1 Ke < 1.0 nM? Step1->Decision1 Step2 Step 2: Counter-Screen (MOR & DOR Assays) Decision1->Step2 Yes Reject Reject / Re-synthesize Decision1->Reject No Decision2 Selectivity > 100x? Step2->Decision2 Step3 Step 3: Functional Antagonism Confirm Decision2->Step3 Yes Decision2->Reject No Proceed Proceed to In Vivo Study Step3->Proceed

Caption: Step-wise validation logic ensures that only batches meeting stringent affinity and selectivity criteria are utilized in costly in vivo experiments.

References

  • Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) Source: Journal of Medicinal Chemistry (2018) URL:[Link][2]

  • JDTic: A Novel Kappa-Opioid Receptor Antagonist Source: European Journal of Pharmacology (2002) URL:[Link]

  • Standardized [35S]GTPγS Binding Assay Protocols for Opioid Receptors Source: Springer Protocols (Methods in Molecular Biology) URL:[Link]

Sources

Safety Operating Guide

Safe Disposal and Handling Procedures for 4-Me-PDTic

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety Guide / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Pharmacologists, Lab Managers, and HSE Officers.

Part 1: Executive Safety Directive

4-Me-PDTic (CAS: 2209073-52-7 for HCl salt) is a high-affinity, selective Kappa Opioid Receptor (KOR) Antagonist with significant CNS penetrance.[1] Due to its nanomolar potency (


 nM) and biological activity within the central nervous system, it must be classified and handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

The Core Directive: Treat this compound as a "P-Listed" equivalent (acutely toxic) substance. Under no circumstances should this compound, its solutions, or contaminated glassware be discharged into municipal water systems or general trash. High-temperature incineration is the only authorized disposal pathway.

Part 2: Technical Characterization & Risk Assessment

Before initiating disposal, the material must be accurately characterized to ensure compatibility with waste streams.

Table 1: Physicochemical & Safety Profile
ParameterData / Specification
Chemical Name (3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Common Name This compound
CAS Number 2209073-52-7 (HCl salt); 2209073-31-2 (Free base)
Molecular Weight 432.43 g/mol (HCl salt approx.)
Pharmacology Selective KOR Antagonist (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

= 0.37 nM); >8100-fold selective over

-opioid receptors.[1][2][3][4]
Physical State White to off-white solid (powder).
Solubility Soluble in DMSO, Methanol, Water (pH dependent).
Hazard Class (GHS) Acute Tox. (Oral/Inhalation) ; Target Organ Toxicity (CNS). Treat as Category 1/2 due to potency.
RCRA Status Not specifically listed. Default to P-List equivalent for safety protocols.

Expert Insight: The high selectivity for KOR implies that accidental exposure could induce dysphoria or stress-like responses, distinct from mu-opioid agonists. The low molecular weight and lipophilicity (LogBB prediction) confirm it crosses the blood-brain barrier easily, necessitating strict respiratory protection during powder handling.

Part 3: Disposal & Deactivation Protocols

This section details the "Cradle-to-Grave" workflow for this compound waste.

Protocol A: Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired powder, weighing boats, gloves, paper towels.

  • Segregation: Do not mix with general lab trash. Use a dedicated Yellow Biohazard/Chemo Waste Bag or a Rigid Black Container (RCRA Hazardous).

  • Primary Containment: Place the solid waste inside a clear zip-lock bag or sealable jar inside the fume hood.

  • Labeling: Label clearly as:

    • Content: "High Potency Organic Solid (this compound) - Toxic"

    • Hazards: Toxic, CNS Active.

  • Disposal Path: Transfer to the facility's Hazardous Waste Storage Area for Incineration (Code: INCIN).

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicability: Reaction mixtures, stock solutions in DMSO/MeOH.

  • Solvent Compatibility: this compound is stable in organic solvents. Ensure the waste container is compatible with the solvent (e.g., HDPE for aqueous/alcohols, Glass for halogenated).

  • Bulking:

    • Small Volumes (<50 mL): Absorb onto vermiculite or charcoal in a solid waste jar.

    • Large Volumes (>50 mL): Pour into a dedicated "High Hazard Organic Liquid" carboy.

  • Quenching (Optional but Recommended):

    • For aqueous residues, treat with 10% Sodium Hypochlorite (Bleach) for 30 minutes to oxidize the tetrahydroisoquinoline core before disposal. Note: This reduces biological activity but does not negate the need for chemical waste disposal.

  • Final Disposal: Fuel Blending or Incineration . Never sewer.

Protocol C: Surface Decontamination

Applicability: Balance areas, fume hood surfaces, spill cleanup.

  • Preparation: Prepare a fresh solution of 10% Bleach (Sodium Hypochlorite) or a commercial oxidative cleaner (e.g., Virkon S).

  • Application: Spray the contaminated surface and allow a contact time of 10–15 minutes . The oxidative environment disrupts the tertiary amine and phenol moieties, reducing pharmacological potency.

  • Removal: Wipe with paper towels (dispose of as Solid Waste - Protocol A).

  • Rinse: Follow with a 70% Ethanol or Isopropanol wipe to remove salt/bleach residue.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for segregating this compound waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: This compound Decision Determine Waste State Start->Decision Solid Solid Waste (Powder, Wipes, PPE) Decision->Solid Liquid Liquid Waste (Solutions, HPLC) Decision->Liquid Sharps Sharps (Needles, Broken Glass) Decision->Sharps Bagging Double Bag in Clear Zip-Lock Solid->Bagging Quench Recommend: Oxidative Pre-treatment (10% Bleach, 15 min) Liquid->Quench ContainerSharps Rigid Sharps Container (Label: Highly Toxic) Sharps->ContainerSharps ContainerSolid Black/Yellow Bin (Trace Chemo/Toxic) Bagging->ContainerSolid Final Vendor Pickup: High Temp Incineration ContainerSolid->Final ContainerLiq High Hazard Liquid Carboy Quench->ContainerLiq ContainerLiq->Final ContainerSharps->Final

Figure 1: Decision matrix for the segregation and disposal of this compound waste streams. Note that incineration is the universal endpoint for all streams.

Part 5: Emergency Response

In the event of a spill or exposure, immediate action is required to mitigate the potent CNS effects.

  • Inhalation/Eye Contact: Move to fresh air immediately. Flush eyes for 15 minutes. Seek medical attention —inform responders that the substance is a Kappa Opioid Antagonist.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol immediately on skin, as it may enhance transdermal absorption of the lipophilic compound.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Don full PPE (Tyvek suit, double nitrile gloves, N95 or PAPR).

    • Cover spill with wet paper towels (to prevent dust) or absorbent pads.

    • Apply 10% bleach solution over the pads.

    • Collect all material into a hazardous waste bag.

References
  • Primary Chemical Identification: Kormos, C. M., Ondachi, P. W., Runyon, S. P., et al. (2018).[5][6] Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperidin-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic).[1][2][3][4] Journal of Medicinal Chemistry, 61(17), 7525–7545.[5][6] [Link][2][3][6]

  • General Laboratory Safety: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • Waste Management Guidelines: U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Focus on P-List and U-List waste determinations). [Link]

Sources

A Researcher's Guide to Safely Handling 4-Me-PDTic: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4-Me-PDTic (4-methyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaborole). As a novel compound, comprehensive toxicological data is still under development. Therefore, a cautious and proactive approach to safety is paramount. This guide is designed to be your preferred resource for ensuring laboratory safety and proper chemical management, reflecting our commitment to providing value beyond the product itself.

Understanding the Hazard: A Proactive Stance on Safety

While specific hazard information for this compound is not yet fully established, its classification as a boronic acid derivative warrants careful handling.[1][2][3] Boronic acids are a class of compounds with known biological activity, and as such, all necessary precautions should be taken to avoid exposure.[3] The potential health effects of chemical exposure can be acute (short-term) or chronic (long-term) and can occur through inhalation, skin or eye contact, or ingestion.[4] Therefore, a thorough risk assessment should be conducted before any new procedure involving this compound.

Core Directive: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the most critical line of defense against chemical exposure in the laboratory.[5][6] The following table outlines the recommended PPE for various laboratory activities involving this compound.

Table 1: PPE Recommendations for this compound

TaskMinimum Required PPERecommended Additional PPE
Weighing and Aliquoting (Solid) Lab coat, safety glasses with side shields, nitrile gloves (double-gloving recommended)Chemical splash goggles, face shield, disposable sleeves
Solution Preparation Lab coat, chemical splash goggles, nitrile gloves (double-gloving recommended)Face shield, chemically resistant apron[7][8]
Conducting Reactions Lab coat, safety glasses with side shields, nitrile glovesChemical splash goggles, face shield (especially for reactions under pressure or with a risk of splashing)
Waste Disposal Lab coat, chemical splash goggles, nitrile glovesHeavy-duty gloves (e.g., butyl rubber) for handling waste containers[7]

Causality Behind PPE Choices:

  • Eye and Face Protection: Safety glasses are a minimum requirement in any laboratory setting.[9] However, due to the unknown irritant properties of this compound, chemical splash goggles are highly recommended, especially when working with liquids.[9] A face shield provides an additional layer of protection against splashes and should be used when handling larger volumes or during procedures with a higher risk of splashing.[9]

  • Hand Protection: Nitrile gloves offer good protection against incidental chemical contact.[6] Double-gloving is a best practice that significantly reduces the risk of exposure in case the outer glove is compromised. For tasks with a higher risk of chemical contact or when handling corrosive materials, more robust gloves like butyl rubber should be considered.[7]

  • Body Protection: A lab coat protects your skin and personal clothing from minor spills and contamination.[5] For procedures involving larger quantities of hazardous materials or a significant splash risk, a chemically resistant apron should be worn over the lab coat.[7][8]

Experimental Protocol: Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Face Shield/Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.

Operational and Disposal Plan

Proper management of chemical waste is essential for laboratory safety and environmental protection.[10]

Step-by-Step Disposal Guidance:

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and empty vials, must be collected as hazardous chemical waste.[11] Do not dispose of these items in the regular trash or down the sink.[10][12][13]

  • Container Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound" or "4-methyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaborole") and the appropriate hazard pictograms.[11][14]

  • Container Management: Waste containers should be kept closed except when adding waste.[12][15] They should be stored in a designated, well-ventilated area away from heat and ignition sources.[10][16][17]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[14] After rinsing, the container labels should be defaced before disposal in the appropriate recycling or trash receptacle.[12][14]

  • Spill Cleanup: In the event of a spill, consult the Safety Data Sheet (SDS) for appropriate cleanup procedures. Absorbent materials used to clean up spills should be disposed of as hazardous waste.[12]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment.

References

  • Agilent Technologies. (2019). 4-Methyl-2-Pentanone - Safety Data Sheet.
  • AAT Bioquest. (n.d.). Safety Data Sheet for BTA-2 [2-(4'-(dimethylamino)phenyl)-6-methyl-benzothiazole].
  • Sigma-Aldrich. (n.d.). Hazard and Precautionary Statements.
  • Santa Cruz Biotechnology. (2022). SAFETY DATA SHEET.
  • ABX - advanced biochemical compounds. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2009). MIBK - SAFETY DATA SHEET.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • Chemistry LibreTexts. (2023). 1.4: Physical and Chemical Properties.
  • University of Illinois. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • University of California, Riverside. (n.d.). Chemical & Physical Hazards.
  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
  • NCBioNetwork. (2014, March 25). Chemical Hazards / Lab Safety Video Part 4. YouTube.
  • University of Illinois. (n.d.). Personal Protective Equipment.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.
  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols.
  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives.
  • Arizona State University. (2015). Personal Protective Equipment Selection Guide.
  • West Chester University. (n.d.). Identifying Chemical Hazards.

Sources

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Me-PDTic
Reactant of Route 2
Reactant of Route 2
4-Me-PDTic

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